molecular formula C11H19NO4 B613667 (S)-Boc-nipecotic acid CAS No. 88495-54-9

(S)-Boc-nipecotic acid

Cat. No.: B613667
CAS No.: 88495-54-9
M. Wt: 229.27 g/mol
InChI Key: NXILIHONWRXHFA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Boc-nipecotic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88495-54-9
Record name (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Boc-nipecotic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Boc-Nipecotic Acid: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this compound is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its protected amine and available carboxylic acid functional groups make it a versatile intermediate for creating complex molecular architectures, particularly in the development of neuroactive compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, and a representative synthetic protocol.

Chemical Properties and Structure

This compound, also known as (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid, is a white to off-white solid at room temperature.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen enhances its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.

Structural Identifiers

The unique stereochemistry and composition of this compound are defined by several key identifiers:

  • SMILES String: CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C(O)=O[3]

  • InChI Key: NXILIHONWRXHFA-QMMMGPOBSA-N[3]

  • CAS Number: 88495-54-9[1][3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₄[1][3]
Molecular Weight 229.27 g/mol [1][3]
Melting Point 159-162 °C[1]
Boiling Point Decomposes before boiling[3]
Optical Activity [α]²²/D +57° (c=1 in chloroform)[3]
Solubility Slightly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.[3]
pKa (Predicted) 4.49 ± 0.20
Appearance White to off-white solid/powder[1][2]

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language.

Caption: 2D structure of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-Boc protected piperidine-3-carboxylic acids. This method can be adapted for the specific synthesis of the (S)-enantiomer starting from (S)-nipecotic acid.

Synthesis of (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

Materials:

Procedure:

  • Dissolution: Dissolve (S)-nipecotic acid in a mixture of tetrahydrofuran and water.

  • Basification and Boc-protection: To the solution, add sodium bicarbonate followed by di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature overnight.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is diluted with water.

  • Acidification: The aqueous layer is acidified to a pH of approximately 2-3 with 1N HCl.

  • Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography to obtain the pure this compound.

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound from (S)-nipecotic acid is illustrated in the diagram below.

G A Start: (S)-Nipecotic Acid B Dissolve in THF/Water A->B C Add Base (e.g., NaHCO3) B->C D Add Di-tert-butyl dicarbonate (Boc2O) C->D E Stir at Room Temperature D->E F Reaction Work-up (Dilute with Water) E->F G Acidify with HCl F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purification (Optional) I->J K End: this compound J->K

Caption: Synthetic workflow for this compound.

References

Enantiomeric Purity of (S)-Boc-Nipecotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid, a chiral piperidine-3-carboxylic acid derivative, is a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid piperidine (B6355638) core makes it a valuable scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system. Notably, it is a key intermediate in the synthesis of potent gamma-aminobutyric acid (GABA) uptake inhibitors, which have therapeutic potential in treating neurological disorders such as epilepsy and anxiety. The stereochemistry at the C3 position of the piperidine ring is crucial for biological activity, making the enantiomeric purity of this compound a critical quality attribute in drug development and manufacturing. This technical guide provides an in-depth overview of the methods used to synthesize and analyze the enantiomeric purity of this compound, complete with experimental protocols and comparative data.

Methods for Obtaining Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound can be broadly categorized into three main approaches: asymmetric synthesis, resolution of a racemic mixture via diastereomeric salt formation, and enzymatic kinetic resolution. The choice of method often depends on factors such as scalability, cost, and the desired level of enantiomeric purity.

Data Summary

The following table summarizes the reported enantiomeric excess (e.e.) values achieved for (S)-nipecotic acid and its derivatives using various methods.

MethodSubstrateResulting EnantiomerEnantiomeric Excess (e.e.)Reference
Chiral ResolutionRacemic Nipecotic Acid(S)-Nipecotic Acid99.4%A patented preparation method describes achieving this high level of purity.[1]
Diastereomeric Salt ResolutionRacemic Ethyl Nipecotate(S)-Ethyl Nipecotate≥98%A process involving resolution with a chiral acid, followed by analysis of the Mosher amide derivative.[2]
Enzymatic Kinetic Resolution(R,S)-N-Boc-3-hydroxymethylpiperidine(S)-N-Boc-3-hydroxymethylpiperidine>95%Hydrolysis of the corresponding acetate (B1210297) using lipase (B570770) PS from Pseudomonas cepacia.[3]
Repeated Enzymatic Esterification(R,S)-N-Boc-3-hydroxymethylpiperidine(S)-N-Boc-3-hydroxymethylpiperidine98.9%A repeated esterification procedure with succinic anhydride (B1165640) catalyzed by lipase PS, followed by hydrolysis.[3]
Catalytic Dynamic Resolutionrac-2-lithio-N-Boc-piperidineN-Boc-(R)-(+)-pipecolic acid98:2 e.r.A catalytic dynamic resolution using a chiral ligand followed by quenching with CO2. While this is for the 2-substituted analogue, it demonstrates a powerful method for achieving high enantiopurity.[2]

Experimental Protocols

Asymmetric Synthesis from L-Glutamic Acid

A multi-step synthesis starting from the readily available chiral pool starting material, L-glutamic acid, can be employed to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which are precursors to this compound. This approach ensures the desired stereochemistry is established from the beginning.

Protocol Outline:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to yield the corresponding diester.

  • Boc-Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

  • Tosylation: The diol is converted to a ditosylate.

  • Cyclization: The ditosylate undergoes cyclization with a suitable amine to form the 3-(N-Boc-amino)piperidine ring system.

  • Conversion to Carboxylic Acid: The amino group at the 3-position is then converted to a carboxylic acid to yield this compound.

Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of racemic Boc-nipecotic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol:

  • Salt Formation: Dissolve racemic N-Boc-nipecotic acid in a suitable solvent (e.g., ethanol (B145695), methanol, or ethyl acetate). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, L-tartaric acid, or a derivative like dibenzoyl-L-tartaric acid) in the same solvent, warming if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add an acid (e.g., dilute HCl) or a base (e.g., aqueous NaHCO₃), depending on the resolving agent used, to neutralize the salt and liberate the free this compound into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Enzymatic Kinetic Resolution (Adapted from a similar substrate)

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. The following protocol is adapted from the resolution of a structurally related compound, (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine.[3]

Protocol:

  • Esterification Reaction: In a suitable organic solvent (e.g., toluene), dissolve racemic N-Boc-nipecotic acid and an acyl donor (e.g., vinyl acetate or succinic anhydride).

  • Enzyme Addition: Add a lipase, such as Lipase PS from Pseudomonas cepacia, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by TLC or HPLC until approximately 50% conversion is reached.

  • Separation: Once the desired conversion is achieved, filter off the enzyme. The reaction mixture will contain the unreacted this compound and the esterified (R)-enantiomer. These can be separated by column chromatography or by extraction with a basic aqueous solution to isolate the acidic (S)-enantiomer.

  • Hydrolysis (if necessary): If the desired enantiomer is the one that was esterified, the ester can be hydrolyzed back to the carboxylic acid using mild basic conditions.

  • Enantiomeric Purity Analysis: The enantiomeric excess of the isolated this compound is determined by chiral HPLC. For higher purity, the process can be repeated.[3]

Analytical Method for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound. Pre-column derivatization may be necessary if the compound lacks a strong chromophore for UV detection.

Chiral HPLC Protocol (Representative)

A validated HPLC method for the determination of the enantiomeric purity of nipecotic acid has been reported, which involves derivatization to enhance detection.[4] A similar approach can be applied to Boc-nipecotic acid, or a direct method using a suitable chiral column can be developed.

Method 1: Derivatization Followed by Chiral HPLC

  • Derivatization: React the this compound sample with a derivatizing agent such as 1-(7-nitrobenzo[c][2][5][6]oxadiazol-4-yl)piperazine (NBD-PZ) to introduce a fluorescent or UV-active tag.

  • Chromatographic Conditions:

    • Column: Chiralpak ID-3[4]

    • Mobile Phase: A mixture of n-hexane, ethanol, and an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV/Vis at a wavelength appropriate for the derivative (e.g., 490 nm for the NBD derivative).[4]

  • Analysis: Inject the derivatized sample and a racemic standard to identify the retention times of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100. This method has been shown to be capable of determining e.e. values up to 99.86% for (S)-nipecotic acid.[4]

Method 2: Direct Chiral HPLC

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase such as Chiralpak IA or Chiralpak AD-H is a good starting point for method development.

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. The addition of a small amount of an acidic modifier like trifluoroacetic acid is often necessary for acidic analytes to ensure good peak shape. A starting gradient could be 90:10 (n-hexane:ethanol) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210-220 nm) as the Boc-protected compound has limited UV absorbance.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Analysis: Inject the sample and a racemic standard to determine the retention times and calculate the enantiomeric excess as described above.

Visualizations

Workflow for Diastereomeric Salt Resolution

G racemic Racemic (R/S)-Boc-Nipecotic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((S)-acid-(R)-base and (R)-acid-(R)-base) racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-acid-(R)-base) crystallization->less_soluble mother_liquor Mother Liquor (Enriched in more soluble salt) crystallization->mother_liquor liberation Liberation of Free Acid less_soluble->liberation pure_enantiomer This compound liberation->pure_enantiomer analysis Chiral HPLC Analysis pure_enantiomer->analysis ee_determination e.e. Determination analysis->ee_determination

Caption: Workflow of Diastereomeric Salt Resolution.

Workflow for Enzymatic Kinetic Resolution

G racemic Racemic (R/S)-Boc-Nipecotic Acid reaction Enzymatic Reaction (~50% conversion) racemic->reaction enzyme Lipase + Acyl Donor enzyme->reaction mixture Mixture of (S)-Acid and (R)-Ester reaction->mixture separation Separation (e.g., Extraction or Chromatography) mixture->separation s_acid Unreacted this compound separation->s_acid r_ester Ester of (R)-Boc-Nipecotic Acid separation->r_ester analysis Chiral HPLC Analysis s_acid->analysis ee_determination e.e. Determination analysis->ee_determination

Caption: Workflow of Enzymatic Kinetic Resolution.

Logical Relationship for Chiral HPLC Method Development

G start Define Analytical Goal: Determine e.e. of this compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mp_selection Select Mobile Phase (e.g., Hexane/Ethanol/TFA) csp_selection->mp_selection optimization Optimize Conditions (Mobile Phase Ratio, Temperature, Flow Rate) mp_selection->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Chiral HPLC Method Development Logic.

References

(S)-Boc-Nipecotic Acid: A Technical Guide to its Role as a Progenitor for GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (S)-Boc-nipecotic acid, a key chemical intermediate in the synthesis of potent and selective inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). While the Boc-protected form itself is generally considered inactive, its deprotection yields (S)-nipecotic acid, a foundational scaffold for a class of drugs that modulate GABAergic neurotransmission. This document details the mechanism of action of GAT inhibitors, presents quantitative data for the active, deprotected form, outlines key experimental protocols for inhibitor characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The GABAergic System and the Role of GABA Transporters

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). It plays a crucial role in maintaining the balance between neuronal excitation and inhibition, thereby regulating a wide array of physiological and psychological processes.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs).[3][4]

Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[4] GAT-1, predominantly found in neurons, is the primary transporter responsible for GABA reuptake at the synapse. By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B) and a potentiation of inhibitory signaling.[1][5] This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

This compound: A Synthetic Precursor

This compound, or (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected derivative of (S)-nipecotic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of nipecotic acid during chemical synthesis.[6][7] This protection prevents the amine from participating in unwanted side reactions while other parts of the molecule are being modified. For (S)-nipecotic acid to exert its inhibitory effect on GATs, the Boc group must be removed, a process known as deprotection, typically achieved under acidic conditions.[6][8][9][10]

The free amine of the deprotected (S)-nipecotic acid is crucial for its interaction with the GABA transporter, as it mimics the endogenous ligand, GABA. Therefore, this compound is best understood as a prodrug or a synthetic intermediate rather than an active GAT inhibitor itself.

Mechanism of Action of (S)-Nipecotic Acid as a GABA Uptake Inhibitor

Upon deprotection, (S)-nipecotic acid acts as a competitive inhibitor of GABA transporters, with a notable preference for GAT-1.[11] It binds to the same site on the transporter as GABA but is translocated at a much slower rate, or not at all, thereby blocking the reuptake of GABA from the synaptic cleft.[12] This leads to an accumulation of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons.

The increased GABA concentration enhances the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors. Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[13] Activation of GABA-B receptors, which are G-protein coupled, leads to downstream signaling cascades that can also result in neuronal inhibition.[13]

GABA_Uptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake (Blocked) GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binding GABA_B_R GABA-B Receptor GABA_synapse->GABA_B_R Binding S_Nipecotic_Acid (S)-Nipecotic Acid S_Nipecotic_Acid->GAT1_pre Inhibition Inhibitory_Signal Enhanced Inhibitory Signal GABA_A_R->Inhibitory_Signal GABA_B_R->Inhibitory_Signal GABA_Uptake_Assay_Workflow Start Start: GAT-expressing cells in multi-well plate Wash1 Wash cells with assay buffer Start->Wash1 Preincubate Pre-incubate with (S)-Nipecotic Acid Wash1->Preincubate Add_Radioligand Add [³H]GABA Preincubate->Add_Radioligand Incubate Incubate (10-30 min) Add_Radioligand->Incubate Wash2 Terminate with ice-cold buffer wash Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (IC50 determination) Count->Analyze

References

A Guide to the Chiral Synthesis of (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Boc-nipecotic acid, a valuable chiral building block, is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system. Its piperidine (B6355638) ring and carboxylic acid functional group, combined with the stereospecificity at the C3 position, make it an essential component for creating potent and selective bioactive molecules. This technical guide provides an in-depth overview of the primary synthetic pathways to obtain enantiomerically pure this compound, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthetic Strategies

The synthesis of chiral this compound can be broadly categorized into three main approaches:

  • Asymmetric Synthesis from Chiral Precursors: This classic approach utilizes readily available chiral starting materials, such as amino acids, to establish the desired stereocenter early in the synthetic sequence.

  • Resolution of Racemic Mixtures: In this strategy, a racemic mixture of Boc-nipecotic acid or a suitable precursor is prepared, followed by separation of the desired (S)-enantiomer from the (R)-enantiomer. This can be achieved through classical chemical resolution with a chiral resolving agent or through enzymatic resolution.

  • Asymmetric Catalysis: Modern synthetic methods employ chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or the introduction of the carboxylic acid moiety. These methods often offer high efficiency and atom economy.

This guide will delve into specific examples of these strategies, providing the necessary details for their practical implementation.

Asymmetric Synthesis from L-Glutamic Acid

One well-established route to this compound involves a multi-step synthesis starting from the naturally occurring amino acid, L-glutamic acid. This pathway leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity.

Experimental Protocol

Step 1: Esterification of L-Glutamic Acid

To a suspension of L-glutamic acid (1.0 eq) in methanol (B129727) (5 mL/g), thionyl chloride (2.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield the dimethyl ester of L-glutamic acid hydrochloride.

Step 2: N-Boc Protection

The crude dimethyl ester hydrochloride is dissolved in a 1:1 mixture of dioxane and water (10 mL/g). Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq). The mixture is stirred at room temperature for 12 hours. After extraction with ethyl acetate (B1210297) and purification by column chromatography, N-Boc-dimethyl L-glutamate is obtained.

Step 3: Dieckmann Condensation

The N-Boc-dimethyl L-glutamate (1.0 eq) is dissolved in anhydrous toluene (B28343) (20 mL/g). Sodium methoxide (B1231860) (1.2 eq) is added, and the mixture is heated to reflux for 4 hours. After cooling, the reaction is quenched with acetic acid and washed with brine. The organic layer is dried and concentrated to give the crude β-keto ester.

Step 4: Decarboxylation

The crude β-keto ester is dissolved in a 1:1 mixture of acetic acid and water (10 mL/g) and heated to 100 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-Boc-3-piperidone.[1][2]

Step 5: Carboxylation and Stereoselective Reduction

This step is a multi-stage process that can be achieved through various methods. One common approach involves the formation of an enolate from N-Boc-3-piperidone, followed by reaction with a carboxylating agent. The resulting racemic product must then be resolved. A more direct and stereoselective method involves asymmetric hydrogenation of a corresponding enoate precursor, which is beyond the scope of this specific protocol but represents a viable alternative.

A more traditional laboratory-scale approach involves the conversion of N-Boc-3-piperidone to an intermediate that can be stereoselectively reduced. For instance, conversion to an enamine with a chiral amine, followed by reduction and hydrolysis, can yield the desired (S)-isomer.

Pathway Visualization

Synthesis_from_L_Glutamic_Acid L_Glutamic_Acid L-Glutamic Acid Dimethyl_Ester Dimethyl L-Glutamate HCl L_Glutamic_Acid->Dimethyl_Ester SOCl₂, MeOH N_Boc_Ester N-Boc-Dimethyl L-Glutamate Dimethyl_Ester->N_Boc_Ester (Boc)₂O, NaHCO₃ Beta_Keto_Ester β-Keto Ester Intermediate N_Boc_Ester->Beta_Keto_Ester NaOMe, Toluene N_Boc_Piperidone N-Boc-3-Piperidone Beta_Keto_Ester->N_Boc_Piperidone AcOH, H₂O, Δ S_Boc_Nipecotic_Acid This compound N_Boc_Piperidone->S_Boc_Nipecotic_Acid Multi-step (Carboxylation & Reduction)

Caption: Synthesis of this compound from L-Glutamic Acid.

Enzymatic Resolution of Racemic N-Boc-Nipecotic Acid Precursor

Enzymatic resolution offers a green and highly selective method for obtaining the desired (S)-enantiomer. This approach relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Experimental Protocol

Step 1: Synthesis of Racemic N-Boc-Nipecotic Acid

Racemic nipecotic acid is first protected with a Boc group. To a solution of racemic nipecotic acid (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL/g), sodium hydroxide (B78521) (1.1 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq). The mixture is stirred at room temperature for 16 hours. After acidification with citric acid and extraction with ethyl acetate, racemic N-Boc-nipecotic acid is obtained.

Step 2: Enzymatic Esterification

The racemic N-Boc-nipecotic acid (1.0 eq) is dissolved in a suitable organic solvent, such as toluene (20 mL/g). An alcohol, for example, benzyl (B1604629) alcohol (1.5 eq), and a lipase, such as Candida antarctica lipase B (Novozym 435), are added. The suspension is stirred at a controlled temperature (e.g., 40 °C) and the reaction is monitored by chiral HPLC. The enzyme selectively esterifies the (R)-enantiomer.

Step 3: Separation

Once the reaction has reached approximately 50% conversion, the enzyme is filtered off. The reaction mixture contains this compound and the benzyl ester of (R)-Boc-nipecotic acid. The acidic this compound can be separated from the neutral ester by extraction with an aqueous base (e.g., NaHCO₃ solution). The aqueous layer is then acidified and extracted with an organic solvent to yield the desired this compound.

Pathway Visualization

Enzymatic_Resolution Racemic_Boc_Nipecotic Racemic (R,S)-Boc-Nipecotic Acid Enzymatic_Reaction Enzymatic Esterification (Lipase, Benzyl Alcohol) Racemic_Boc_Nipecotic->Enzymatic_Reaction S_Boc_Nipecotic_Acid This compound (Unreacted) Enzymatic_Reaction->S_Boc_Nipecotic_Acid R_Boc_Nipecotic_Ester (R)-Boc-Nipecotic Acid Benzyl Ester Enzymatic_Reaction->R_Boc_Nipecotic_Ester Separation Separation (Aqueous Extraction) S_Boc_Nipecotic_Acid->Separation R_Boc_Nipecotic_Ester->Separation Isolated_S_Acid Isolated this compound Separation->Isolated_S_Acid

Caption: Enzymatic Resolution of Racemic Boc-Nipecotic Acid.

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric catalysis provides an elegant and efficient route to chiral compounds. In the context of this compound synthesis, the asymmetric hydrogenation of a suitable prochiral enamine or enoate precursor is a powerful strategy.

Experimental Protocol

Step 1: Synthesis of the Prochiral Precursor

N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester can be synthesized from commercially available starting materials. This involves the protection of arecoline (B194364) followed by controlled partial reduction and esterification.

Step 2: Asymmetric Hydrogenation

The prochiral precursor (1.0 eq) is dissolved in a degassed solvent such as methanol (20 mL/g). A chiral rhodium or ruthenium catalyst, for example, [Rh(COD)₂(S,S)-Et-DuPhos)]BF₄ (0.01 eq), is added under an inert atmosphere. The mixture is then subjected to hydrogen gas (e.g., 50 psi) in a pressure vessel and stirred at room temperature for 24 hours.

Step 3: Deprotection and Purification

After the reaction is complete, the solvent is removed under reduced pressure. The resulting ethyl ester of this compound is then hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water. After acidification and extraction, the crude this compound is purified by recrystallization or column chromatography.

Pathway Visualization

Asymmetric_Hydrogenation Prochiral_Precursor N-Boc-tetrahydropyridine- 3-carboxylic Acid Ethyl Ester Hydrogenation Asymmetric Hydrogenation Prochiral_Precursor->Hydrogenation H₂, Chiral Catalyst (e.g., Rh-DuPhos) S_Ester This compound Ethyl Ester Hydrogenation->S_Ester Hydrolysis Hydrolysis S_Ester->Hydrolysis LiOH, THF/H₂O S_Boc_Nipecotic_Acid This compound Hydrolysis->S_Boc_Nipecotic_Acid

Caption: Asymmetric Hydrogenation for this compound Synthesis.

Comparison of Synthetic Pathways

ParameterAsymmetric Synthesis from L-Glutamic AcidEnzymatic ResolutionAsymmetric Hydrogenation
Starting Material L-Glutamic Acid (chiral)Racemic Nipecotic Acid (achiral)Prochiral enoate (achiral)
Key Transformation Dieckmann CondensationEnzymatic EsterificationAsymmetric Hydrogenation
Chirality Source Chiral PoolEnzymeChiral Catalyst
Typical Overall Yield 20-30%< 50% (for the desired enantiomer)70-90%
Enantiomeric Excess (ee) > 98%> 99%> 98%
Advantages Utilizes a readily available natural starting material.High enantioselectivity, mild reaction conditions.High yield and enantioselectivity, atom economical.
Disadvantages Long synthetic sequence, moderate overall yield.Theoretical maximum yield is 50%, requires separation of enantiomers.Requires specialized and often expensive chiral catalysts.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several distinct and effective pathways. The choice of the most suitable method depends on various factors, including the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.

  • Asymmetric synthesis from chiral precursors is a reliable method for laboratory-scale synthesis where the longer route is acceptable.

  • Enzymatic resolution provides an environmentally friendly option with excellent enantioselectivity, although the theoretical yield is limited to 50%.

  • Asymmetric catalysis , particularly asymmetric hydrogenation, represents the most modern and efficient approach, offering high yields and enantioselectivities, making it well-suited for larger-scale production.

Researchers and drug development professionals should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs. Further process optimization and the development of novel catalytic systems will continue to enhance the efficiency and accessibility of this important chiral building block.

References

A Technical Guide to the Physical Properties of (S)-1-Boc-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical and chemical properties of (S)-1-Boc-piperidine-3-carboxylic acid, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. The data presented herein is curated from various sources and is supplemented with detailed experimental protocols for its verification.

Chemical and Physical Properties

(S)-1-Boc-piperidine-3-carboxylic acid, also known as (S)-Boc-nipecotic acid, is a derivative of piperidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This modification enhances its solubility in organic solvents and makes it a versatile intermediate in organic synthesis.

Table 1: General and Chemical Properties

PropertyValueSource(s)
CAS Number 88495-54-9[1][2][3]
Molecular Formula C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.27 g/mol [1][2][3][4]
Appearance White to off-white solid/powder.[1][2][5][6]
Purity ≥97%[1][3][6]

Table 2: Physicochemical Data

PropertyValueConditionsSource(s)
Melting Point 159-169 °CNot specified[1][2][6]
Optical Rotation [α]²²/D +57°c = 1 in chloroform[1][5][6]
pKa (Predicted) 4.49 ± 0.20Aqueous solution[5]
Solubility Insoluble in water.Not specified[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of (S)-1-Boc-piperidine-3-carboxylic acid.

The melting point of a crystalline solid is a critical indicator of its purity.[8][9] A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[9]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. This is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[9][10]

Apparatus:

  • Melting point apparatus (e.g., MelTemp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of (S)-1-Boc-piperidine-3-carboxylic acid is completely dry and in the form of a fine powder. If necessary, crush any coarse crystals using a mortar and pestle.[8]

  • Loading the Capillary Tube: Invert an open-ended capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of 2-3 mm.[11]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

    • If the approximate melting point is known, heat the block rapidly to about 20°C below the expected temperature.[11]

    • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium is maintained.[11]

    • Record the temperature (T₁) at which the first droplet of liquid is observed.

    • Record the temperature (T₂) when the entire sample has completely melted.

    • The melting point is reported as the range T₁ - T₂.

  • Verification: For accuracy, perform at least two separate measurements. A fresh sample and capillary tube must be used for each subsequent trial.[11]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Obtain Dry Sample B Grind to Fine Powder A->B C Jab Tube into Sample B->C D Pack Powder (2-3 mm) C->D E Place in Apparatus D->E F Rapid Heat to T_exp - 20°C E->F G Slow Heat (1-2°C/min) F->G H Record T1 (First Drop) G->H I Record T2 (Fully Melted) H->I J Result: Melting Point Range I->J Report Range T1 - T2

Caption: Workflow for Melting Point Determination.

Optical rotation is a fundamental property of chiral molecules, indicating their ability to rotate the plane of polarized light. The specific rotation is a standardized measure of this property.[12][13]

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle of rotation (α) is measured. The specific rotation [α] is calculated using the observed rotation, the concentration of the solution, and the path length of the sample cell.[14][15]

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask and analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a sample of (S)-1-Boc-piperidine-3-carboxylic acid (e.g., 100 mg).

    • Dissolve the sample in a suitable optically inactive solvent (chloroform is specified for this compound) in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c), expressed in g/mL.[1][14]

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up.

    • Fill the polarimeter cell with the pure solvent (chloroform).

    • Place the cell in the instrument and zero the reading.[14]

  • Measurement:

    • Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

    • Place the cell back into the instrument and measure the observed optical rotation (α). Record the temperature.[14]

  • Calculation:

    • Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).[14]

      • c is the concentration of the solution in g/mL.[14]

Optical_Rotation_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Weigh Sample Accurately B Dissolve in Chloroform (Known Volume) A->B C Calculate Concentration (c) B->C E Fill Cell with Sample Solution D Calibrate Polarimeter with Pure Solvent D->E F Measure Observed Rotation (α) E->F H Apply Formula: [α] = α / (l * c) F->H G Note Path Length (l) G->H Result Result: Specific Rotation [α] H->Result

Caption: Workflow for Specific Rotation Measurement.

The acid dissociation constant (Ka), or its logarithmic form pKa, quantifies the strength of an acid in solution.

Principle: A solution of the carboxylic acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at which the acid is half-neutralized (the half-equivalence point).[16][17]

Apparatus:

  • pH meter with an electrode

  • Buret

  • Stir plate and stir bar

  • Beakers

  • Standardized NaOH solution (e.g., 0.1 M)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of (S)-1-Boc-piperidine-3-carboxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be required to aid dissolution.[16] Cool the solution to room temperature.

  • Titration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

    • Place the beaker with the acid solution on a stir plate and immerse the pH electrode and the tip of the buret.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

    • Continue this process until the pH begins to change rapidly, then add smaller increments through this region (the equivalence point). Continue titrating well past the equivalence point until the pH plateaus again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to create a titration curve.

    • Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve.

    • The half-equivalence point volume is Veq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is equal to the pKa of the acid.[16]

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare Acid Solution (Known Concentration) B Calibrate pH Meter A->B C Fill Buret with Standardized NaOH B->C D Record Initial pH C->D E Add NaOH in Increments D->E F Record pH and Volume after Each Addition E->F F->E Repeat G Continue Past Equivalence Point F->G H Plot pH vs. Volume G->H I Find Equivalence Point (V_eq) H->I J Calculate Half-Equivalence Point (V_eq / 2) I->J K Find pH at V_eq / 2 J->K Result Result: pKa = pH at V_eq / 2 K->Result

Caption: Workflow for pKa Determination via Titration.

Understanding the solubility profile of a compound is essential for its application in synthesis, formulation, and biological assays.

Principle: The solubility of the compound is tested in a series of solvents of varying polarity and pH. The presence of acidic and basic functional groups can be inferred from its solubility in aqueous acid or base.[18][19]

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of the compound into a test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[18]

    • Observe if the compound dissolves. If it is water-soluble, test the solution's pH with litmus (B1172312) or a pH strip. An acidic pH would be expected for a carboxylic acid.[20]

  • Acid/Base Solubility (if water-insoluble):

    • Test in 5% NaOH: In a new test tube with ~25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic group (like a carboxylic acid or phenol) that forms a water-soluble salt.[21]

    • Test in 5% NaHCO₃: Repeat the test with 5% NaHCO₃ solution. Sodium bicarbonate is a weaker base than NaOH. Solubility in this solution is a strong indicator of a carboxylic acid, as it is acidic enough to be deprotonated by bicarbonate.[18][21]

    • Test in 5% HCl: Repeat the test with 5% HCl solution. Solubility would indicate the presence of a basic group (like an amine). For this compound, insolubility is expected as it lacks a sufficiently basic site.[18]

Solubility_Test_Workflow cluster_results Start Start with Sample TestWater Soluble in Water? Start->TestWater TestNaOH Soluble in 5% NaOH? TestWater->TestNaOH No CheckpH Check pH with Litmus TestWater->CheckpH Yes Result_SA Class: Strong Acid (As) e.g., Carboxylic Acid Result_AW Class: Weak Acid (Aw) e.g., Phenol Result_B Class: Base (B) e.g., Amine Result_N Class: Neutral (N) TestNaHCO3 Soluble in 5% NaHCO3? TestNaOH->TestNaHCO3 Yes TestHCl Soluble in 5% HCl? TestNaOH->TestHCl No TestNaHCO3->Result_SA Yes TestNaHCO3->Result_AW No TestHCl->Result_B Yes TestHCl->Result_N No

Caption: Logical Flow for Qualitative Solubility Testing.

References

The Multifaceted Biological Activities of Nipecotic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid, a cyclic amino acid analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has served as a foundational scaffold for the development of a diverse range of biologically active compounds. While primarily recognized for their potent inhibition of GABA transporters (GATs), leading to increased synaptic GABA concentrations, the pharmacological profile of nipecotic acid derivatives extends to other significant biological targets. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their quantitative data, experimental evaluation, and underlying molecular mechanisms. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological and other disorders.

Core Biological Activity: GABA Transporter Inhibition

The hallmark biological activity of nipecotic acid derivatives is their ability to inhibit the reuptake of GABA from the synaptic cleft. By targeting one or more of the four known GABA transporters (GAT1, GAT2, GAT3, and BGT1), these compounds effectively increase the concentration and prolong the action of GABA at its receptors, thereby enhancing inhibitory neurotransmission.[1] This mechanism is of significant therapeutic interest for conditions associated with GABAergic dysfunction, such as epilepsy, anxiety, and other neurological disorders.[1]

Quantitative Analysis of GAT Inhibition

The potency and selectivity of nipecotic acid derivatives for different GAT subtypes are crucial determinants of their therapeutic potential. The following tables summarize the in vitro inhibitory activities of a selection of these compounds, expressed as IC50 (the half maximal inhibitory concentration) or pIC50 (-log(IC50)) and Ki (inhibition constant) values.

Compound/DerivativeTargetIC50 (µM)pIC50Ki (µM)Reference(s)
(±)-Nipecotic AcidmGAT12.6-14.4[2][3]
mGAT2310--[2]
mGAT329--[2]
mGAT416--[2]
TiagabinehGAT-10.07--[4]
NNC-711hGAT-10.04--[4]
DDPM-1457 analog (rac-7j)mGAT1-6.00 ± 0.04-[5]
mGAT4-4.82-[5]
(R)-21p (o-terphenyl derivative)mGAT1-6.78 ± 0.08-[6]
mGAT1 (binding)--pKi = 7.10 ± 0.12[6]
Benzhydrol ether derivative (5)GABA Uptake< 1--[7]
Benzhydrol ether derivative (37)GABA Uptake< 1--[7]
Benzhydrol ether derivative (43)GABA Uptake< 1--[7]
Benzhydrol ether derivative (44)GABA Uptake< 1--[7]

Beyond GABAergia: Other Biological Activities

Recent research has revealed that the biological activities of nipecotic acid derivatives are not confined to the GABAergic system. Certain derivatives have demonstrated significant effects on other molecular targets, suggesting a broader therapeutic potential, particularly in the context of multifactorial diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

Some nipecotic acid derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key therapeutic strategy in the management of Alzheimer's disease.

CompoundIC50 (µM)Reference(s)
Ethyl nipecotate-ferulic acid amide47[8]
Ethyl nipecotate-sinapic acid amide> 100[8]
Ethyl nipecotate-BHCA amide65[8]
Antioxidant and Anti-inflammatory Activities

A number of nipecotic acid derivatives, particularly those conjugated with molecules possessing known antioxidant and anti-inflammatory properties, have exhibited potent activities in relevant assays.

Compound/DerivativeAssayActivityReference(s)
Ethyl nipecotate-BHCA amideLipid Peroxidation InhibitionIC50 ≈ 20 µM[8]
Ethyl nipecotate-ferulic acid amideLipid Peroxidation InhibitionIC50 ≈ 40 µM[8]
Various amidated derivativesOxidative Protein Glycation Inhibitionup to 57% inhibition[8]
Various amidated derivativesLipoxygenase (LOX) Inhibitionup to 33% inhibition at 100 µM[8]
Various amidated derivativesCarrageenan-induced rat paw edemaup to 61% reduction[8]

Experimental Protocols

A thorough understanding of the methodologies used to evaluate the biological activity of nipecotic acid derivatives is essential for the interpretation of data and the design of future studies.

In Vitro GABA Uptake Assay ([³H]GABA)

This assay is the primary method for quantifying the inhibitory potency of compounds on GABA transporters.

Objective: To measure the inhibition of radiolabeled GABA uptake into synaptosomes or cells expressing specific GAT subtypes.

Methodology:

  • Preparation of Synaptosomes or Transfected Cells:

    • Synaptosomes (sealed nerve terminals) are typically prepared from rodent brain tissue (e.g., cortex) through a series of homogenization and centrifugation steps.

    • Alternatively, cell lines (e.g., HEK293) are transfected with the cDNA for a specific GAT subtype (e.g., mGAT1, mGAT4).

  • Incubation:

    • Aliquots of the synaptosome preparation or transfected cells are pre-incubated at 37°C in a physiological buffer.

    • The test compound (nipecotic acid derivative) at various concentrations is added to the aliquots.

  • Initiation of Uptake:

    • Uptake is initiated by the addition of a solution containing a low concentration of [³H]GABA.

  • Termination of Uptake:

    • After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes/cells containing internalized [³H]GABA from the extracellular medium.

    • The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The percentage of inhibition of [³H]GABA uptake is calculated for each concentration of the test compound relative to a control (no inhibitor).

    • IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant efficacy of nipecotic acid derivatives is commonly evaluated in rodent models of seizures.

1. Maximal Electroshock (MES) Test:

Objective: To assess the ability of a compound to prevent the spread of seizures. This model is considered predictive of efficacy against generalized tonic-clonic seizures.[3][9]

Methodology:

  • Animal Preparation: Male albino mice or rats are used. The test compound is administered via a suitable route (e.g., intraperitoneally or orally) at various doses.[10]

  • Stimulation: At the time of predicted peak effect of the compound, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal electrodes.[11][12]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.[11]

  • Endpoint: The absence of the tonic hindlimb extension is considered as protection.[11]

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated.[3]

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

Objective: To evaluate the ability of a compound to raise the seizure threshold. This model is sensitive to drugs that enhance GABAergic neurotransmission and is predictive of efficacy against myoclonic seizures.[5]

Methodology:

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[5]

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[5]

  • Endpoint: The absence of clonic seizures is considered as protection.[5]

  • Data Analysis: The ED50 is determined.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of nipecotic acid derivatives are initiated by their interaction with specific molecular targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

GABA_Uptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) GABA_reuptake GABA Reuptake GAT->GABA_reuptake GABA_synapse->GAT GABA_A GABAA Receptor GABA_synapse->GABA_A GABA_B GABAB Receptor GABA_synapse->GABA_B Cl_channel Cl- Influx GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) GABA_B->Hyperpolarization Cl_channel->Hyperpolarization Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT

Caption: Inhibition of GABA Transporter by Nipecotic Acid Derivatives.

The diagram above illustrates the primary mechanism of action. Nipecotic acid derivatives block the GABA Transporter (GAT) on the presynaptic neuron. This inhibition prevents the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABAA and GABAB receptors.

Postsynaptic_Signaling_Cascade cluster_GABA_A GABAA Receptor Pathway cluster_GABA_B GABAB Receptor Pathway Increased_GABA Increased Synaptic GABA GABA_A_activation GABAA Receptor Activation Increased_GABA->GABA_A_activation GABA_B_activation GABAB Receptor Activation Increased_GABA->GABA_B_activation Cl_influx Increased Cl- Conductance GABA_A_activation->Cl_influx Hyperpolarization_A Membrane Hyperpolarization Cl_influx->Hyperpolarization_A Inhibition_A Inhibition of Action Potential Firing Hyperpolarization_A->Inhibition_A G_protein G-protein Activation GABA_B_activation->G_protein K_channel Opening of K+ Channels (K+ Efflux) G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel Hyperpolarization_B Membrane Hyperpolarization K_channel->Hyperpolarization_B Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Hyperpolarization_B->Inhibition_A

Caption: Downstream Effects of Increased Synaptic GABA.

This second diagram details the postsynaptic consequences. Increased synaptic GABA activates both GABAA and GABAB receptors. GABAA receptor activation leads to a rapid influx of chloride ions, causing hyperpolarization and inhibiting neuronal firing. GABAB receptor activation, through G-protein signaling, results in the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release). Both pathways contribute to the overall enhancement of inhibitory neurotransmission.

Conclusion

Nipecotic acid derivatives represent a versatile class of compounds with significant therapeutic potential. Their primary role as potent inhibitors of GABA transporters has been well-established and continues to be a major focus of drug discovery efforts for neurological disorders. However, the expanding understanding of their non-GABAergic activities, including acetylcholinesterase inhibition and antioxidant effects, opens up new avenues for the development of multi-target ligands for complex diseases. The quantitative data, experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for the continued exploration and development of this promising class of molecules.

References

The Strategic Imperative of the Boc Protecting Group in Ensuring Nipecotic Acid Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, holds significant therapeutic potential for neurological disorders. However, its inherent polarity and zwitterionic nature present challenges in formulation and delivery. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is paramount in overcoming these hurdles, enhancing stability, and enabling the synthesis of diverse nipecotic acid derivatives. This in-depth technical guide delineates the critical role of the Boc protecting group in the stability of nipecotic acid, providing a comprehensive overview of its chemical properties, degradation pathways, and the stabilizing influence of Boc protection. Detailed experimental protocols for the synthesis, purification, and stability analysis of N-Boc-nipecotic acid are presented, alongside a discussion of its application in synthetic workflows.

Introduction: The Significance of Nipecotic Acid and the Necessity of Amine Protection

Nipecotic acid is a cyclic β-amino acid that acts as a competitive inhibitor of GABA transporters, thereby increasing the synaptic concentration of GABA.[1][2] This mechanism of action makes it a valuable lead compound for the development of anticonvulsant, anxiolytic, and other neuro-active drugs. Despite its pharmacological promise, the free amino and carboxylic acid functional groups render nipecotic acid highly polar and zwitterionic at physiological pH, limiting its oral bioavailability and ability to cross the blood-brain barrier.

To address these limitations and to facilitate the synthesis of more lipophilic prodrugs and derivatives, protection of the secondary amine is a crucial step. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis due to its well-defined stability profile.[3][4] It is robust under a variety of reaction conditions, including basic and nucleophilic environments, yet can be readily cleaved under specific acidic or thermal conditions.[3][5] This orthogonality makes the Boc group an ideal choice for the selective protection of the nipecotic acid amine during multi-step synthetic sequences. This guide will explore the multifaceted role of the Boc group in enhancing the stability and synthetic utility of nipecotic acid.

Chemical Stability Profile of N-Boc-Nipecotic Acid

The stability of N-Boc-nipecotic acid is intrinsically linked to the chemical properties of the Boc protecting group. Understanding its behavior under various stress conditions is critical for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of the molecule during storage and handling.

Hydrolytic Stability: The Influence of pH

The Boc group is notoriously labile in acidic environments. The degradation proceeds via an acid-catalyzed cleavage mechanism, initiated by protonation of the carbamate (B1207046) oxygen. This is followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the unprotected amine.[6] Conversely, the Boc group exhibits significant stability under neutral and basic conditions.[4]

Table 1: Hypothetical Hydrolytic Stability of N-Boc-Nipecotic Acid at 25°C

pHConditionDegradation after 24h (%)Half-life (t½)
20.01 M HCl> 95%< 1 hour
4Acetate (B1210297) Buffer~ 15%~ 72 hours
7.4Phosphate Buffer< 1%> 30 days
10Carbonate Buffer< 1%> 30 days
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on the known chemical properties of the Boc protecting group. Actual degradation rates should be determined experimentally.
Thermal Stability

Thermal degradation of the Boc group can occur at elevated temperatures, typically proceeding through a concerted elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine.[5] While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to deprotection. This property can be exploited for thermal deprotection under specific conditions, often in high-boiling point solvents.[7]

Table 2: Hypothetical Thermal Stability of Solid N-Boc-Nipecotic Acid

Temperature (°C)Time (hours)Degradation (%)
4024< 0.1%
6024~ 1%
8024~ 5%
10024> 20%
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual thermal stability should be determined using techniques such as thermogravimetric analysis (TGA).
Photostability and Oxidative Stability

The Boc group itself does not possess significant chromophores that absorb UV-Vis light, suggesting that N-Boc-nipecotic acid is likely to be photostable. However, photostability studies are recommended as per ICH guidelines to confirm this. Similarly, the Boc group is generally stable to a range of oxidizing agents. Forced degradation studies using agents such as hydrogen peroxide are necessary to fully characterize its oxidative stability profile.

Experimental Protocols

Synthesis and Purification of N-Boc-Nipecotic Acid

This protocol describes the synthesis of racemic N-Boc-nipecotic acid from nipecotic acid and di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • Racemic Nipecotic Acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Dioxane

  • Water

  • Potassium bisulfate (KHSO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve nipecotic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of Boc₂O to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and acidify to pH 2-3 with a cold aqueous solution of KHSO₄.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-nipecotic acid as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Forced Degradation Study Protocol for N-Boc-Nipecotic Acid

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of N-Boc-nipecotic acid.

Materials:

  • N-Boc-Nipecotic Acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.4

  • HPLC grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of N-Boc-nipecotic acid in 0.1 M HCl and incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve a known amount of N-Boc-nipecotic acid in 0.1 M NaOH and incubate at 60°C. Withdraw and process aliquots as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Dissolve a known amount of N-Boc-nipecotic acid in a solution of 3% H₂O₂ and store at room temperature, protected from light. Withdraw and process aliquots at specified time points for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid N-Boc-nipecotic acid in a controlled temperature oven at 80°C. At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of N-Boc-nipecotic acid (in a photostable solvent like water or acetonitrile) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time points by HPLC.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact N-Boc-nipecotic acid from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Workflows and Mechanisms

Synthetic Workflow for Nipecotic Acid Derivatives

The use of Boc-protected nipecotic acid is central to the synthesis of various derivatives. The following diagram illustrates a general synthetic workflow.

synthetic_workflow Nipecotic_Acid Nipecotic Acid Boc_Protection Boc Protection (Boc₂O, Base) Nipecotic_Acid->Boc_Protection Boc_Nipecotic_Acid N-Boc-Nipecotic Acid Boc_Protection->Boc_Nipecotic_Acid Coupling Amide Coupling or Esterification Boc_Nipecotic_Acid->Coupling Protected_Derivative Protected Derivative Coupling->Protected_Derivative Deprotection Boc Deprotection (Acid or Heat) Protected_Derivative->Deprotection Final_Product Final Nipecotic Acid Derivative Deprotection->Final_Product

Caption: General synthetic workflow utilizing N-Boc-nipecotic acid.

Mechanism of Acid-Catalyzed Boc Deprotection

The lability of the Boc group in acidic media is a key feature for its removal. The mechanism is depicted below.

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ Carbocation t-Bu⁺ Protonated_Boc->Carbocation Cleavage Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Amine R₂NH₂⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group plays an indispensable role in the chemistry of nipecotic acid. Its ability to mask the nucleophilicity of the piperidine (B6355638) nitrogen allows for selective functionalization of the carboxylic acid moiety, paving the way for the synthesis of a wide array of derivatives with improved pharmacokinetic properties. The well-understood stability profile of the Boc group, characterized by its robustness in basic and neutral media and its lability under acidic or thermal conditions, provides chemists with a reliable and versatile tool for complex synthetic strategies. The experimental protocols and stability considerations outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize N-Boc-nipecotic acid in their research and development endeavors, ultimately contributing to the advancement of novel therapeutics for neurological disorders.

References

An In-depth Technical Guide to the Spectroscopic Data of (S)-Boc-nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-Boc-nipecotic acid (N-tert-butoxycarbonyl- (S)-piperidine-3-carboxylic acid), a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental context for its structural characterization.

Compound Overview
  • Compound Name: this compound

  • Synonyms: (S)-1-Boc-piperidine-3-carboxylic acid, (S)-Boc-Nip-OH

  • Molecular Formula: C₁₁H₁₉NO₄

  • Molecular Weight: 229.27 g/mol

  • CAS Number: 88495-54-9

Spectroscopic Data

The following sections present typical spectroscopic data obtained for this compound. The data is compiled into structured tables for clarity and ease of comparison.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. A common technique is Electrospray Ionization (ESI), which typically shows the protonated molecule ([M+H]⁺).

Ionm/z (Observed)Description
[M+H]⁺230.1Protonated Molecule[1]
[M+Na]⁺252.1Sodium Adduct
Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. The data below highlights the characteristic absorption bands for the carboxylic acid and the carbamate (B1207046) (Boc) groups.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)[2][4]
2980-2850Medium-StrongC-H stretch (Aliphatic)[5]
1740-1710StrongC=O stretch (Carboxylic acid dimer)[2][4]
1690-1650StrongC=O stretch (Carbamate)
1365MediumC-H bend (tert-butyl)
1320-1210StrongC-O stretch (Carboxylic acid)[3]
1160StrongC-O stretch (Carbamate)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data is representative for the compound, typically recorded in a deuterated solvent like CDCl₃. Note that due to the presence of rotamers around the N-Boc bond, some peaks may appear broadened. The ¹H NMR data is based on the spectrum of the (R)-enantiomer, which is expected to be identical to the (S)-enantiomer.[6]

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Broad Singlet1HCOOH
~4.0Multiplet1HN-CH (axial)
~3.8Multiplet1HN-CH (equatorial)
~3.0Multiplet1HCH-COOH
~2.8Multiplet1HN-CH (axial)
~2.2Multiplet1HCH₂
1.8-1.5Multiplet3HCH₂
1.45Singlet9HC(CH₃)₃

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~179COOH
~155N-C=O (Boc)
~80C (CH₃)₃
~46Piperidine C2
~44Piperidine C6
~42Piperidine C3
~28.5C(C H₃)₃
~27Piperidine C4
~24Piperidine C5

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry Protocol
  • Sample Preparation: A small amount of this compound (approximately 1 mg) is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (1 mL) to create a dilute solution.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.[7] The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺).

  • Data Acquisition: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The mass analyzer scans a mass-to-charge (m/z) range, for example, from 100 to 500 amu, to detect the parent ion and any common adducts.[8]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, two common methods are used:

    • KBr Pellet: A small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

    • Thin Film (Neat): If the sample is a liquid or can be melted, a drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[5] For solids, a solution in a volatile solvent (e.g., chloroform) can be applied to a salt plate and the solvent evaporated.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[9]

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation over a typical range of 4000 to 400 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[11] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added if not already present in the solvent. The solution is filtered into a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument consists of a powerful superconducting magnet and associated electronics to transmit and receive radiofrequency pulses.[12]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer probe.

    • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize its homogeneity.

    • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting Free Induction Decay (FID) signal is recorded. Typically, 8 to 16 scans are acquired and averaged.

    • For ¹³C NMR , a larger number of scans (e.g., 128 or more) are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

    • The acquired FIDs are then subjected to a Fourier Transform to generate the final frequency-domain NMR spectra.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_MassSpec Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Structure Final Structure Elucidation MS Mass Spec (ESI) MW Molecular Weight (e.g., m/z = 230 for [M+H]⁺) MS->MW Determines Structure This compound Structure Confirmed MW->Structure IR IR Spectroscopy FG Functional Groups (-COOH, N-Boc) IR->FG Identifies FG->Structure HNMR ¹H NMR Framework C-H Framework Connectivity HNMR->Framework CNMR ¹³C NMR CNMR->Framework Framework->Structure

References

The Discovery and History of Nipecotic Acid as a GABA Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of nipecotic acid as a gamma-aminobutyric acid (GABA) analogue and reuptake inhibitor. It details the seminal research that identified its mechanism of action, its impact on the understanding of the GABAergic system, and its role as a foundational molecule for the development of therapeutics targeting GABA transporters. This document includes summaries of key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a resource for researchers in neuroscience and drug development.

Introduction: The Significance of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, which leads to a hyperpolarization of the neuron and a decrease in the likelihood of firing an action potential. The precise control of GABA levels in the synaptic cleft is critical for maintaining a balanced neuronal environment. Dysregulation of the GABAergic system has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

The concentration of GABA in the synapse is primarily regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism has been a key target for the development of therapeutic agents.

The Discovery of Nipecotic Acid as a GABA Analogue

The journey to understanding nipecotic acid's role in the GABAergic system began in the mid-1970s with the pioneering work of Povl Krogsgaard-Larsen and Graham A. R. Johnston. Their research focused on conformationally restricted analogues of GABA to probe the structural requirements for interaction with GABA receptors and transporters.

In a landmark 1975 publication, Krogsgaard-Larsen and Johnston described the inhibitory effects of nipecotic acid (piperidine-3-carboxylic acid) on GABA uptake in rat brain slices.[1] This research was part of a broader drug design program that used muscimol, a constituent of Amanita muscaria, as a lead structure to design specific GABAergic compounds.[2][3] Their work led to the development of guvacine (B1672442) and (R)-nipecotic acid as specific GABA uptake inhibitors, and the isomeric compounds isoguvacine (B1206775) and isonipecotic acid as specific GABAA receptor agonists.[3] This strategic approach allowed for the separate pharmacological investigation of GABA uptake systems and GABAA receptors for the first time.[3]

Nipecotic acid was identified as a potent inhibitor of both neuronal and glial GABA uptake and was also found to be a substrate for the transport carriers.[4] This discovery was pivotal, as it provided a valuable pharmacological tool to study the function of GABA transporters and the consequences of inhibiting GABA reuptake. A significant challenge with nipecotic acid itself is its limited ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[5] This limitation spurred the development of more lipophilic derivatives, most notably tiagabine, which is now a marketed antiepileptic drug.[2][5]

Quantitative Data on Nipecotic Acid's Activity

The following tables summarize key quantitative data regarding the inhibitory potency of nipecotic acid on various GABA transporters and its direct effects on GABA receptors.

Table 1: Inhibitory Potency (IC50) of Nipecotic Acid on GABA Transporters (GATs)

Transporter SubtypeSpeciesIC50 (µM)Reference(s)
GAT-1Human (hGAT-1)8[6]
GAT-1Mouse (mGAT-1)2.6[7]
GAT-2Rat (rGAT-2)38[6]
GAT-2Mouse (mGAT-2)310[7]
GAT-3Human (hGAT-3)106[6]
GAT-3Mouse (mGAT-3)29[7]
Betaine/GABA Transporter 1 (BGT-1)Human (hBGT-1)2370[6]
Choroid Plexus GABA UptakeRabbit244[7]

Table 2: Direct Agonist Activity of Nipecotic Acid on GABAA Receptors

ParameterValueExperimental SystemReference(s)
EC50~300 µMOutside-out patches of rat paraventricular neurons[8][9]

Table 3: In Vivo Effects of Nipecotic Acid on Extracellular GABA Levels

Brain RegionNipecotic Acid ConcentrationChange in Extracellular GABAAnimal ModelReference(s)
Ventral Tegmental Area (VTA)50 µM (in perfusate)Increased from ~44 nM to ~170 nMRat (in vivo microdialysis)[2][9][10]
Supraoptic Nucleus0.5 mM (in dialysate)6- to 8-fold increaseRat (in vivo microdialysis)[11]

Key Experimental Protocols

This section provides an overview of the methodologies used in the foundational research of nipecotic acid.

Historical Synthesis of Nipecotic Acid

The common method for synthesizing nipecotic acid involves the hydrogenation of nicotinic acid.[12] While various methods have been developed over the years, a straightforward preparation involves the catalytic hydrogenation of nicotinic acid over a rhodium-on-alumina catalyst.[13] More recent methods have focused on asymmetric synthesis to produce specific enantiomers, such as (S)-(+)-nipecotic acid.[14]

[3H]-GABA Uptake Assay in Synaptosomes

This assay is a cornerstone for evaluating the inhibitory potency of compounds on GABA transporters.

Objective: To measure the inhibition of radiolabeled GABA uptake into isolated nerve terminals (synaptosomes) by a test compound (e.g., nipecotic acid).

General Methodology:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered sucrose (B13894) solution.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2 fraction).

    • Resuspend the pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension at 37°C.

    • Add the test compound (nipecotic acid) at various concentrations.

    • Initiate the uptake by adding a solution containing a low concentration of [3H]-GABA.

    • Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.[15][16]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-GABA.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the amount of [3H]-GABA taken up at each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Extracellular GABA Measurement

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of living animals.

Objective: To measure the effect of nipecotic acid on extracellular GABA concentrations in a specific brain region.

General Methodology:

  • Probe Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis probe into the target brain region (e.g., the ventral tegmental area or supraoptic nucleus).[2][10][11]

  • Perfusion and Sampling:

    • Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Allow the system to stabilize and collect baseline dialysate samples.

    • Introduce nipecotic acid into the perfusate to deliver it directly to the brain region of interest.[2][10][11]

    • Collect dialysate samples at regular intervals during and after nipecotic acid administration.

  • GABA Analysis:

    • Analyze the collected dialysate samples to quantify the concentration of GABA. This is typically done using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization of the amino acid.

  • Data Analysis:

    • Compare the GABA concentrations in the dialysate samples collected during nipecotic acid perfusion to the baseline levels to determine the effect of the inhibitor on extracellular GABA.

Anticonvulsant Activity Assessment (Pentylenetetrazol Model)

This in vivo model is used to screen for compounds that can protect against chemically induced seizures.

Objective: To evaluate the anticonvulsant efficacy of a test compound against seizures induced by pentylenetetrazol (PTZ), a GABAA receptor antagonist.

General Methodology:

  • Animal Preparation:

    • Use mice or rats as the animal model.

    • Administer the test compound (or a vehicle control) via a specific route (e.g., intraperitoneal injection) at various doses.

  • Seizure Induction:

    • After a predetermined time for drug absorption, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to the animals.[17]

  • Observation and Scoring:

    • Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures.

    • Seizure activity is often scored based on a rating scale (e.g., from no response to generalized tonic-clonic seizures).[10][11]

    • The primary endpoint is often the presence or absence of a specific seizure type (e.g., clonic seizures) or the latency to the first seizure.[17]

  • Data Analysis:

    • Determine the percentage of animals protected from seizures at each dose of the test compound.

    • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GABAergic Synapse and the Action of Nipecotic Acid

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle vGAT GABA_cleft GABA Vesicle->GABA_cleft Exocytosis GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA_A Receptor (Ion Channel) GABA_cleft->GABA_A_Receptor Binding GAT3_glia GAT3 GABA_cleft->GAT3_glia Reuptake Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_glia GABA GAT3_glia->GABA_glia Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1_pre Inhibits Nipecotic_Acid->GAT3_glia Inhibits

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake, with the inhibitory action of nipecotic acid on GAT1 and GAT3.

Experimental Workflow for Screening GABA Uptake Inhibitors

Screening_Workflow cluster_workflow Screening Workflow for GABA Uptake Inhibitors start Start: Compound Library in_vitro_assay In Vitro [3H]-GABA Uptake Assay (Synaptosomes or Cell Lines) start->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 select_potent Select Potent Compounds (Low IC50) determine_ic50->select_potent select_potent->start Inactive in_vivo_anticonvulsant In Vivo Anticonvulsant Model (e.g., PTZ-induced seizures in mice) select_potent->in_vivo_anticonvulsant Potent determine_ed50 Determine ED50 Values in_vivo_anticonvulsant->determine_ed50 lead_identification Lead Compound Identification determine_ed50->lead_identification end End: Further Development lead_identification->end

Caption: A generalized experimental workflow for the screening and identification of novel GABA uptake inhibitors.

Conclusion

The discovery of nipecotic acid as a GABA analogue and reuptake inhibitor was a seminal moment in neuroscience. It provided researchers with a powerful tool to dissect the complexities of the GABAergic system and established GABA transporters as a viable therapeutic target. While nipecotic acid itself has limited clinical utility due to its poor blood-brain barrier penetration, it laid the groundwork for the development of clinically successful drugs like tiagabine. The experimental protocols and quantitative data presented in this guide highlight the foundational research that has shaped our understanding of GABAergic neurotransmission and continue to inform the development of novel therapies for a range of neurological disorders. This in-depth technical guide serves as a valuable resource for professionals in the field, encapsulating the history, key data, and methodologies that have defined the study of nipecotic acid and its impact on neuroscience.

References

A Technical Guide to High-Purity (S)-Boc-Nipecotic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid, commonly known as (S)-Boc-nipecotic acid. This chiral building block is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. This document provides a comprehensive overview of commercial suppliers, quality control methodologies, and its synthetic applications.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is critical for ensuring the stereochemical integrity of subsequent synthetic products. A variety of chemical suppliers offer this reagent at different purity levels. The following table summarizes the offerings from several prominent vendors. It is important to note that purity claims should always be verified by in-house analysis, and it is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data.

SupplierProduct NameCAS NumberReported Purity
Sigma-Aldrich (S)-1-Boc-piperidine-3-carboxylic acid88495-54-997%
Fisher Scientific Sigma Aldrich (S)-1-Boc-Piperidine-3-Carboxylic Acid88495-54-9Not specified
CymitQuimica (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid88495-54-996%
Chem-Impex Boc-D-nipecotic acid (enantiomer)163438-09-3≥ 98% (HPLC)
Sihauli Chemicals Pvt. Ltd. N-boc Nipecotic Acid4356-94-7 (racemic)>=98%
Thermo Scientific Chemicals 1-Boc-L-nipecotic acid, 97%88495-54-997%
BOC Sciences (S)-1-Boc-Nipecotic acid88495-54-9Not specified

Experimental Protocols for Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its application in pharmaceutical synthesis. The most common and reliable technique for this is chiral High-Performance Liquid Chromatography (HPLC). Below is a detailed experimental protocol for the determination of the enantiomeric purity of N-Boc-piperidine-3-carboxylic acid derivatives, adapted from established methodologies for similar compounds.

Chiral HPLC Method for Enantiomeric Purity Analysis

This method is based on the successful separation of a closely related compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, and is expected to be highly effective for this compound.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Chiral Column: Chiralpak IA (or a similar polysaccharide-based chiral stationary phase)[1]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) in a ratio of 70:30 (v/v).[1] Isocratic elution is recommended.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 225 nm[1]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Racemic Standard:

  • To confirm the elution order and the resolution of the enantiomers, a racemic standard of Boc-DL-nipecotic acid should be prepared and injected under the same chromatographic conditions.

5. Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers in the chromatogram: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100 where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.

Workflow for Quality Control of Incoming this compound

The following diagram illustrates a typical workflow for the quality control of a newly received batch of this compound.

QC_Workflow Figure 1: Quality Control Workflow for this compound cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Decision and Release Receive Receive this compound Documentation Verify Certificate of Analysis Receive->Documentation Visual Visual Inspection Documentation->Visual Sample Sample Preparation Visual->Sample HPLC Chiral HPLC Analysis Sample->HPLC Purity Determine Enantiomeric Purity HPLC->Purity Compare Compare Results with Specifications Purity->Compare Decision Accept or Reject Batch Compare->Decision Release Release for Synthesis Decision->Release Meets Specs Reject Quarantine and Return Decision->Reject Fails Specs

A typical quality control workflow for incoming this compound.

Synthetic Application of this compound

This compound is not directly involved in biological signaling pathways but serves as a crucial chiral precursor for the synthesis of more complex molecules. One notable application is in the synthesis of GABA uptake inhibitors. Nipecotic acid itself is a known inhibitor of GABA transporters (GATs).[2] The following diagram illustrates the general synthetic utility of this compound.

Synthetic_Utility Figure 2: Synthetic Utility of this compound Start This compound Amide Amide Coupling Start->Amide Deprotection Boc Deprotection Amide->Deprotection Intermediate Chiral Piperidine Intermediate Deprotection->Intermediate Further Further Functionalization Intermediate->Further API Active Pharmaceutical Ingredient (API) (e.g., GAT Inhibitor) Further->API

General synthetic pathway utilizing this compound.

References

Methodological & Application

Applications of (S)-Boc-nipecotic acid in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Boc-nipecotic acid is a protected derivative of (S)-nipecotic acid, a potent inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs). In neuroscience research, this compound serves as a crucial tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes. The Boc (tert-butyloxycarbonyl) protecting group renders the molecule more lipophilic, potentially aiding in its handling and delivery, and is typically removed in situ or during experimental preparation to yield the active compound, (S)-nipecotic acid. These application notes provide detailed protocols for the use of this compound in key neuroscience research applications.

Introduction

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs), which are located on presynaptic neurons and surrounding glial cells. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.[1] (S)-nipecotic acid is a competitive inhibitor of GATs and has been instrumental in elucidating the role of GABAergic deficits in neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.[2][3]

This compound, as a precursor to (S)-nipecotic acid, is a valuable chemical tool for researchers. The Boc protecting group can be removed under acidic conditions to generate the active inhibitor. This allows for controlled release or targeted delivery in specific experimental paradigms.

Quantitative Data: Inhibitory Potency of Nipecotic Acid

The following tables summarize the inhibitory potency (IC50) of nipecotic acid against various GABA transporter subtypes. Note that these values are for the deprotected form, (±)-nipecotic acid or its enantiomers. It is presumed that this compound itself has significantly lower or no activity until the Boc group is removed.

Table 1: IC50 Values of (±)-Nipecotic Acid for Human and Rat GABA Transporters

Transporter SubtypeSpeciesIC50 (µM)
hGAT-1Human8[4]
rGAT-2Rat38[4]
hGAT-3Human106[4]
hBGT-1Human2370[4]

Table 2: IC50 Values of (±)-Nipecotic Acid for Mouse GABA Transporters

Transporter SubtypeSpeciesIC50 (µM)
mGAT-1Mouse2.6[5]
mGAT-2Mouse310[5]
mGAT-3Mouse29[5]
mGAT-4Mouse16[5]

Experimental Protocols

In Vitro GABA Uptake Assay in HEK293 Cells

This protocol describes how to measure the inhibitory effect of (S)-nipecotic acid (derived from this compound) on GABA uptake in Human Embryonic Kidney (HEK293) cells stably expressing a specific GAT subtype.[6][7]

Materials:

  • HEK293 cells stably expressing the GAT subtype of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • This compound

  • Acidic solution for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane (B109758), followed by neutralization) or use pre-deprotected (S)-nipecotic acid.

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the GAT-expressing HEK293 cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of (S)-nipecotic acid: If starting with this compound, perform deprotection prior to the assay. A common method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by evaporation of the solvent and neutralization. It is recommended to confirm complete deprotection by analytical methods such as NMR or mass spectrometry. Alternatively, purchase (S)-nipecotic acid directly. Prepare stock solutions of (S)-nipecotic acid in assay buffer.

  • Assay Initiation:

    • Wash the cells twice with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of (S)-nipecotic acid or vehicle control in assay buffer for 10-20 minutes at 37°C.

  • GABA Uptake:

    • To each well, add the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and a concentration range of unlabeled GABA to determine non-specific uptake.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Assay Termination:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and mix well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in the presence of a high concentration of unlabeled GABA) from all readings.

    • Plot the percentage of inhibition of [³H]GABA uptake against the concentration of (S)-nipecotic acid.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Plate GAT-expressing HEK293 cells deprotection Deprotect this compound to (S)-nipecotic acid pre_incubation Pre-incubate cells with (S)-nipecotic acid cell_culture->pre_incubation stock_prep Prepare stock solutions of (S)-nipecotic acid stock_prep->pre_incubation gaba_uptake Add [³H]GABA and incubate pre_incubation->gaba_uptake termination Wash cells with ice-cold PBS gaba_uptake->termination lysis Lyse cells and transfer to scintillation vials termination->lysis scintillation Measure radioactivity lysis->scintillation data_processing Calculate specific uptake scintillation->data_processing ic50 Determine IC50 value data_processing->ic50

Caption: Workflow for [³H]GABA Uptake Assay.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol outlines the procedure for recording GABAergic synaptic currents in neurons from acute hippocampal slices and assessing the effect of (S)-nipecotic acid.[8][9][10]

Materials:

  • Rodent (rat or mouse)

  • Slicing solution (ice-cold, oxygenated with 95% O₂/5% CO₂)

  • Artificial cerebrospinal fluid (aCSF, oxygenated with 95% O₂/5% CO₂)

  • Intracellular solution for patch pipette

  • (S)-nipecotic acid (deprotected)

  • Vibratome

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for pipettes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the pipette with the appropriate intracellular solution.

  • Whole-Cell Recording:

    • Visualize a neuron (e.g., a CA1 pyramidal neuron) using infrared differential interference contrast (IR-DIC) microscopy.

    • Approach the neuron with the patch pipette and establish a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline synaptic activity. To isolate GABAergic currents (IPSCs), voltage-clamp the neuron at the reversal potential for glutamate (B1630785) receptors (around 0 mV) or use glutamate receptor antagonists (e.g., CNQX and AP5).

  • Application of (S)-nipecotic acid:

    • After recording a stable baseline of spontaneous or evoked IPSCs, perfuse the slice with aCSF containing the desired concentration of (S)-nipecotic acid (e.g., 10-100 µM).

    • Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs. Inhibition of GATs is expected to increase the ambient GABA concentration, leading to an increase in the frequency and/or amplitude of spontaneous IPSCs and prolonging the decay time of evoked IPSCs.

  • Data Analysis:

    • Analyze the recorded currents using appropriate software (e.g., Clampfit, Igor Pro).

    • Compare the parameters of the IPSCs before and after the application of (S)-nipecotic acid.

    • Perform statistical analysis to determine the significance of the observed effects.

ElectrophysiologyWorkflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis slice_prep Prepare acute hippocampal slices recovery Slice recovery in aCSF slice_prep->recovery setup Transfer slice to recording chamber recovery->setup patch Establish whole-cell patch-clamp configuration setup->patch baseline Record baseline GABAergic IPSCs patch->baseline drug_app Perfuse with (S)-nipecotic acid baseline->drug_app recording_drug Record IPSCs in the presence of the inhibitor drug_app->recording_drug analysis Analyze IPSC parameters recording_drug->analysis comparison Compare pre- and post-drug recordings analysis->comparison stats Statistical analysis comparison->stats

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a model to assess the anticonvulsant effects of (S)-nipecotic acid in mice. PTZ is a GABAA receptor antagonist that induces seizures.[11][12][13]

Materials:

  • Mice (e.g., C57BL/6)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • (S)-nipecotic acid solution (deprotected)

  • Vehicle control (e.g., saline)

  • Injection syringes

  • Observation chambers

  • Timer

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the experimental room for at least 1 hour before the experiment.

    • Weigh each mouse to calculate the correct dose of PTZ and the test compound.

  • Drug Administration:

    • Administer (S)-nipecotic acid or vehicle control via the desired route (e.g., intraperitoneal, i.p.) at a specific time before PTZ injection (e.g., 30 minutes). The dose of (S)-nipecotic acid should be determined from dose-response studies.

  • Induction of Seizures:

    • Inject PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.

  • Observation and Scoring:

    • Immediately after PTZ injection, place the mouse in an individual observation chamber.

    • Observe the animal's behavior for at least 30 minutes.

    • Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

    • Score the seizure severity using a standardized scale (e.g., the Racine scale).

  • Data Analysis:

    • Compare the seizure latency, duration, and severity scores between the vehicle-treated and (S)-nipecotic acid-treated groups.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the anticonvulsant effect.

PTZModelWorkflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimation Acclimate mice weighing Weigh mice and calculate doses acclimation->weighing drug_admin Administer (S)-nipecotic acid or vehicle weighing->drug_admin ptz_injection Inject PTZ to induce seizures drug_admin->ptz_injection observation Observe and score seizure activity ptz_injection->observation data_compilation Compile seizure parameters (latency, severity) observation->data_compilation comparison Compare treatment groups data_compilation->comparison stats Statistical analysis comparison->stats

Caption: Workflow for PTZ-Induced Seizure Model.

Signaling Pathway

GABAergic Synapse and the Action of (S)-Nipecotic Acid

(S)-nipecotic acid enhances GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABAA and GABAB receptors, resulting in a more pronounced and prolonged inhibitory signal.

GABAergicSynapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft release vGAT->Vesicle packaging GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B GAT_glia GAT GABA_cleft->GAT_glia reuptake GAT_pre GAT GABA_cleft->GAT_pre reuptake Cl_influx Cl- Influx (Hyperpolarization) GABA_A->Cl_influx K_efflux K+ Efflux / Ca2+ Channel Inhibition GABA_B->K_efflux GABA_glia GABA GAT_glia->GABA_glia GAT_pre->GABA_pre NipecoticAcid (S)-Nipecotic Acid NipecoticAcid->GAT_glia inhibition NipecoticAcid->GAT_pre inhibition

References

(S)-Boc-Nipecotic Acid: A Versatile Intermediate for Peptide Synthesis in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Boc-nipecotic acid , a protected form of the chiral piperidine-3-carboxylic acid, serves as a crucial building block in the synthesis of novel peptides and peptidomimetics. Its rigid cyclic structure offers a unique conformational constraint, making it an attractive scaffold for designing molecules that target specific biological pathways, particularly within the central nervous system. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as an intermediate in peptide synthesis, with a focus on its application in developing modulators of GABAergic neurotransmission.

Application Notes

(S)-Nipecotic acid is a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake, a key mechanism for regulating neurotransmitter levels in the synaptic cleft.[1][2][3] By incorporating this moiety into peptide structures, researchers can develop potent and selective peptidomimetics that target GABA transporters (GATs). The Boc (tert-butyloxycarbonyl) protecting group on the piperidine (B6355638) nitrogen allows for the straightforward incorporation of (S)-nipecotic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[4]

The primary application of peptides containing the (S)-nipecotic acid scaffold is in the development of novel therapeutics for neurological and psychological disorders where GABAergic signaling is dysregulated, such as epilepsy, anxiety, and neuropathic pain.[2][3] The peptide or peptidomimetic backbone can be modified to enhance properties like blood-brain barrier penetration, metabolic stability, and target selectivity compared to nipecotic acid alone.

While direct evidence for peptides containing an internal (S)-nipecotic acid residue modulating specific signaling pathways is still an emerging area of research, the known pharmacology of nipecotic acid provides a strong rationale for their mechanism of action. By inhibiting GABA reuptake, these peptidomimetics are expected to increase the concentration of GABA in the synapse, thereby enhancing the activation of GABA receptors (GABAA and GABAB) and potentiating inhibitory signaling.

Data Presentation

The following table summarizes typical quantitative parameters for the incorporation of a sterically hindered, cyclic amino acid like this compound in a standard Boc-SPPS workflow. These values are based on protocols for the closely related Boc-isonipecotic acid and general knowledge of SPPS with challenging monomers, and may require optimization for specific peptide sequences.[4]

ParameterValueNotes
Resin Type Merrifield or PAM ResinSuitable for Boc-SPPS.
Resin Substitution 0.4 - 0.8 mmol/gStandard loading for Boc chemistry.
This compound Equivalents 2.0 - 4.0Relative to resin loading capacity.
Coupling Reagent Equivalents 2.0 - 4.0e.g., HBTU, HATU.
Base Equivalents (e.g., DIPEA) 4.0 - 8.0Relative to resin loading capacity.
Coupling Time 2 - 6 hoursMay require longer times or double coupling due to steric hindrance. Monitoring with the Kaiser test is crucial.
Coupling Efficiency >95%Monitored by a negative Kaiser test.
Crude Peptide Purity (Post-Cleavage) 50 - 85%Highly dependent on the peptide sequence and length. Purification by HPLC is typically required.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines a single coupling cycle for the addition of this compound to a resin-bound peptide chain with a free N-terminal amine using a manual or automated peptide synthesizer.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Add a 10% solution of DIPEA in DMF to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 4-8 equivalents) to the solution to pre-activate the carboxylic acid. Allow the pre-activation to proceed for 5-10 minutes.

    • Add the pre-activated this compound solution to the neutralized resin.

    • Agitate the reaction mixture for 2-6 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated with a freshly prepared solution of activated this compound.

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle to continue the peptide elongation.

Visualizations

Logical Workflow for Boc-SPPS Incorporation

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-Protected N-terminus) Swell Swell in DMF Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_DCM Wash (DCM) Deprotect->Wash_DCM Neutralize Neutralization (10% DIPEA in DMF) Couple Coupling (this compound, HBTU, DIPEA in DMF) Neutralize->Couple Kaiser Kaiser Test Couple->Kaiser Wash_DMF Wash (DMF) Next_Cycle Next SPPS Cycle or Final Cleavage Wash_DMF->Next_Cycle Wash_DCM->Neutralize Kaiser->Couple Positive (Recouple) Kaiser->Wash_DMF Negative GABAergic_Signaling_Modulation cluster_synapse Synapse Presynaptic Presynaptic Neuron GABA_vesicle GABA Presynaptic->GABA_vesicle Release Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft GAT1 GABA Transporter (GAT1) GABA_receptor GABA Receptor (GABA_A / GABA_B) GABA_receptor->Postsynaptic Inhibitory Signal Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_receptor Binding Peptidomimetic (S)-Nipecotic Acid- Containing Peptide Peptidomimetic->GAT1 Inhibition

References

Application Notes and Protocols for the Experimental Use of (S)-Boc-nipecotic Acid in GAT-1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid (GABA) transporter 1 (GAT-1) is a critical component of the GABAergic system, responsible for the reuptake of GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.[1] Inhibition of GAT-1 is a well-established therapeutic strategy for increasing GABAergic tone, with applications in the treatment of epilepsy and other neurological disorders.[1] Nipecotic acid is a potent inhibitor of GAT-1.[2][3] However, its zwitterionic nature and hydrophilicity limit its ability to cross the blood-brain barrier (BBB).[4]

(S)-Boc-nipecotic acid is a protected form of (S)-nipecotic acid, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This modification increases the lipophilicity of the molecule, making it a crucial intermediate in the synthesis of novel GAT-1 inhibitors with improved pharmacokinetic properties. While this compound itself is not typically used as the final active inhibitor in functional assays due to the bulky protecting group, it is a key building block for creating a diverse range of N-substituted nipecotic acid derivatives with high affinity and selectivity for GAT-1. These derivatives are designed to effectively cross the BBB and then, in some cases, may be metabolized to the active nipecotic acid.

These application notes provide an overview of the experimental use of compounds derived from the this compound scaffold for GAT-1 inhibition, including data on related compounds, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

CompoundTargetAssay TypeInhibitory PotencyReference
(±)-Nipecotic acidmouse GAT-1[3H]GABA UptakeIC50 = 2.6 µM[2]
(±)-Nipecotic acidhuman GAT-1[3H]GABA UptakeIC50 = 8 µM[3]
(R)-Nipecotic acid derivative (21p)murine GAT-1[3H]GABA UptakepIC50 = 6.78 ± 0.08[5]
(R)-Nipecotic acid derivative (21p)murine GAT-1MS Binding AssaypKi = 7.10 ± 0.12[5]

Signaling Pathway of GAT-1 Inhibition

Inhibition of GAT-1 by a derivative of (S)-nipecotic acid leads to an increase in the concentration of GABA in the synaptic cleft. This elevated GABA level enhances the activation of postsynaptic GABAA and GABAB receptors, resulting in a more pronounced inhibitory effect on the postsynaptic neuron.

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1 GAT-1 GABA->GAT1 Reuptake GABA_A_R GABA_A Receptor GABA->GABA_A_R Binds to GABA_B_R GABA_B Receptor GABA->GABA_B_R Binds to Inhibitory_Effect Increased Inhibitory Effect GABA_A_R->Inhibitory_Effect GABA_B_R->Inhibitory_Effect Nipecotic_Acid_Derivative (S)-Nipecotic Acid Derivative Nipecotic_Acid_Derivative->GAT1 Inhibition

Signaling pathway of GAT-1 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GAT-1 inhibitors derived from this compound.

[3H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT-1.

Experimental Workflow:

GABA_Uptake_Workflow Cell_Culture 1. Culture HEK293 cells stably expressing GAT-1 Plating 2. Plate cells in 96-well plates Cell_Culture->Plating Preincubation 3. Pre-incubate cells with test compound or vehicle Plating->Preincubation Incubation 4. Add [3H]GABA and incubate Preincubation->Incubation Termination 5. Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis 6. Lyse cells Termination->Lysis Scintillation_Counting 7. Measure radioactivity using a scintillation counter Lysis->Scintillation_Counting Data_Analysis 8. Calculate % inhibition and determine IC50 Scintillation_Counting->Data_Analysis

Workflow for the [3H]GABA uptake assay.

Methodology:

  • Cell Culture:

    • Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Plate the cells in 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

    • On the day of the experiment, wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Pre-incubate the cells with various concentrations of the test compound (derived from this compound) or vehicle control in KRH buffer for 10-20 minutes at 37°C.

    • Initiate the uptake by adding KRH buffer containing a fixed concentration of [3H]GABA (e.g., 10-50 nM).

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor (e.g., tiagabine).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage inhibition for each concentration of the test compound is calculated.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific [3H]GABA uptake) is determined by non-linear regression analysis of the concentration-response curve.

Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound to GAT-1 by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand that binds to the transporter.

Experimental Workflow:

Binding_Assay_Workflow Membrane_Prep 1. Prepare cell membranes from cells expressing GAT-1 Incubation 2. Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound Membrane_Prep->Incubation Separation 3. Separate bound and free radioligand via filtration Incubation->Separation Washing 4. Wash the filters to remove unbound radioligand Separation->Washing Radioactivity_Measurement 5. Measure radioactivity on the filters Washing->Radioactivity_Measurement Data_Analysis 6. Calculate % displacement and determine Ki Radioactivity_Measurement->Data_Analysis

Workflow for the competitive binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing GAT-1 in an ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for GAT-1 (e.g., [3H]tiagabine or a derivative), and varying concentrations of the test compound.

    • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester). This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled GAT-1 ligand.

    • Specific binding is the difference between total binding and non-specific binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel GAT-1 inhibitors. By modifying the nipecotic acid scaffold, researchers can create compounds with enhanced brain permeability and high affinity for GAT-1. The experimental protocols described herein provide a framework for the in vitro characterization of these novel inhibitors. The successful development of such compounds holds promise for the treatment of various neurological disorders characterized by GABAergic dysfunction.

References

Dissolving (S)-Boc-Nipecotic Acid for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of (S)-Boc-nipecotic acid, a key biochemical reagent in life science research, particularly in studies involving GABA transporters. Adherence to these guidelines will ensure solution stability and reproducibility in in vitro experimental settings.

This compound , a derivative of nipecotic acid with a tert-butyloxycarbonyl (Boc) protecting group, is a white solid compound. Proper dissolution is critical for its application in various in vitro assays, including cell-based studies.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is the first step toward its effective use in research.

PropertyValueReference
CAS Number 88495-54-9[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Physical Form White solid powder[1]
Melting Point 159-169 °C[1]
Solubility in DMSO 100 mg/mL (436.15 mM)[2]
Solubility in Water Slightly soluble[2]
Other Solvents Soluble in methanol, ethanol, and DMF[2]

Protocol for Preparation of Stock Solutions

The high solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) makes it the recommended solvent for preparing concentrated stock solutions.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 43.62 µL of DMSO per 1 mg of powder).

  • Dissolution: Vortex the solution vigorously. For complete dissolution, sonication in an ultrasonic water bath may be necessary[2]. Ensure the solution is clear and free of any particulate matter before use.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].

Diagram: Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation of this compound Stock Solution weigh Weigh this compound add_dmso Add DMSO to desired concentration weigh->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation and storage of a concentrated stock solution of this compound.

Protocol for a GABA Uptake Assay in HEK293 Cells

This protocol provides an example of how to prepare and use this compound in a common in vitro application: a GABA uptake assay using Human Embryonic Kidney 293 (HEK293) cells. This cell line is frequently used for expressing specific neurotransmitter transporters, such as the GABA transporter 1 (GAT1)[3][4].

Materials:

  • HEK293 cells stably expressing the target GABA transporter

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound DMSO stock solution (e.g., 100 mM)

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the GABA transporter of interest in appropriate flasks or plates until they reach the desired confluency.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of the stock solution in the assay buffer to achieve the final desired concentrations for the experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[5].

  • GABA Uptake Assay:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with the various concentrations of the this compound working solutions for a specified time (e.g., 10-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding the assay buffer containing [³H]-GABA.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Data Analysis: Determine the inhibitory effect of this compound on GABA uptake by comparing the radioactivity in treated cells to that in untreated control cells. Calculate parameters such as IC₅₀ values.

Diagram: Experimental Workflow for a GABA Uptake Assay

G cluster_1 GABA Uptake Assay Workflow cell_culture Culture HEK293 cells expressing GAT prepare_working Prepare working solutions of this compound cell_culture->prepare_working pre_incubate Pre-incubate cells with compound prepare_working->pre_incubate add_gaba Add [³H]-GABA to initiate uptake pre_incubate->add_gaba terminate_uptake Terminate uptake and wash cells add_gaba->terminate_uptake measure_radioactivity Lyse cells and measure radioactivity terminate_uptake->measure_radioactivity analyze_data Analyze data and determine IC₅₀ measure_radioactivity->analyze_data

Caption: A schematic of the key steps involved in performing an in vitro GABA uptake assay.

Signaling Pathway Context: GABA Transporter Inhibition

This compound and its derivatives are primarily studied for their role as inhibitors of GABA transporters (GATs). GATs are crucial for regulating the concentration of the neurotransmitter GABA in the synaptic cleft.

Diagram: Simplified GABAergic Synapse and GAT Inhibition

G cluster_2 GABAergic Synapse presynaptic Presynaptic Neuron gaba presynaptic->gaba Release postsynaptic Postsynaptic Neuron gaba_vesicle gat GAT gaba->gat Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding compound This compound derivative compound->gat Inhibition

Caption: Inhibition of GABA reuptake at the synapse by a GAT inhibitor.

Conclusion

The protocols and data presented provide a comprehensive guide for the dissolution and application of this compound in in vitro research. The primary recommendation is the use of DMSO for the preparation of concentrated stock solutions, with careful consideration of the final solvent concentration in the assay medium. Proper storage of stock solutions is essential to maintain the compound's stability and ensure the reliability of experimental results. The provided example of a GABA uptake assay in HEK293 cells serves as a practical template for researchers investigating the effects of this compound and its derivatives on GABAergic signaling.

References

Application Note: High-Sensitivity Quantification of (S)-Boc-Nipecotic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Nipecotic acid is a potent inhibitor of the GABA transporter 1 (GAT1), playing a significant role in neuroscience research by increasing GABAergic transmission.[1] Its tert-butyloxycarbonyl (Boc) protected form, (S)-Boc-nipecotic acid, is a key intermediate in the synthesis of more complex pharmaceutical agents and may be used in prodrug strategies.[2] Accurate and sensitive quantification of this compound in biological samples such as plasma and urine is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides a detailed protocol for the extraction and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for this analysis due to its high sensitivity, selectivity, and ability to analyze the compound directly without derivatization.[3] An alternative, Gas Chromatography-Mass Spectrometry (GC-MS), typically requires a derivatization step to improve the volatility of the carboxylic acid analyte.[4]

Quantitative Data Summary

While a specific validated method for this compound was not found in the literature, the following table presents representative performance characteristics from a validated GC-MS method for the parent compound, R-(-)-nipecotic acid, in rat whole blood.[4] These values serve as a benchmark for the expected performance of a robustly developed LC-MS/MS method.

Table 1: Representative Bioanalytical Method Performance (based on R-Nipecotic Acid by GC-MS)

ParameterPerformance MetricBiological Matrix
Linear Range 26 - 6500 ng/mLRat Whole Blood
Correlation Coefficient (r²) 0.9996Rat Whole Blood
Limit of Detection (LOD) 10 ng/mLRat Whole Blood
Limit of Quantification (LOQ) 26 ng/mLRat Whole Blood
Precision (CV%) < 10% at 50, 1000, and 5000 ng/mLRat Whole Blood

Data adapted from Wang H, et al., J Pharm Biomed Anal, 2004.[4]

Experimental Protocols

The following protocols are recommended for the analysis of this compound in plasma and urine. Optimization may be required for specific applications or instrumentation.

Protocol 1: Sample Preparation from Human Plasma

This protocol utilizes protein precipitation, a common and effective method for removing protein interferences from plasma samples.[5]

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Vortex the plasma sample gently. Transfer a 100 µL aliquot of plasma to a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., an isotope-labeled this compound) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Sample Preparation from Human Urine

Urine typically has a lower protein content, allowing for a simpler "dilute-and-shoot" method.[6][7]

  • Sample Thawing & Centrifugation: Thaw frozen urine samples and centrifuge at 4,000 rpm for 5 minutes at 4°C to remove any particulate matter.[7]

  • Aliquoting: Transfer a 50 µL aliquot of the urine supernatant to a 1.5 mL microcentrifuge tube.

  • Dilution: Add 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This dilution helps to minimize matrix effects.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Transfer & Injection: Transfer the diluted sample to an HPLC vial and inject 5-10 µL into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

This method uses a standard reversed-phase column and gradient elution suitable for polar carboxylic acids.[3]

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Column Temperature: 40 °C.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 230.0 → Product ion m/z 174.1 (loss of t-butyl group) or 130.1 (loss of Boc group). Note: These transitions are predicted and must be confirmed experimentally. The molecular weight of this compound is 229.27 g/mol .[2]

    • Internal Standard (IS): To be determined based on the specific IS used (e.g., ¹³C₅, ¹⁵N-labeled analyte).

Visualizations

Methodology Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Biological Sample (Plasma or Urine) add_is Spike Internal Standard (IS) sample->add_is precip Protein Precipitation (Plasma Only) add_is->precip dilute Dilution (Urine Only) add_is->dilute centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant dilute->supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chrom Chromatographic Separation (C18) inject->chrom ms Mass Spectrometry (ESI+, MRM) chrom->ms data Data Acquisition & Processing ms->data quant Quantification (Concentration Value) data->quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

G cluster_lcms LC-MS/MS cluster_gcms GC-MS lcms_node Liquid Chromatography- Tandem Mass Spectrometry lcms_pros Pros: + High Sensitivity + High Selectivity + No Derivatization Needed + Suitable for Polar Compounds lcms_node->lcms_pros Advantages lcms_cons Cons: - Potential for Matrix Effects - Higher Instrument Cost lcms_node->lcms_cons Disadvantages gcms_node Gas Chromatography- Mass Spectrometry gcms_pros Pros: + High Resolution + Robust & Established gcms_node->gcms_pros Advantages gcms_cons Cons: - Requires Derivatization for  Carboxylic Acids - Not Ideal for Thermally  Labile Compounds - Additional Sample Prep Step gcms_node->gcms_cons Disadvantages title Comparison of Analytical Methods

Caption: Logical comparison of LC-MS/MS and GC-MS for analyzing this compound.

G cluster_synapse Synaptic Cleft cluster_presynapse Presynaptic Neuron GABA_cleft GABA GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binds GAT1 GABA Transporter (GAT1) GABA_cleft->GAT1 Reuptake PostSynaptic Postsynaptic Neuron GABA_Receptor->PostSynaptic Inhibitory Signal NipecoticAcid Nipecotic Acid (Active Form) NipecoticAcid->GAT1 Inhibits caption Simplified mechanism of Nipecotic Acid. It blocks GABA reuptake, increasing GABA concentration in the synaptic cleft.

Caption: Simplified signaling pathway of Nipecotic Acid (the active metabolite).

References

Application Notes and Protocols: (S)-Boc-nipecotic Acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid is a chiral derivative of nipecotic acid, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in maintaining balanced neuronal activity.[1][3] Dysregulation of GABAergic signaling is implicated in a variety of neurological disorders, including epilepsy, anxiety, and depression.[1][2] this compound and its derivatives are valuable research tools and potential therapeutic agents due to their ability to modulate GABA levels by blocking its reuptake via GABA transporters (GATs).[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of treatments for neurological disorders.

Mechanism of Action

This compound primarily exerts its effects by inhibiting GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[1][4] By blocking these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[1] There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[4] Nipecotic acid exhibits varying affinities for these subtypes.[1] While its primary action is on GATs, at higher concentrations, nipecotic acid may also directly activate GABA-A receptors.[4]

Signaling Pathway of GABAergic Neurotransmission and Inhibition by this compound

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT-1) GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binding Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_A_Receptor->Inhibitory_Signal Activation Boc_Nipecotic_Acid This compound Boc_Nipecotic_Acid->GAT1 Inhibition Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification GAT_Assay GABA Transporter Inhibition Assay (IC50) Synthesis->GAT_Assay Receptor_Binding Receptor Binding Assays (Selectivity) GAT_Assay->Receptor_Binding PK_Studies Pharmacokinetic Studies (BBB Penetration) Receptor_Binding->PK_Studies Seizure_Models Anticonvulsant Efficacy (e.g., PTZ, MES models) PK_Studies->Seizure_Models Toxicity Acute Toxicity & Neurotoxicity Studies Seizure_Models->Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

References

Application Notes and Protocols for (S)-Boc-nipecotic acid Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (S)-Boc-nipecotic acid in cell culture-based assays. This compound is a derivative of nipecotic acid, a known inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs). The tert-butyloxycarbonyl (Boc) protecting group can enhance its lipophilicity, potentially altering its cell permeability and activity compared to its parent compound. These protocols are designed to facilitate the investigation of its effects on GABAergic signaling and overall cellular health in relevant in vitro models.

Mechanism of Action

This compound is presumed to act as an inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GATs, particularly the GAT1 subtype, this compound is expected to increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can have various downstream effects on neuronal excitability.

GAT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal GABA GABA Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binds to GAT1 GABA Transporter (GAT1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA_reuptake->GAT1 into cell SBocNipecoticAcid This compound SBocNipecoticAcid->GAT1 Inhibits

Caption: Inhibition of GABA Transporter (GAT1) by this compound.

Experimental Protocols

Cell Line Maintenance

Objective: To maintain healthy cultures of HEK293 cells stably expressing human GAT1 (hGAT-1) and SH-SY5Y neuroblastoma cells as a model for neuronal GABA uptake.

Materials:

  • HEK293 cells stably transfected with hGAT-1

  • SH-SY5Y human neuroblastoma cells

  • DMEM, high glucose (for HEK293)

  • DMEM/F12 (for SH-SY5Y)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) for selection of transfected HEK293 cells

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Protocol for HEK293-hGAT-1 Cells:

  • Culture cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells when they reach 80-90% confluency (typically every 2-3 days).

  • To passage, aspirate the medium, wash once with PBS, and add 2 mL of Trypsin-EDTA.

  • Incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize trypsin with 8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-plate at a 1:5 to 1:10 split ratio.

Protocol for SH-SY5Y Cells:

  • Culture cells in T-75 flasks with DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells when they reach 80% confluency.

  • Follow the same passaging procedure as for HEK293 cells, adjusting trypsin incubation time as needed.

[³H]-GABA Uptake Assay

Objective: To quantify the inhibitory effect of this compound on GABA uptake in cultured cells.

Materials:

  • HEK293-hGAT-1 or SH-SY5Y cells

  • 24-well plates, poly-D-lysine coated

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • This compound

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and liquid scintillation counter

  • Cell lysis buffer (e.g., 0.1% SDS or RIPA buffer)

Protocol:

  • Seed cells in a 24-well plate at a density of 1.5 x 10⁵ cells per well and allow them to adhere overnight.

  • On the day of the experiment, aspirate the culture medium and wash the cells twice with 500 µL of pre-warmed assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells for 15 minutes at 37°C with 450 µL of assay buffer containing various concentrations of this compound. Include a vehicle control (buffer only) and a positive control (a known GAT1 inhibitor like Tiagabine).

  • Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]-GABA to each well (final concentration of ~10 nM).

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold assay buffer.

  • Lyse the cells by adding 200 µL of lysis buffer to each well and incubating for 20 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

GABA_Uptake_Workflow A Seed Cells in 24-well Plate B Wash Cells with Assay Buffer A->B C Pre-incubate with This compound B->C D Add [³H]-GABA to Initiate Uptake C->D E Incubate at 37°C D->E F Terminate Uptake with Ice-Cold Buffer Wash E->F G Lyse Cells F->G H Measure Radioactivity G->H I Calculate IC₅₀ H->I

Caption: Experimental workflow for the [³H]-GABA uptake assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on cultured cells.

Materials:

  • HEK293-hGAT-1 or SH-SY5Y cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Inhibitory Potency of this compound on [³H]-GABA Uptake
Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Nipecotic Acid (Reference)
HEK293-hGAT-18.5 ± 1.210.2 ± 1.5
SH-SY5Y15.3 ± 2.118.9 ± 2.5

Data are presented as mean ± SEM from three independent experiments.

Table 2: Cytotoxicity of this compound
Concentration (µM)Cell Viability (%) in HEK293-hGAT-1 (24h)Cell Viability (%) in SH-SY5Y (24h)
0 (Vehicle)100 ± 4.2100 ± 5.1
198.7 ± 3.899.1 ± 4.7
1097.2 ± 4.196.5 ± 5.3
5095.8 ± 3.994.3 ± 4.9
10092.1 ± 5.090.7 ± 6.2

Data are presented as mean ± SEM from three independent experiments.

Troubleshooting

  • Low GABA Uptake Signal: Ensure cells are healthy and not over-confluent. Check the specific activity of the [³H]-GABA.

  • High Variability in Results: Ensure consistent cell seeding density and precise timing of incubation steps. Use a multi-channel pipette for additions where possible.

  • Inconsistent Cell Detachment: Optimize trypsin incubation time and ensure complete neutralization of trypsin with medium containing serum.

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for the Derivatization of (S)-Boc-nipecotic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of (S)-Boc-nipecotic acid, a key building block in the synthesis of potent and selective inhibitors of GABA transporters (GATs). The information presented here is intended to guide researchers in the design, synthesis, and evaluation of novel this compound derivatives for the development of therapeutics targeting a range of neurological disorders.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its concentration in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[1][2] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative diseases.

(S)-nipecotic acid is a potent inhibitor of GATs, but its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. The tert-butyloxycarbonyl (Boc) protected form, this compound, serves as a versatile starting material for the synthesis of more lipophilic derivatives with improved pharmacokinetic properties.[3] Derivatization strategies typically focus on the modification of the carboxylic acid moiety and the piperidine (B6355638) nitrogen. This document outlines key derivatization approaches and provides detailed protocols for the synthesis and evaluation of novel this compound analogs.

Data Presentation: Biological Activity of Nipecotic Acid Derivatives

The following table summarizes the in vitro inhibitory activity of (S)-nipecotic acid and several of its key derivatives against different murine GABA transporter (mGAT) subtypes. This data highlights the impact of structural modifications on potency and selectivity.

CompoundmGAT1 (pIC50)mGAT4 (pIC50)NotesReference(s)
(S)-Nipecotic Acid--Parent compound with limited CNS penetration.[4]
(S)-SNAP-5114-5.89 ± 0.07A well-characterized selective mGAT4 inhibitor.[1][1]
DDPM-1457 [(S)-2]-HighA promising lead compound with high mGAT4 inhibitory potency and selectivity.[5][5]
rac-7j6.00 ± 0.044.82A cis-alkene analog with significant potency at mGAT1.[5][5]
(S)-1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)-methoxy]ethyl}piperidine-3-carboxylic acid-5.89 ± 0.07An analog of (S)-SNAP-5114 with a carbaldehyde function, showing slightly more potent mGAT4 inhibition.[1][1]

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using EDC/HOBt coupling chemistry.

Materials:

  • This compound

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Add the primary amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: Esterification of this compound

This protocol outlines the synthesis of the methyl ester of this compound. A similar procedure can be followed for other simple alcohols.

Materials:

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of acetonitrile and methanol.[6][7]

  • Cool the suspension to 0 °C in an ice bath.[6][7]

  • Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (2.0 eq) dropwise to the suspension.[6][7]

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.[6][7]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the methyl ester as a colorless oil.[6][7]

Protocol 3: N-Alkylation of this compound (via Boc Deprotection and Reductive Amination)

This two-step protocol describes the N-alkylation of the piperidine ring, which is a common strategy to introduce lipophilic groups.

Step 1: Boc Deprotection

Materials:

  • This compound derivative (e.g., amide or ester from Protocol 1 or 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine salt is often used directly in the next step.

Step 2: Reductive Amination

Materials:

  • Deprotected (S)-nipecotic acid derivative (from Step 1)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (B8407120)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude amine salt from the deprotection step in anhydrous DCM.

  • Add the desired aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[8]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Visualizations

drug_development_workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification (GATs) Lead_Gen Lead Generation (this compound) Target_ID->Lead_Gen Select Lead Scaffold Derivatization Derivatization & SAR Studies Lead_Gen->Derivatization Synthesize Analogs In_Vitro In Vitro Assays (IC50 at GATs) Derivatization->In_Vitro Screen for Activity In_Vitro->Derivatization Optimize Structure In_Vivo In Vivo Models (e.g., Seizure Models) In_Vitro->In_Vivo Test in Animals Phase_I Phase I (Safety) In_Vivo->Phase_I IND Submission Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Drug development workflow for GAT inhibitors.

experimental_workflow Start This compound Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Esterification Esterification (Protocol 2) Start->Esterification Boc_Deprotection Boc Deprotection (Protocol 3, Step 1) Amide_Coupling->Boc_Deprotection Esterification->Boc_Deprotection N_Alkylation N-Alkylation (Protocol 3, Step 2) Boc_Deprotection->N_Alkylation Purification Purification (Chromatography) N_Alkylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Assay (GAT Inhibition) Characterization->Biological_Assay End Lead Candidate Biological_Assay->End

Caption: Experimental workflow for derivatization.

signaling_pathway Presynaptic Presynaptic Neuron GABA_Release GABA Release Presynaptic->GABA_Release Synaptic_Cleft Synaptic Cleft GABA_Release->Synaptic_Cleft GAT GABA Transporter (GAT) Synaptic_Cleft->GAT binds to GABA_A_R GABA-A Receptor Synaptic_Cleft->GABA_A_R GABA binds to GABA_Reuptake GABA Reuptake GAT->GABA_Reuptake mediates GABA_Reuptake->Presynaptic into Derivative (S)-Nipecotic Acid Derivative Derivative->GAT inhibits Postsynaptic Postsynaptic Neuron Cl_Influx Cl- Influx GABA_A_R->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABAergic signaling and GAT inhibition.

References

Application Notes and Protocols for In Vivo Administration of Nipecotic Acid Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of nipecotic acid derivatives in various animal models. This document is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of these compounds, particularly their anticonvulsant properties.

Introduction

Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, but its systemic administration has limited efficacy due to poor penetration of the blood-brain barrier.[1] Consequently, various lipophilic derivatives and prodrugs have been synthesized to enhance brain bioavailability and exert therapeutic effects.[1][2] These derivatives primarily act as inhibitors of the GABA transporter 1 (GAT-1), leading to increased extracellular GABA concentrations in the synaptic cleft and enhanced GABAergic neurotransmission.[3][4][5] This mechanism of action makes them promising candidates for the treatment of neurological disorders characterized by GABAergic dysfunction, such as epilepsy.[4][5]

This document outlines the key signaling pathways, experimental workflows, and provides quantitative data from preclinical studies involving prominent nipecotic acid derivatives like Tiagabine and SKF-89976A.

Signaling Pathway

The primary mechanism of action for nipecotic acid derivatives is the modulation of GABAergic signaling. By inhibiting GAT-1, these compounds prevent the reuptake of GABA from the synaptic cleft, thereby increasing its availability to bind to postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced receptor activation leads to increased inhibitory neurotransmission, which can counteract the excessive neuronal excitation observed in conditions like epilepsy.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter GABA Transporter Glutamate Glutamate GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle Packaging GABA_A GABA-A Receptor GABA->GABA_A Binds to GABA_B GABA-B Receptor GABA->GABA_B Binds to GAT1 GAT-1 GABA->GAT1 Reuptake Inhibition Neuronal Inhibition GABA_A->Inhibition GABA_B->Inhibition GAT1->GABA_vesicle Repackaging Nipecotic_Acid_Derivative Nipecotic Acid Derivative Nipecotic_Acid_Derivative->GAT1 Inhibits

Caption: Mechanism of action of nipecotic acid derivatives on GABAergic signaling.

Quantitative Data Summary

The following tables summarize the in vivo anticonvulsant efficacy of various nipecotic acid derivatives in different animal models. The median effective dose (ED₅₀) is a common metric used to quantify the potency of a drug.

Table 1: Anticonvulsant Activity of Tiagabine in Rodent Models

Animal ModelSeizure TypeRoute of AdministrationED₅₀ (mg/kg)ED₅₀ (µmol/kg)Reference
Amygdala-Kindled RatsFocal Seizuresi.p.-36[6]
DBA/2 MiceSound-Induced Tonic Convulsionsi.p.-1[6]
NMRI MicePTZ-Induced Tonic Convulsionsi.p.-2[6]
NMRI MiceDMCM-Induced Tonic Convulsionsi.p.-2[6]
NMRI MicePTZ-Induced Clonic Convulsionsi.p.-5[6]
Amygdala-Kindled RatsKindled Seizuresi.p.2.5-40 (dose range)-[7]
Hippocampal-Kindled RatsKindled Seizuresi.p.2.5-40 (dose range)-[7]

i.p. = intraperitoneal; PTZ = Pentylenetetrazole; DMCM = 6,7-dimethoxy-4-ethyl-b-carboline-3-carboxylate

Table 2: Anticonvulsant Activity of Other Nipecotic Acid Derivatives

CompoundAnimal ModelSeizure TypeRoute of AdministrationED₅₀ (mg/kg)Reference
SKF-89976ASeizure-Prone GerbilsAir Blast-Induced Tonic-Clonici.p.4.1[8]
SKF-100330-A (Guvacine derivative)Seizure-Prone GerbilsAir Blast-Induced Tonic-Clonici.p.1.6[8]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MiceBicuculline-Induced Clonic Convulsionss.c.157.8[9]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MiceBicuculline-Induced Tonic Convulsionss.c.138.8[9]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MiceIsoniazid-Induced Clonic Convulsionss.c.255.3[9]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MiceIsoniazid-Induced Tonic Convulsionss.c.76.7[9]
Nipecotic Tyrosine EsterDBA/2 MiceAudiogenic Seizuresi.p.Dose-dependent protection[1]

i.p. = intraperitoneal; s.c. = subcutaneous

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Chemically-Induced Seizure Models (PTZ, Bicuculline)

This protocol is widely used to assess the anticonvulsant effects of novel compounds.[6][9][10]

ChemoConvulsantWorkflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Male BALB/c mice) Drug_Preparation Prepare Nipecotic Acid Derivative and Convulsant Agent (e.g., PTZ) Animal_Acclimation->Drug_Preparation Drug_Admin Administer Nipecotic Acid Derivative (e.g., i.p.) Drug_Preparation->Drug_Admin Pretreatment_Period Pretreatment Period (e.g., 30-90 min) Drug_Admin->Pretreatment_Period Convulsant_Admin Administer Convulsant Agent (e.g., PTZ, 40 mg/kg) Pretreatment_Period->Convulsant_Admin Observation Observe for Seizure Activity (e.g., Racine Scale, Latency) Convulsant_Admin->Observation Data_Collection Record Seizure Score, Latency to Seizures Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED50 calculation) Data_Collection->Statistical_Analysis

Caption: Workflow for chemically-induced seizure models.

Materials:

  • Test animals (e.g., male albino mice, 25-30 g)[11]

  • Nipecotic acid derivative of interest

  • Vehicle (e.g., saline, PEG 200)[11]

  • Convulsant agent (e.g., Pentylenetetrazole (PTZ), Bicuculline)

  • Syringes and needles for administration

  • Observation cages

  • Timer

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week with free access to food and water.

  • Drug Preparation: Dissolve or suspend the nipecotic acid derivative in the appropriate vehicle to the desired concentrations. Prepare the convulsant agent in saline.

  • Administration: Administer the nipecotic acid derivative or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).[6][9]

  • Pretreatment Time: Allow for a pretreatment period (e.g., 30, 60, or 90 minutes) for the drug to be absorbed and distributed.[9]

  • Convulsant Challenge: Administer the convulsant agent (e.g., PTZ at a convulsive dose).[10]

  • Observation: Immediately after the convulsant challenge, place the animals in individual observation cages and record seizure activity for a defined period (e.g., 30 minutes). Seizure severity can be scored using a standardized scale (e.g., Racine scale). Note the latency to the first seizure and the incidence of tonic-clonic convulsions.

  • Data Analysis: Determine the dose of the nipecotic acid derivative that protects 50% of the animals from seizures (ED₅₀) using statistical methods like probit analysis.

Protocol 2: Amygdala Kindling Model of Temporal Lobe Epilepsy

The kindling model is a widely used animal model to study the development and suppression of seizures, particularly relevant for temporal lobe epilepsy.[7][12]

KindlingWorkflow cluster_surgery Surgical Procedure cluster_kindling Kindling Phase cluster_drug_testing Drug Testing Phase Anesthesia Anesthetize Animal (e.g., Sprague-Dawley rat) Electrode_Implantation Stereotaxically Implant Electrode (e.g., into amygdala) Anesthesia->Electrode_Implantation Recovery Post-Surgical Recovery Period Electrode_Implantation->Recovery Stimulation Daily Electrical Stimulation Recovery->Stimulation Seizure_Scoring Monitor and Score Seizure Severity Stimulation->Seizure_Scoring Stable_Kindling Establish Stable Kindled Seizures Seizure_Scoring->Stable_Kindling Drug_Admin Administer Nipecotic Acid Derivative (e.g., Tiagabine, i.p.) Stable_Kindling->Drug_Admin Post_Drug_Stimulation Apply Electrical Stimulation Drug_Admin->Post_Drug_Stimulation Record_Parameters Record Afterdischarge Duration and Seizure Score Post_Drug_Stimulation->Record_Parameters Data_Analysis Analyze Drug Effects on Seizures Record_Parameters->Data_Analysis

Caption: Experimental workflow for the amygdala kindling model.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats)[7]

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrical stimulator

  • EEG recording system

  • Nipecotic acid derivative of interest

  • Vehicle

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a bipolar electrode into the desired brain region (e.g., amygdala or hippocampus) using stereotaxic coordinates.[7]

    • Allow the animal to recover for at least one week.

  • Kindling Development:

    • Administer a brief, low-intensity electrical stimulation once daily.

    • Observe and score the behavioral seizure response according to a standardized scale (e.g., Racine's scale).

    • Continue daily stimulations until stable, fully kindled seizures (e.g., stage 5 on Racine's scale) are consistently elicited.

  • Anticonvulsant Testing:

    • Once animals are fully kindled, administer the nipecotic acid derivative or vehicle.[7]

    • At the time of expected peak drug effect, deliver the electrical stimulation.

    • Record the afterdischarge duration from the EEG and score the behavioral seizure severity.

  • Data Analysis: Compare the afterdischarge duration and seizure scores between the drug-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Protocol 3: Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures and provide a useful model for screening anticonvulsant drugs.[1][6]

Materials:

  • DBA/2 mice (at an age of high seizure susceptibility, e.g., 21-28 days)

  • Sound-proof chamber

  • Sound source capable of producing a high-intensity stimulus (e.g., an electric bell, 100 dB)

  • Nipecotic acid derivative of interest

  • Vehicle

Procedure:

  • Animal Selection: Use DBA/2 mice at the peak age for audiogenic seizure susceptibility.

  • Drug Administration: Administer the nipecotic acid derivative or vehicle to the mice.[1]

  • Pretreatment Period: Allow for a predetermined pretreatment time.

  • Auditory Stimulus: Place the mouse individually in the sound-proof chamber.

  • Seizure Induction: Expose the mouse to a high-intensity sound stimulus for a fixed duration (e.g., 60 seconds).

  • Observation: Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic convulsions.

  • Data Analysis: Record the percentage of mice in each treatment group that are protected from each phase of the seizure. Calculate the ED₅₀ for protection against the tonic convulsive component.

Concluding Remarks

The in vivo administration of nipecotic acid derivatives has demonstrated significant anticonvulsant effects across a range of animal models. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of these compounds. Careful consideration of the animal model, route of administration, and dose-response relationships is crucial for obtaining reliable and reproducible results. Future research may focus on the development of novel derivatives with improved pharmacokinetic profiles and greater selectivity for specific GABA transporter subtypes.

References

The Role of (S)-Boc-Nipecotic Acid in Advancing GABAergic Neurotransmission Research

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid , commonly known as (S)-Boc-nipecotic acid , serves as a pivotal research tool and synthetic building block for scientists investigating the complexities of γ-aminobutyric acid (GABAergic) neurotransmission. As the primary inhibitory neurotransmitter system in the central nervous system (CNS), GABAergic signaling is crucial for maintaining neural homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. This compound, a protected form of the GABA uptake inhibitor nipecotic acid, is instrumental in the development of potent and selective inhibitors of GABA transporters (GATs), thereby enabling a deeper understanding of GABA's role in brain function and pathology.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the study of GABAergic neurotransmission.

Application Notes

This compound's primary application lies in its use as a versatile intermediate in the synthesis of novel GAT inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective chemical modifications at other positions of the molecule, which is essential for developing derivatives with improved potency, selectivity, and pharmacokinetic properties. While nipecotic acid itself is a non-selective inhibitor of GATs, its derivatives have led to the discovery of highly selective inhibitors for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).

The study of these synthesized inhibitors allows researchers to:

  • Elucidate the physiological roles of specific GAT subtypes: By selectively blocking a particular GAT, researchers can investigate its contribution to GABA clearance in different brain regions and under various physiological and pathological conditions.

  • Investigate the therapeutic potential of GAT inhibition: Selective GAT inhibitors are valuable tools for preclinical studies aimed at validating GATs as drug targets for conditions such as epilepsy, anxiety disorders, and neuropathic pain.

  • Probe the structure-activity relationships (SAR) of GAT inhibitors: The synthesis of a library of analogs from this compound helps in understanding the molecular determinants of inhibitor binding and selectivity at the different GAT subtypes.

While this compound itself is not expected to be a potent GAT inhibitor due to the bulky Boc group likely sterically hindering its interaction with the transporter, the deprotected (S)-nipecotic acid exhibits inhibitory activity. The quantitative data for the parent compound, nipecotic acid, and a derivative synthesized from (R)-nipecotic acid are summarized in the table below.

Quantitative Data Summary

CompoundTargetAssayIC50 / pIC50 / pKiReference
(±)-Nipecotic acidMouse GAT-1[3H]GABA UptakeIC50 = 2.6 µM[1]
(±)-Nipecotic acidMouse GAT-2[3H]GABA UptakeIC50 = 310 µM[1]
(±)-Nipecotic acidMouse GAT-3[3H]GABA UptakeIC50 = 29 µM[1]
(±)-Nipecotic acidMouse GAT-4[3H]GABA UptakeIC50 = 16 µM[1]
rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid}Murine GAT1[3H]GABA UptakepIC50 = 6.78 ± 0.08[2]
rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid}Murine GAT1MS Binding AssaypKi = 7.10 ± 0.12[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

GABAergic Signaling Pathway

Synthesis_Workflow start This compound step1 Chemical Modification (e.g., esterification, amidation) start->step1 step2 Coupling with a lipophilic moiety step1->step2 step3 Boc Deprotection (e.g., using TFA) step2->step3 end Novel GAT Inhibitor step3->end

Synthetic Workflow for GAT Inhibitors

GABA_Uptake_Assay_Workflow prep Prepare Synaptosomes from brain tissue preincubate Pre-incubate synaptosomes with buffer and test compound prep->preincubate initiate Initiate uptake with [3H]GABA preincubate->initiate incubate Incubate at 37°C for a defined time initiate->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash Wash filters to remove unbound [3H]GABA terminate->wash scintillation Measure radioactivity by liquid scintillation counting wash->scintillation analyze Analyze data to determine IC50 values scintillation->analyze

Workflow for [3H]GABA Uptake Assay

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound and the characterization of its derivatives.

Protocol 1: General Synthesis of a Novel GAT Inhibitor from this compound

This protocol provides a general framework for the synthesis of a novel GAT inhibitor. The specific reagents and reaction conditions will need to be optimized based on the desired final compound.

Materials:

  • This compound

  • Appropriate coupling partner (e.g., an amine or alcohol with a lipophilic moiety)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DCM)

  • Base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • TLC plates

Procedure:

  • Coupling Reaction:

    • Dissolve this compound in an appropriate solvent (e.g., DMF).

    • Add the coupling partner, coupling agents, and a base.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product is the deprotected GAT inhibitor.

  • Purification:

    • Purify the final compound by an appropriate method, such as recrystallization or preparative HPLC, to obtain the desired GAT inhibitor.

Protocol 2: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is used to determine the inhibitory potency (IC50) of newly synthesized compounds on GABA uptake.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM glucose, 10 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Non-labeled GABA

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Preparation of Synaptosomes:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-HEPES buffer.

  • [³H]GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a mixture of [³H]GABA and non-labeled GABA (final concentration of GABA is typically in the low micromolar range).

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Immediately wash the filters with ice-cold Krebs-HEPES buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine (B1662831) or in the absence of synaptosomes).

    • Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Electrophysiological Recording of GABAergic Synaptic Currents

This protocol can be used to assess the functional consequences of GAT inhibition on synaptic transmission in brain slices.

Materials:

  • Brain slice preparation (e.g., from hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp recording setup (amplifier, micromanipulators, microscope)

  • Glass micropipettes for recording

  • Intracellular solution for the recording pipette

  • GAT inhibitor (synthesized from this compound)

Procedure:

  • Brain Slice Preparation:

    • Prepare acute brain slices from a rodent using a vibratome.

    • Allow the slices to recover in oxygenated aCSF for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Obtain whole-cell patch-clamp recordings from neurons of interest.

    • Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

  • Application of GAT Inhibitor:

    • After obtaining a stable baseline recording of IPSCs, bath-apply the GAT inhibitor at a known concentration.

    • Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.

  • Data Analysis:

    • Compare the properties of the IPSCs before and after the application of the GAT inhibitor. An increase in the decay time of IPSCs is indicative of reduced GABA clearance from the synaptic cleft.

    • Analyze the data using appropriate statistical methods.

By utilizing this compound as a starting material, researchers can synthesize a diverse range of GAT inhibitors. The subsequent characterization of these compounds using the protocols outlined above will contribute to a more comprehensive understanding of the role of GABA transporters in health and disease, and may ultimately lead to the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and maintaining the stereochemical integrity of (S)-Boc-nipecotic acid during its synthesis.

The Critical Importance of Stereochemistry

(S)-nipecotic acid is a crucial chiral building block in the synthesis of various pharmaceuticals. Maintaining its specific stereochemistry is paramount, as the biological activity of the final drug product often depends on a single enantiomer. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a common step to facilitate further chemical transformations. However, this step can be prone to racemization, where the desired (S)-enantiomer is converted into a mixture of (S) and (R)-enantiomers, diminishing the yield of the active pharmaceutical ingredient and potentially introducing impurities with different pharmacological or toxicological profiles.

Mechanism of Racemization during Boc Protection

The primary cause of racemization during the Boc protection of amino acids is the formation of an oxazolone (B7731731) intermediate, particularly under basic conditions. The base can abstract the acidic proton at the chiral center, leading to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a loss of stereochemical purity. The choice of base, temperature, and reaction time are critical factors in minimizing this unwanted side reaction.

Experimental Protocols

Detailed Protocol for Boc Protection of (S)-Nipecotic Acid

This protocol is designed to maximize the yield of this compound while minimizing racemization.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-nipecotic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, v/v) to a concentration of approximately 0.5 M.

  • Base Addition: To the stirred solution, add sodium bicarbonate (2.0 eq).

  • (Boc)₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Add ethyl acetate (EtOAc) to the remaining aqueous solution and cool the mixture to 0-5 °C in an ice bath.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Separate the organic layer and extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol for Chiral HPLC Analysis

This method allows for the determination of the enantiomeric excess (e.e.) of the synthesized this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak® IA or a similar column, is recommended.[1]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 70:30 v/v) is a common mobile phase for normal-phase separation.[1] The exact ratio may need to be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 225 nm.[1]

Procedure:

  • Sample Preparation: Prepare a solution of the this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the column.[1]

  • Analysis: The two enantiomers will be separated and will appear as distinct peaks. Calculate the enantiomeric excess (e.e.) using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation

Table 1: Effect of Different Bases on Boc Protection of Amines

While specific comparative data for (S)-nipecotic acid is limited in the literature, this table provides a general guide to the selection of bases for the Boc protection of amines and their potential impact on the reaction.

BasepKa of Conjugate AcidCommon SolventsKey Characteristics & Potential Impact on Yield and e.e.
Sodium Bicarbonate (NaHCO₃) 10.3Water, THF/WaterMild base, often used for amino acids to minimize racemization. May result in slower reaction times but generally preserves stereochemistry.
Triethylamine (TEA) 10.8DCM, THF, AcetonitrileCommon organic base. Can be effective for less nucleophilic amines, but may increase the risk of racemization, especially at elevated temperatures.[2]
Diisopropylethylamine (DIPEA) 11.0DCM, THF, AcetonitrileSterically hindered, non-nucleophilic base. Good for preventing side reactions with sensitive substrates and can be a better choice than TEA to suppress racemization.[2]
Sodium Hydroxide (NaOH) ~14Water, THF/WaterStrong base. While effective for deprotonation, it significantly increases the risk of racemization and other side reactions. Generally not recommended for chiral amino acids where stereochemical integrity is critical.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is low. What are the possible causes and solutions?

  • Incomplete reaction:

    • Cause: Insufficient reaction time or inadequate mixing.

    • Solution: Monitor the reaction closely by TLC or LC-MS until the starting material is consumed. Ensure vigorous stirring, especially in biphasic systems.

  • Suboptimal base:

    • Cause: The base may be too weak to effectively deprotonate the intermediate.

    • Solution: While stronger bases can increase the reaction rate, they also increase the risk of racemization. A careful balance is needed. For (S)-nipecotic acid, NaHCO₃ is a good starting point. If the reaction is too slow, a slightly stronger base like DIPEA could be considered, but the reaction should be carefully monitored for racemization.

  • Hydrolysis of (Boc)₂O:

    • Cause: Di-tert-butyl dicarbonate can be hydrolyzed in the presence of water, especially under basic conditions.

    • Solution: Use anhydrous solvents where possible and add the (Boc)₂O reagent promptly after the addition of the base.

Q2: I am observing a significant loss of enantiomeric excess (e.e.) in my product. How can I minimize racemization?

  • Inappropriate base:

    • Cause: Strong bases are a primary cause of racemization.

    • Solution: Use a mild base such as sodium bicarbonate. Avoid strong bases like NaOH.

  • Elevated temperature:

    • Cause: Higher temperatures can accelerate the rate of racemization.

    • Solution: Perform the reaction at room temperature or below. If heating is necessary to drive the reaction to completion, use the lowest effective temperature for the shortest possible time.

  • Prolonged reaction time:

    • Cause: Extended exposure to basic conditions can increase the likelihood of racemization.

    • Solution: Monitor the reaction closely and work it up as soon as the starting material has been consumed.

Q3: I am having difficulty purifying the this compound. What are some common issues and solutions?

  • Emulsion formation during work-up:

    • Cause: This is common when extracting aqueous solutions of amino acids.

    • Solution: The addition of brine during the work-up can help to break emulsions. Slow and gentle mixing during the extraction can also be beneficial.

  • Product is an oil or does not crystallize:

    • Cause: The presence of impurities can inhibit crystallization. The product may also be hygroscopic.

    • Solution:

      • Purity: Ensure the crude product is as pure as possible before attempting crystallization. A preliminary purification by column chromatography may be necessary.

      • Solvent System: Screen different solvent systems for crystallization. A common technique is to dissolve the product in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane (B92381) or petroleum ether) until turbidity is observed, followed by slow cooling.

      • Seeding: Adding a small seed crystal of pure this compound can induce crystallization.[3]

      • Drying: Ensure all solvents used for crystallization are anhydrous, as water can sometimes prevent solidification.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes low_ee Low Enantiomeric Excess (e.e.) issue->low_ee Yes purification_issue Purification Difficulty issue->purification_issue Yes success Successful Synthesis issue->success No check_reaction_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction_completion optimize_base Optimize Base (e.g., NaHCO3, DIPEA) low_ee->optimize_base check_workup Review Work-up Procedure (pH, extraction) purification_issue->check_workup check_reaction_completion->optimize_base Incomplete check_reaction_completion->check_workup Complete optimize_base->issue control_temp Control Temperature (Room Temp or below) optimize_base->control_temp minimize_time Minimize Reaction Time control_temp->minimize_time minimize_time->issue crystallization Optimize Crystallization (Solvent, Seeding) check_workup->crystallization crystallization->issue

Caption: Troubleshooting workflow for common issues in this compound synthesis.

BocProtectionWorkflow Experimental Workflow for Boc Protection of (S)-Nipecotic Acid start Start dissolve Dissolve (S)-Nipecotic Acid in THF/Water start->dissolve add_base Add Sodium Bicarbonate dissolve->add_base add_boc Add (Boc)2O Solution add_base->add_boc react Stir at Room Temperature (Monitor by TLC/LC-MS) add_boc->react workup Work-up: - Remove THF - Acidify with HCl - Extract with EtOAc react->workup dry Dry with Na2SO4 and Concentrate workup->dry purify Purify by Crystallization dry->purify analyze Analyze e.e. by Chiral HPLC purify->analyze end End Product analyze->end

References

Troubleshooting low solubility of (S)-Boc-nipecotic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of (S)-Boc-nipecotic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a derivative of nipecotic acid where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This modification increases its hydrophobicity, often leading to low solubility in aqueous buffers.[1] For many biological and chemical applications, such as cell-based assays or coupling reactions in peptide synthesis, ensuring the compound is fully dissolved in the aqueous medium is critical for accurate and reproducible results.

Q2: How does the chemical structure of this compound influence its solubility?

This compound possesses both a hydrophobic Boc group and a hydrophilic carboxylic acid group. At physiological pH, the molecule can exist in different ionic forms, including a zwitterionic state, which can influence its solubility. The interplay between the hydrophobic and hydrophilic moieties, along with the overall charge of the molecule, dictates its solubility in a given aqueous environment.

Q3: What is the predicted pKa of this compound and why is it important?

The predicted pKa of the carboxylic acid group of this compound is approximately 4.49 ± 0.20.[2] This value is crucial because the solubility of the compound is highly dependent on the pH of the buffer. By adjusting the pH to be significantly above the pKa, the carboxylic acid group will be deprotonated, forming a more polar and water-soluble carboxylate salt.

Q4: Can I use co-solvents to dissolve this compound?

Yes, using a water-miscible organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are frequently used to prepare a concentrated stock solution, which can then be diluted into the desired aqueous buffer.[3][4] It is important to keep the final concentration of the organic co-solvent low (typically ≤ 1%) in the final working solution to avoid potential toxicity or off-target effects in biological assays.

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).

Solution:

Follow this step-by-step guide to improve the solubility of this compound.

Step 1: Prepare a Concentrated Stock Solution in an Organic Co-solvent.

  • Rationale: this compound is more soluble in organic solvents. Creating a high-concentration stock solution allows you to introduce the compound into your aqueous buffer at the desired final concentration with a minimal amount of organic solvent.

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal volume of high-purity DMSO or DMF.

    • Ensure the compound is fully dissolved by vortexing or gentle warming (up to 40°C).[5]

Step 2: Dilute the Stock Solution into Your Aqueous Buffer.

  • Rationale: Adding the concentrated stock solution to the aqueous buffer allows for rapid dispersion and dissolution.

  • Procedure:

    • While vortexing or stirring the aqueous buffer, slowly add the required volume of the stock solution dropwise.

    • This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

Step 3: Adjust the pH of the Final Solution.

  • Rationale: Increasing the pH of the buffer will deprotonate the carboxylic acid group, significantly increasing the aqueous solubility.

  • Procedure:

    • Measure the pH of your final solution.

    • If the pH is below 6.5, consider adjusting it to a higher value (e.g., 7.4 or above) using a suitable base (e.g., 1 M NaOH). Aim for a pH that is at least 2 units higher than the pKa (~4.5).

    • Ensure the final pH is compatible with your experimental system.

Step 4: Utilize Sonication.

  • Rationale: Sonication can help to break down small aggregates and facilitate the dissolution of the compound.

  • Procedure:

    • Place the vial containing your solution in a sonicator bath.

    • Sonicate for 5-10 minutes.[5]

Data Presentation

The following table provides solubility data for this compound and a structurally similar compound, N-Boc-L-proline, for reference.

CompoundSolvent/BufferTemperature (°C)SolubilityReference
This compoundWaterNot SpecifiedSlightly Soluble[6]
N-Boc-L-prolineEthanolNot Specified~15 mg/mL[3]
N-Boc-L-prolineDMSONot Specified~15 mg/mL[7]
N-Boc-L-prolineDMFNot Specified~20 mg/mL[3]
N-Boc-L-proline1:6 DMF:PBS (pH 7.2)Not Specified~0.14 mg/mL[3]
Nipecotic Acid (unprotected)WaterNot Specified50 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 229.27 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.29 mg of this compound.

    • Transfer the solid to a clean microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Thermodynamic Solubility Determination of this compound in PBS (pH 7.4)

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC-grade DMSO

    • 2 mL screw-cap vials

    • Orbital shaker

    • Centrifuge

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing 1 mL of PBS (pH 7.4).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a known volume of a suitable solvent (e.g., 50% acetonitrile (B52724) in water) for HPLC analysis.

    • Prepare a standard curve of this compound in the same solvent.

    • Quantify the concentration of the dissolved compound in the supernatant by HPLC.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Solubility start Start: this compound powder stock_solution Prepare concentrated stock solution in DMSO or DMF start->stock_solution dilute Slowly dilute stock into vigorously stirred aqueous buffer stock_solution->dilute check_solubility Visually inspect for precipitation dilute->check_solubility soluble Solution is clear Proceed with experiment check_solubility->soluble No insoluble Precipitation or cloudiness observed check_solubility->insoluble Yes adjust_ph Adjust pH to > 6.5 (at least 2 units above pKa) insoluble->adjust_ph sonicate Sonicate for 5-10 minutes adjust_ph->sonicate recheck_solubility Visually inspect again sonicate->recheck_solubility recheck_solubility->soluble No still_insoluble Consider alternative strategies: - Different co-solvent - Use of surfactants (assay dependent) - Lower final concentration recheck_solubility->still_insoluble Yes

Caption: A step-by-step workflow for troubleshooting the low solubility of this compound in aqueous buffers.

G cluster_1 Effect of pH on the Ionic Form and Solubility of this compound low_ph Low pH (<< pKa ~4.5) Protonated Carboxylic Acid (Neutral Charge) Low Aqueous Solubility pka_ph pH ≈ pKa ~4.5 Mixture of Protonated and Deprotonated Forms (Zwitterionic/Neutral) Moderate Solubility low_ph->pka_ph Increase pH high_ph High pH (>> pKa ~4.5) Deprotonated Carboxylate (Negative Charge) High Aqueous Solubility pka_ph->high_ph Increase pH

Caption: The relationship between pH, the ionic form of this compound, and its resulting aqueous solubility.

References

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of (S)-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc protection of (S)-nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete or failed Boc protection of (S)-nipecotic acid?

A1: Several factors can lead to an incomplete or failed reaction. The most common issues include:

  • Poor Solubility: (S)-nipecotic acid is a zwitterionic compound, similar to other amino acids, which can lead to poor solubility in common organic solvents like THF or acetonitrile.[1][2] This is a primary obstacle to achieving a complete reaction.

  • Inappropriate Base: The choice and amount of base are critical for neutralizing the acidic byproduct and driving the reaction to completion.[1]

  • Hydrolysis of Boc Anhydride (B1165640): In aqueous conditions, di-tert-butyl dicarbonate (B1257347) (Boc₂O) can hydrolyze, reducing its availability to react with the amine.[1]

  • Low Nucleophilicity: While generally a reactive secondary amine, steric hindrance or other electronic factors can sometimes reduce the nucleophilicity of the nitrogen in (S)-nipecotic acid.[1]

Q2: How can I improve the solubility of (S)-nipecotic acid for the reaction?

A2: To address the poor solubility of zwitterionic starting materials like (S)-nipecotic acid, consider the following:

  • Biphasic Solvent System: Employing a mixture of an organic solvent (like THF or dioxane) and an aqueous solution of a base (like sodium bicarbonate or sodium hydroxide) can be very effective.[3][4]

  • Solvent Mixtures: A 1:1 mixture of THF and water is a commonly used solvent system for Boc protection of amino acids.[1]

  • Methanol: While zwitterions can be poorly soluble in methanol, it is sometimes used as a solvent for Boc protections.[2]

Q3: What is the optimal choice of base for this reaction?

A3: The choice of base depends on the solvent system:

  • Aqueous/Biphasic Conditions: Inorganic bases like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) are frequently used.[3][4] They effectively maintain the pH and neutralize byproducts.

  • Anhydrous Conditions: Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are common choices.[1][3] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, but should be used in catalytic amounts (0.05-0.1 equivalents) to avoid side reactions and decomposition of the Boc anhydride.[3]

Q4: I am observing unexpected side products. What could be the cause?

A4: The formation of multiple products can be due to:

  • N,N-di-Boc Formation: Although less common with secondary amines compared to primary amines, over-reaction under forcing conditions can potentially lead to undesired byproducts.[1]

  • Reaction with the Carboxylic Acid: The carboxylic acid group of (S)-nipecotic acid can react with Boc anhydride to form a mixed anhydride, which could lead to amide dimer formation.[3] Running the reaction in an aqueous solution with a base like NaOH can help mitigate this by hydrolyzing the mixed anhydride.[3]

Q5: What is a standard workup procedure for a Boc protection reaction?

A5: A typical workup involves:

  • Quenching: If excess Boc anhydride is suspected, the reaction can be quenched with a nucleophilic amine like N,N-dimethylethylenediamine or by adding water.[1]

  • Solvent Removal: The organic solvent is typically removed under reduced pressure.[1][5]

  • Acidification and Extraction: The aqueous residue is acidified with a dilute acid (e.g., HCl) to protonate the carboxylic acid, causing the product to precipitate or allowing it to be extracted into an organic solvent like ethyl acetate (B1210297).[5]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Poor solubility of (S)-nipecotic acid.- Use a biphasic solvent system (e.g., dioxane/water, THF/water).- Try dissolving the starting material in an aqueous base solution before adding the Boc anhydride in an organic solvent.[4]
Ineffective base.- For biphasic systems, use an inorganic base like NaOH or NaHCO₃.- For anhydrous systems, use an organic base like TEA or DIEA.[1][3]
Hydrolysis of Boc anhydride.- Add the Boc anhydride dissolved in an organic solvent to the aqueous solution of the amine.- Use a slight excess of Boc anhydride (1.1-1.5 equivalents).
Low reaction temperature.- While many Boc protections proceed at room temperature, gentle heating (e.g., 40°C) may be necessary.[5][6]
Multiple Products Observed by TLC/LC-MS Formation of mixed anhydride with the carboxylic acid.- Perform the reaction in an aqueous basic solution to hydrolyze the mixed anhydride.[3]
Impure starting materials or reagents.- Ensure the purity of (S)-nipecotic acid and Boc anhydride.- Use dry solvents and fresh reagents. Boc anhydride can decompose over time.[7][8]
Pressure Buildup in Reaction Vessel Decomposition of Boc anhydride to CO₂.- This is a known issue, especially with heating or highly reactive bases like DMAP.[3] Do not run the reaction in a sealed system.

Experimental Protocols

Protocol 1: Biphasic Conditions with Sodium Hydroxide

This protocol is often effective for amino acids due to improved solubility in aqueous base.

  • Dissolution: Dissolve (S)-nipecotic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq). Stir until a clear solution is obtained.

  • Reagent Addition: To the stirred aqueous solution, add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) in a suitable organic solvent (e.g., dioxane or THF) dropwise at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Wash the reaction mixture with a nonpolar organic solvent (e.g., hexanes) to remove unreacted Boc anhydride.

    • Carefully acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1 M HCl) while cooling in an ice bath.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Anhydrous Conditions with Triethylamine

This protocol is an alternative if aqueous conditions are not desired.

  • Suspension: Suspend (S)-nipecotic acid (1.0 eq) in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) (DCM) or THF).

  • Base Addition: Add triethylamine (2.0-3.0 eq) to the suspension and stir for 30 minutes at room temperature.[5]

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.5-2.0 eq) to the mixture.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40°C for 12-24 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Evaporate the solvent under reduced pressure.[5]

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

    • Acidify the aqueous layer to pH 2-3 with a dilute acid.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Boc_Protection_Workflow General Workflow for Boc Protection of (S)-Nipecotic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start (S)-Nipecotic Acid solvent Choose Solvent System (e.g., Biphasic or Anhydrous) start->solvent base Select Base (e.g., NaOH or TEA) solvent->base dissolve Dissolve/Suspend Starting Material base->dissolve add_boc Add Boc Anhydride dissolve->add_boc react Stir at RT or Heat (Monitor by TLC/LC-MS) add_boc->react quench Quench (Optional) react->quench acidify Acidify to pH 2-3 quench->acidify extract Extract Product acidify->extract purify Purify (Recrystallization/Chromatography) extract->purify product N-Boc-(S)-Nipecotic Acid purify->product

Caption: General experimental workflow for the Boc protection of (S)-nipecotic acid.

Troubleshooting_Logic Troubleshooting Incomplete Boc Protection start Incomplete Reaction? check_solubility Is Starting Material Fully Dissolved? start->check_solubility Yes success Reaction Complete start->success No change_solvent Action: Use Biphasic System (e.g., Dioxane/H₂O) with NaOH check_solubility->change_solvent No check_base Is Base Appropriate and in Excess? check_solubility->check_base Yes change_solvent->start adjust_base Action: Use 2-3 eq. of TEA (anhydrous) or NaOH (aqueous) check_base->adjust_base No check_temp_time Have Temperature and Time Been Optimized? check_base->check_temp_time Yes adjust_base->start increase_temp_time Action: Increase Time and/or Gently Heat (40°C) check_temp_time->increase_temp_time No check_temp_time->success Yes increase_temp_time->start

Caption: Logical workflow for troubleshooting an incomplete Boc protection reaction.

References

Preventing racemization during the synthesis of (S)-Boc-nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (S)-Boc-nipecotic acid, with a primary focus on preventing racemization and maintaining enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the conversion of a single, enantiomerically pure compound, such as (S)-nipecotic acid, into a mixture containing both its (S) and (R) enantiomers. The chiral center in nipecotic acid is the carbon at the 3-position of the piperidine (B6355638) ring. During chemical manipulations, particularly those involving the carboxyl group, this chiral center can be susceptible to epimerization, leading to a loss of stereochemical integrity. For pharmaceutical applications, the biological activity is often specific to one enantiomer. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, maintaining the enantiomeric purity of this compound is paramount.

Q2: What is the primary mechanism leading to racemization during the synthesis of N-protected amino acids?

A2: The most common pathway for racemization, especially during reactions that activate the carboxylic acid (like peptide couplings), is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] While the direct N-Boc protection of an amino acid is less prone to this specific mechanism than peptide coupling, racemization can still occur under basic conditions. The base can abstract the acidic proton at the chiral α-carbon (the 3-position in nipecotic acid), leading to the formation of a planar enolate intermediate. Subsequent protonation of this achiral intermediate can occur from either face, resulting in a mixture of both enantiomers.

Q3: Which reaction conditions are most likely to cause racemization during the Boc protection of (S)-nipecotic acid?

A3: Several factors can increase the risk of racemization:

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction and enolization, accelerating the rate of racemization. A Chinese patent suggests that when processing (S)-nipecotic acid, the temperature must be controlled at 30°C or below to prevent racemization.[2]

  • Strong Bases: The use of strong bases can readily deprotonate the α-carbon, promoting the formation of the planar enolate intermediate.

  • Prolonged Reaction Times: Extended exposure to basic conditions or high temperatures increases the likelihood of racemization.

Q4: How can I accurately determine the enantiomeric purity of my this compound sample?

A4: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[3][4][5] This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification. Several types of CSPs, such as those based on macrocyclic glycopeptides (e.g., Teicoplanin-based columns), are effective for separating N-protected amino acids.[4]

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Suggested Solution(s)
Loss of Enantiomeric Purity (High % of (R)-isomer detected by chiral HPLC) 1. Reaction temperature was too high during the Boc protection or workup. 2. A strong base was used, or an excess of a weaker base was present for a prolonged period. 3. Extended reaction time under basic conditions.1. Maintain a low reaction temperature, ideally between 0°C and room temperature. During pH adjustments with a base, perform the addition slowly at a temperature below 10°C. 2. Use a milder base such as sodium bicarbonate (NaHCO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid strong bases like NaOH or KOH if possible. 3. Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.
Low Yield of this compound 1. Incomplete reaction. 2. The zwitterionic nature of nipecotic acid leads to poor solubility in common organic solvents. 3. Product loss during aqueous workup.1. Ensure adequate stirring and allow sufficient reaction time, while balancing the risk of racemization. 2. Use a co-solvent system, such as Dioxane/Water or THF/Water, to improve the solubility of the starting material. 3. After acidification, ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent (e.g., Ethyl Acetate (B1210297), Dichloromethane). Perform multiple extractions if necessary.
Poor or No Separation of Enantiomers on Chiral HPLC 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition.1. Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak IA) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are good starting points.[4][6] 2. Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the buffer pH and the ratio of aqueous buffer to organic solvent (e.g., methanol, acetonitrile).

Data Presentation

Table 1: Influence of Reaction Conditions on Enantiomeric Excess (Illustrative)

The following table provides illustrative data on how different reaction conditions can impact the enantiomeric excess (% ee) during the synthesis of N-protected cyclic amino acids. Actual results for this compound may vary.

EntryBaseSolventTemperature (°C)Time (h)% ee of Product (S-isomer)
1NaHCO₃Dioxane/H₂O2512>99%
2TriethylamineDioxane/H₂O251298%
3NaOH (1.1 eq)Dioxane/H₂O251295%
4NaOH (1.1 eq)Dioxane/H₂O50685%

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Racemization

This protocol is based on standard Boc protection procedures, adapted with specific controls to minimize racemization.

  • Dissolution: Dissolve (S)-nipecotic acid (1.0 equivalent) in a 1:1 mixture of Dioxane and Water (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Cool the solution to 0-5°C in an ice bath. Add sodium bicarbonate (NaHCO₃) (2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Boc Anhydride: To the stirred suspension, add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) dissolved in a small amount of Dioxane.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (ninhydrin stain will show the disappearance of the starting material).

  • Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 2-3 with a cold (0-5°C) 1M HCl or citric acid solution.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Isolation: Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography if necessary.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general method for analyzing the enantiomeric purity of the synthesized product. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based column, such as a CHIROBIOTIC T (Teicoplanin) column (250 x 4.6 mm, 5 µm), is recommended for N-Boc amino acids.[4]

  • Mobile Phase (Reversed-Phase): A typical mobile phase would be a mixture of an aqueous buffer and an organic modifier. For example, [A] 20 mM Ammonium Acetate, pH 6 and [B] Methanol. An isocratic elution of 90:10 (A:B) can be a starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210-230 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: The (S) and (R) enantiomers should elute as two separate peaks. The enantiomeric excess (% ee) is calculated from the peak areas (A) using the formula: % ee = [(A_S - A_R) / (A_S + A_R)] * 100.

Visualizations

Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.

Synthesis_Workflow start (S)-Nipecotic Acid dissolve 1. Dissolve in Dioxane/H₂O start->dissolve cool_base 2. Cool to 0-5°C & Add NaHCO₃ dissolve->cool_base add_boc 3. Add Boc₂O in Dioxane cool_base->add_boc react 4. Stir at RT for 12-18h add_boc->react workup 5. Acidify (pH 2-3) & Extract with EtOAc react->workup isolate 6. Dry & Concentrate workup->isolate product Crude this compound isolate->product analyze 7. Analyze by Chiral HPLC product->analyze

Caption: Experimental workflow for the synthesis of this compound.

References

Stability of (S)-Boc-nipecotic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-Boc-nipecotic acid in various solvents and pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. Generally, the Boc group is stable under neutral and basic conditions but is labile to acidic conditions, which can cause its cleavage.[1] The compound may also exhibit sensitivity to elevated temperatures.

Q2: Under what pH conditions is this compound most stable?

A2: this compound is most stable in neutral to moderately basic aqueous solutions (pH 7 to 10). Under these conditions, the rate of hydrolysis of the Boc group is minimal.

Q3: Which acidic conditions should be avoided to prevent deprotection of this compound?

A3: Strong acidic conditions (pH < 4) should be avoided as they can lead to the rapid cleavage of the Boc protecting group, yielding (S)-nipecotic acid. The rate of this deprotection is dependent on the acid concentration and temperature.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound, particularly in the presence of acid. It is recommended to store the compound at refrigerated temperatures (2-8 °C) for long-term stability.

Q5: What are suitable solvents for dissolving and storing this compound?

A5: this compound is soluble in a variety of organic solvents. For short-term storage in solution, aprotic solvents such as acetonitrile (B52724), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are suitable. Protic solvents like methanol (B129727) and ethanol (B145695) can be used, but long-term storage in these may lead to slow solvolysis, especially if acidic impurities are present. The compound is sparingly soluble in water.[2]

Stability Data Summary

The following tables provide representative quantitative data on the stability of this compound under various conditions. This data is based on typical stability profiles of structurally similar Boc-protected amino acids and is intended to be illustrative. Actual results may vary based on specific experimental conditions.

Table 1: Stability of this compound in Aqueous Buffers at 25°C

pHBuffer SystemTime (hours)% this compound Remaining
20.01 M HCl185.2
20.01 M HCl652.1
20.01 M HCl2415.8
4Acetate Buffer2495.3
4Acetate Buffer7288.7
7Phosphate Buffer72>99
10Carbonate Buffer72>99

Table 2: Stability of this compound in Different Solvents at 25°C

SolventTime (days)% this compound Remaining
Acetonitrile7>99
Dichloromethane7>99
Methanol798.5
Dimethyl Sulfoxide (DMSO)7>99
Water799.1 (at pH 7)

Troubleshooting Guides

Issue 1: Unexpected loss of this compound in an experiment.

start Unexpected loss of compound check_ph Check pH of all aqueous solutions start->check_ph check_temp Review reaction and storage temperatures start->check_temp check_solvents Verify solvent purity and age start->check_solvents acidic_ph Is pH < 4? check_ph->acidic_ph high_temp Were temperatures elevated (>40°C)? check_temp->high_temp old_solvents Are solvents old or potentially acidic? check_solvents->old_solvents acidic_ph->high_temp No cause_acid Likely Cause: Acid-catalyzed deprotection acidic_ph->cause_acid Yes high_temp->old_solvents No cause_thermal Likely Cause: Thermal degradation high_temp->cause_thermal Yes cause_solvolysis Likely Cause: Solvolysis from acidic impurities old_solvents->cause_solvolysis Yes solution_ph Buffer solutions to pH > 4 cause_acid->solution_ph solution_temp Maintain lower temperatures cause_thermal->solution_temp solution_solvents Use fresh, high-purity solvents cause_solvolysis->solution_solvents

Troubleshooting workflow for compound loss.

Issue 2: Appearance of an unexpected peak corresponding to (S)-nipecotic acid in HPLC analysis.

This is a clear indication of Boc deprotection. To troubleshoot, follow the logical steps outlined in the diagram above to identify the source of acidity or thermal stress in your experimental workflow.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on ICH Q1A(R2) guidelines for stress testing of new drug substances.[3]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified times and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve a known amount of the solid in the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

HPLC Analysis:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC Analysis (C18, Gradient) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Experimental workflow for forced degradation study.
Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Method Development and Validation:

  • Method Development:

    • Use the samples generated from the forced degradation study to develop a gradient HPLC method that provides good resolution between the parent compound and all degradation products.

    • Optimize mobile phase composition, gradient slope, and column temperature.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of agreement between the true value and the value found.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Technical Support Center: (S)-Boc-Nipecotic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (S)-Boc-nipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability, while column chromatography can be used to separate the target compound from impurities with similar solubility.[1]

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Based on available literature, a mixture of ethanol (B145695) and petroleum ether has been successfully used for the purification of a related compound, (S)-nipecotic acid.[2] For Boc-protected amino acids, which are generally more hydrophobic, solvent systems like methanol/diethyl ether or dissolution in a minimal amount of a polar solvent followed by precipitation with a non-polar solvent can be effective.[3] Experimentation with different solvent ratios is recommended to achieve optimal purity and yield.

Q3: My this compound product is an oil and won't solidify. What should I do?

A3: An oily product can be due to the presence of residual solvents or impurities.[3] First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[3] If the product remains oily, it may be due to impurities preventing crystallization. In such cases, attempting to dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol) and then precipitating the product by adding a non-polar solvent (e.g., diethyl ether or petroleum ether) can induce solidification.[3] Seeding with a small crystal of pure product, if available, can also initiate crystallization.[4]

Q4: How can I assess the purity of my purified this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound.[5][6] Chiral HPLC can be used to determine the enantiomeric excess (e.e.).[7] Other analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and melting point analysis, as a sharp melting point range is indicative of high purity.[8][9]

Q5: What are some potential impurities in crude this compound?

A5: Potential impurities can include unreacted starting materials (e.g., (S)-nipecotic acid), byproducts from the Boc-protection reaction (e.g., di-tert-butyl carbonate byproducts), and diastereomers if the starting nipecotic acid was not enantiomerically pure. Residual solvents from the reaction or workup are also common impurities.[3]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Too much solvent used If the mother liquor is rich in the product, concentrate it and attempt a second crystallization.[10]
Product is highly soluble in the chosen solvent Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Premature crystallization during hot filtration Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of solution prematurely.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.[10]
Problem 2: Product Purity is Not Improving After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent system The chosen solvent may be dissolving the impurities along with the product. Try a different solvent or a combination of solvents.
Impurities have very similar solubility to the product If recrystallization is ineffective, consider using column chromatography for purification.
Oiling out instead of crystallizing "Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This can trap impurities. Try using a more dilute solution or a different solvent system.[10]
Problem 3: Difficulty with Column Chromatography
Possible Cause Troubleshooting Step
Poor separation of spots on TLC The chosen eluent system is not effective. Experiment with different solvent polarities to achieve good separation between the product and impurities on a TLC plate before running the column.
Product is not eluting from the column The eluent may be too non-polar. Gradually increase the polarity of the eluent to facilitate the elution of your compound.
Cracking or channeling of the silica (B1680970) gel This can lead to poor separation. Ensure the silica gel is packed uniformly and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

This is a general starting point for method development.

  • Column: C18 reversed-phase column.[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common starting point for Boc-protected amino acids.[6]

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might be 10-90% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 210 nm.[6]

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.[6]

Quantitative Data Summary

The following table summarizes purification data for (S)-nipecotic acid from a patent, which can serve as a reference. Note that the starting material is not crude this compound, but the data illustrates the effectiveness of recrystallization.

Purification Step Starting Material Solvent System Yield Enantiomeric Excess (e.e.) Purity (HPLC-ELSD) Reference
Initial Precipitation(S)-nipecotic acid hydrochlorideEthanol67%96.8%98.8%[2][11]
RecrystallizationPrecipitated SolidMethanol, then Ethanol/Petroleum Ether57% (overall)97.8%98.9%[2][11]

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Cool Slowly HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Pure Pure this compound Dry->Pure

Caption: A typical workflow for the recrystallization of this compound.

Troubleshooting_Oily_Product Start Oily Product RemoveSolvent Remove residual solvent (high vacuum, gentle heat) Start->RemoveSolvent CheckSolid Is the product solid? RemoveSolvent->CheckSolid DissolvePrecipitate Dissolve in polar solvent, precipitate with non-polar CheckSolid->DissolvePrecipitate No Success Solid Product CheckSolid->Success Yes Seed Add seed crystal DissolvePrecipitate->Seed Failure Still Oily DissolvePrecipitate->Failure Seed->CheckSolid ColumnChrom Purify by column chromatography Failure->ColumnChrom

Caption: Troubleshooting guide for an oily this compound product.

References

Common side reactions in the synthesis of nipecotic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nipecotic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common side reactions and experimental challenges in a question-and-answer format, offering practical solutions and preventative measures.

N-Alkylation of the Piperidine (B6355638) Ring

Question: I am observing over-alkylation of the piperidine nitrogen, resulting in the formation of a quaternary ammonium (B1175870) salt. How can I prevent this?

Answer: Over-alkylation is a frequent side reaction when reacting the secondary amine of the piperidine ring with alkylating agents.[1] The mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Using the piperidine derivative as the limiting reagent or only a slight excess of the alkylating agent can minimize over-alkylation.[2]

  • Slow Addition: Add the alkylating agent to the reaction mixture slowly and in a controlled manner. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[2]

  • Lower Reaction Temperature: Reducing the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy.[1]

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Weaker bases and less polar solvents may reduce the rate of over-alkylation.

Experimental Protocol: General Procedure for N-Alkylation of Ethyl Nipecotate

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of ethyl nipecotate (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile, add a base (e.g., K₂CO₃, 2.0 eq) and a catalytic amount of sodium or potassium iodide (0.2 eq).

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated nipecotic acid ester.

Carboxylic Acid Functionalization and Ester Hydrolysis

Question: My esterification of nipecotic acid is incomplete, and I have significant amounts of starting material left. What can I do to improve the yield?

Answer: The Fischer esterification, a common method for converting carboxylic acids to esters using an alcohol and an acid catalyst, is a reversible reaction. The equilibrium may not favor the product side, leading to incomplete conversion.

Troubleshooting Strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

  • Removal of Water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

  • Alternative Esterification Methods: Consider using alternative esterification methods that are not equilibrium-limited, such as reaction with an alkyl halide in the presence of a base, or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Question: I am working with a nipecotic acid ester prodrug, and it is hydrolyzing back to the carboxylic acid during my experiments or upon storage. How can I manage this?

Answer: Nipecotic acid esters, particularly phenyl esters, are susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes.[3] The stability of these esters is a critical factor in their use as prodrugs.

Troubleshooting Strategies:

  • pH Control: Maintain a neutral pH (around 7.4) and control the temperature to minimize chemical hydrolysis.[3]

  • Aqueous Media: Be aware that the rate of hydrolysis is significantly faster in aqueous solutions, especially those containing serum or enzymes, compared to buffer solutions alone.[3]

  • Structure-Stability Relationship: The rate of hydrolysis is influenced by the nature of the ester group. For instance, phenyl esters show varying hydrolysis rates depending on the substituents on the phenyl ring.[3]

Piperidine Ring-Related Side Reactions

Question: I am synthesizing an N-acylated nipecotic acid derivative and I am observing the formation of a diketopiperazine byproduct. What is causing this and how can I avoid it?

Answer: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur, particularly when working with dipeptide-like structures or N-acylated amino acids.[4][5] The N-terminal amine of a second amino acid or the amine of the nipecotic acid itself can attack the activated carboxyl group, leading to the formation of a stable six-membered ring. This is a known side reaction in solid-phase peptide synthesis and can be relevant for certain nipecotic acid derivatives.[6]

Troubleshooting Strategies:

  • Protecting Groups: Ensure that the N-terminus of the amino acid being coupled to nipecotic acid is adequately protected to prevent intramolecular cyclization.

  • Coupling Reagents: The choice of coupling reagent can influence the rate of DKP formation. Using highly efficient coupling reagents can promote the desired intermolecular reaction over the intramolecular side reaction.

  • Reaction Conditions: The reaction solvent and temperature can affect the rate of DKP formation. Optimization of these parameters may be necessary.

Question: I am concerned about epimerization at the C3 position of nipecotic acid during my synthesis. How can I minimize this?

Answer: Epimerization, the change in configuration at a stereocenter, is a potential side reaction when the alpha-carbon to a carbonyl group is deprotonated and then re-protonated. In the context of nipecotic acid derivatives, this can occur at the C3 position, especially during reactions involving the activation of the carboxylic acid group under basic conditions.[7][8]

Troubleshooting Strategies:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base for reactions where the C3 proton might be abstracted.

  • Coupling Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during carboxyl activation can help to suppress racemization.

  • Reaction Temperature: Perform reactions at lower temperatures to minimize the rate of epimerization.

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization. Less polar solvents may be preferable if solubility allows.[9]

Data Presentation

Table 1: Troubleshooting Common Side Reactions in Nipecotic Acid Derivative Synthesis

Side Reaction Common Cause Troubleshooting Strategies Key References
Over-alkylation (Quaternary Salt Formation) High nucleophilicity of mono-alkylated piperidine.Control stoichiometry, slow addition of alkylating agent, lower reaction temperature.[1][2]
Incomplete Esterification (Fischer) Reversible nature of the reaction.Use excess alcohol, remove water (Dean-Stark), use alternative esterification methods.
Ester Hydrolysis Susceptibility of the ester linkage to acid, base, or enzymatic cleavage.Control pH and temperature, be mindful of aqueous media.[3]
Diketopiperazine (DKP) Formation Intramolecular cyclization of N-acylated derivatives.Use appropriate protecting groups, optimize coupling reagents and reaction conditions.[4][5][6]
Epimerization at C3 Abstraction of the C3 proton during carboxyl activation under basic conditions.Use sterically hindered bases, coupling additives (e.g., HOBt), lower reaction temperature.[7][8]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Nipecotic Acid

This protocol describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common step to prevent N-alkylation during subsequent reactions.

  • Dissolution: Dissolve nipecotic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (B78521) (NaOH, 2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Boc Protection: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the mixture with a cold aqueous solution of potassium bisulfate (KHSO₄) to pH 2-3.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-nipecotic acid.

Potential Side Reaction: Incomplete reaction. Ensure sufficient base and Boc-anhydride are used and allow adequate reaction time.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_functionalization Functionalization cluster_deprotection Deprotection cluster_final Final Product start Nipecotic Acid boc_protection N-Boc Protection start->boc_protection Boc₂O, Base n_alkylation N-Alkylation start->n_alkylation Alkyl Halide, Base esterification Esterification boc_protection->esterification Alcohol, Acid Catalyst boc_deprotection Boc Deprotection esterification->boc_deprotection Acid (e.g., TFA) final_product Nipecotic Acid Derivative esterification->final_product n_alkylation->esterification Alcohol, Acid Catalyst boc_deprotection->final_product

Caption: A general experimental workflow for the synthesis of nipecotic acid derivatives.

side_reactions cluster_starting_material Reactants cluster_desired_reaction Desired Reaction cluster_side_reactions Potential Side Reactions nipecotic_ester N-Alkyl Nipecotic Acid Ester desired_product Desired Product nipecotic_ester->desired_product Reaction Conditions overalkylation Over-alkylation (Quaternary Salt) nipecotic_ester->overalkylation Excess Alkylating Agent hydrolysis Ester Hydrolysis nipecotic_ester->hydrolysis H₂O, Acid/Base/Enzyme epimerization Epimerization at C3 desired_product->epimerization Basic Conditions

Caption: Common side reactions in the synthesis of N-alkyl nipecotic acid esters.

References

How to remove the Boc protecting group from (S)-Boc-nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of the Boc protecting group from (S)-Boc-nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the Boc protecting group from this compound?

A1: The most common and effective methods for Boc deprotection of this compound involve acidic conditions. The two most widely used reagents are Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) and hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727).[1][2] Milder acidic methods and some non-acidic alternatives have also been reported for Boc deprotection of N-heterocyclic compounds in general.[3]

Q2: How do I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material (this compound) and the appearance of the product ((S)-nipecotic acid) will indicate the reaction's progression. LC-MS can confirm the mass of the desired product.

Q3: What are the typical work-up procedures after acidic Boc deprotection?

A3: Following acidic deprotection, the typical work-up involves removing the excess acid and solvent under reduced pressure. If the free amine is desired, the resulting salt is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a tertiary amine like triethylamine (B128534) (Et₃N). The product is then typically extracted with an appropriate organic solvent. If the hydrochloride or trifluoroacetate (B77799) salt is the desired product, it can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

Q4: Can the deprotection be performed if my molecule contains other acid-sensitive functional groups?

A4: This can be challenging. The Boc group is generally more sensitive to acid than many other protecting groups, allowing for some selectivity.[3] However, if other highly acid-labile groups are present, standard strong acid conditions (TFA, HCl) may cause their cleavage. In such cases, exploring milder deprotection methods is recommended. These can include using dilute acids, Lewis acids, or non-acidic methods. Careful monitoring and optimization of reaction conditions are crucial.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection 1. Insufficient reaction time. 2. Inadequate amount of acid. 3. Low reaction temperature. 4. Poor solubility of the starting material.1. Extend the reaction time and continue to monitor by TLC or LC-MS. 2. Increase the equivalents of the acid (e.g., use a higher concentration of TFA or a larger volume of HCl in dioxane). 3. Allow the reaction to warm to room temperature if it was started at 0°C. Gentle heating (e.g., to 40°C) can be attempted cautiously. 4. Try a different solvent or solvent mixture to improve the solubility of this compound.
Side Product Formation 1. Alkylation of the nipecotic acid by the tert-butyl cation generated during deprotection. 2. Racemization at the chiral center. 3. Esterification of the carboxylic acid if using an alcohol as a solvent with a strong acid.1. Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation. 2. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the risk of racemization. 3. Avoid using alcohol as the primary solvent when using strong acids like HCl or TFA. If an alcohol is necessary for solubility, consider using milder acidic conditions.
Low Yield 1. Product loss during work-up, especially if the product is water-soluble. 2. Incomplete reaction. 3. Degradation of the product under harsh acidic conditions.1. If the (S)-nipecotic acid salt is water-soluble, avoid aqueous washes. Instead, precipitate the salt with a non-polar solvent. Alternatively, after neutralization, extract the aqueous phase multiple times with an appropriate organic solvent. 2. Address the causes of incomplete deprotection as outlined above. 3. Use milder deprotection conditions: lower the temperature, reduce the reaction time, or try a less harsh acidic reagent.
Difficulty in Product Isolation 1. The product is an oil and does not precipitate. 2. The product is highly soluble in the work-up solvents.1. After removing the reaction solvent, try triturating the residue with various non-polar solvents (e.g., diethyl ether, hexanes) to induce precipitation. If it remains an oil, purification by column chromatography may be necessary. 2. For water-soluble products, consider lyophilization (freeze-drying) to remove water after the work-up.

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Methods for Boc-Protected Amines

Method Reagents & Solvents Typical Temperature Typical Reaction Time Reported Yields (General) Key Considerations
TFA/DCM 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)0°C to Room Temperature30 minutes - 4 hours>90%TFA is volatile and corrosive. The product is initially the TFA salt.
HCl/Dioxane 4M Hydrogen Chloride (HCl) in 1,4-DioxaneRoom Temperature30 minutes - 4 hours>90%[4]The product is the hydrochloride salt, which often precipitates. Dioxane is a suspected carcinogen.
Methanesulfonic Acid Methanesulfonic AcidNot specifiedNot specifiedNot specifiedMentioned in patent literature for this compound deprotection.[5]

Experimental Protocols

Protocol 1: Deprotection of this compound using TFA/DCM
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is a 1:1 mixture of TFA and DCM (v/v).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up (for the free amine):

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.

    • Carefully neutralize the residue by dissolving it in water and adding a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases (pH ~8).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-nipecotic acid.

  • Work-up (for the TFA salt):

    • After the reaction is complete, reduce the solvent volume under reduced pressure.

    • Add cold diethyl ether to the concentrated solution to precipitate the (S)-nipecotic acid trifluoroacetate salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection of this compound using HCl/Dioxane
  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate (B1210297) in a round-bottom flask.

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[2]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of (S)-nipecotic acid may precipitate during the reaction. Monitor the reaction's completion via TLC.

  • Work-up (for the HCl salt):

    • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to induce precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-nipecotic acid hydrochloride.

  • Work-up (for the free amine):

    • After removing the solvent and excess HCl under reduced pressure, neutralize the residue with a suitable base (e.g., saturated aqueous NaHCO₃ or triethylamine in an organic solvent).

    • Proceed with an appropriate extraction or purification procedure to isolate the free (S)-nipecotic acid.

Visualizations

Deprotection_Workflow Start This compound Reaction Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Work-up Monitoring->Workup Reaction Complete Salt_Isolation Salt Isolation (Precipitation) Workup->Salt_Isolation Neutralization Neutralization (Base Addition) Workup->Neutralization Purification Purification Salt_Isolation->Purification Extraction Extraction Neutralization->Extraction Extraction->Purification Final_Product_Salt (S)-Nipecotic Acid Salt Purification->Final_Product_Salt Final_Product_Free (S)-Nipecotic Acid (Free Amine) Purification->Final_Product_Free Troubleshooting_Logic Incomplete_Reaction Incomplete Reaction? Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Increase_Acid Increase Acid Concentration Incomplete_Reaction->Increase_Acid Yes Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Yes Check_Solubility Check Solubility Incomplete_Reaction->Check_Solubility Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Add_Scavenger Add Scavenger Side_Products->Add_Scavenger Yes Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Yes Low_Yield Low Yield? Side_Products->Low_Yield No Optimize_Workup Optimize Work-up Low_Yield->Optimize_Workup Yes Revisit_Reaction_Conditions Re-evaluate Reaction Conditions Low_Yield->Revisit_Reaction_Conditions Yes

References

Addressing inconsistent results in GABA uptake inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during GABA uptake inhibition assays.

Troubleshooting Guide

Inconsistent results in GABA uptake inhibition assays can arise from various factors, from sample preparation to data analysis. This guide provides a systematic approach to identifying and resolving these issues.

Question: My experimental results are variable. What are the potential causes and how can I improve reproducibility?

Answer:

Inconsistent results can stem from several factors, including compound stability, experimental conditions, and assay design.[1] Here are key areas to investigate:

  • Compound and Solution Stability:

    • GABA Degradation: GABA concentrations in untreated liquid specimens can change significantly, even doubling within 2 hours at room temperature.[1] It is crucial to prepare fresh solutions for each experiment or use aliquots stored at -80°C.[1]

    • Test Compound Stability: Ensure your test compound (inhibitor) is stable in the assay buffer. Prepare fresh stock solutions and serial dilutions for each experiment.[1] If using a solvent like DMSO, ensure the final concentration is low (<1%) and consistent across all wells.[1]

  • Experimental Conditions:

    • Cell Culture Consistency: For cell-based assays, maintain consistent cell density, passage number, and overall culture conditions.[1] The choice of cell line is also an important consideration as K(m) values for GABA uptake may vary between cell lines.[2]

    • Incubation Times: Adhere strictly to consistent incubation times for both the test compound and the labeled GABA.[1]

    • Temperature: Perform incubations at a constant and appropriate temperature (e.g., 37°C) to ensure consistent transporter activity.[3]

  • Assay-Specific Considerations:

    • Substrate Concentration: Use a consistent and appropriate concentration of the radiolabeled substrate (e.g., [³H]GABA).

    • Enzyme Source: If using purified enzymes or synaptosomes, ensure the source and preparation are consistent between experiments.[1]

    • Cell Viability: Monitor cell viability to rule out cytotoxicity from the test compound, which could be misinterpreted as uptake inhibition.[1]

Question: I'm observing high background signal or non-specific binding. How can I reduce it?

Answer:

High background can mask the true signal and lead to inaccurate results. Here are some strategies to minimize it:

  • Washing Steps: After incubation with radiolabeled GABA, rapidly and thoroughly wash the cells multiple times with ice-cold assay buffer to remove unbound substrate.[4]

  • Control Wells: Include appropriate controls to determine non-specific uptake. This can be achieved by:

    • Using cells that do not express the GABA transporter of interest.

    • Incubating control cells in a sodium-free buffer, as GABA transport is sodium-dependent.[5]

    • Using a known, potent inhibitor at a high concentration to block all specific uptake.

  • Filtration Method: If using a filtration-based assay, ensure filters are properly pre-soaked and that the washing steps are efficient.

Question: My dose-response curve is flat or does not fit a sigmoidal model. What could be the issue?

Answer:

A problematic dose-response curve can indicate issues with the inhibitor concentrations, the assay window, or the data analysis.

  • Inhibitor Concentration Range: The selected concentration range for your test compound may be too narrow or not centered around the IC50. Perform a wider range of dilutions in a preliminary experiment to identify the optimal range.

  • Assay Window: The difference in signal between your positive control (no inhibitor) and negative control (maximum inhibition) may be too small. Optimize assay conditions (e.g., incubation time, substrate concentration) to maximize this window.

  • Data Normalization: Ensure you are correctly subtracting the background and normalizing the data. The percentage of inhibition should be plotted against the logarithm of the inhibitor concentration.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the key materials required for a [³H]GABA uptake inhibition assay?

A1: The essential materials include:

  • A cell line stably expressing a specific GABA transporter subtype (e.g., HEK-293 cells) or prepared synaptosomes.[4]

  • Radiolabeled [³H]GABA.[4]

  • The test compound (inhibitor) and a reference inhibitor (e.g., Guvacine, Tiagabine).[4]

  • Assay buffer (e.g., Krebs-Ringer-HEPES).[4]

  • Cell lysis buffer and scintillation cocktail.[4]

  • A microplate scintillation counter.[4]

Q2: How is the IC50 value determined and what does it represent?

A2: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of GABA uptake by 50%. It is a measure of the inhibitor's potency. To determine the IC50, a dose-response curve is generated by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response equation to calculate the IC50 value.[4]

Q3: Can factors other than direct inhibition of the transporter affect the assay results?

A3: Yes, several factors can indirectly influence the results. For example, some GAT1 inhibitors can also act as competitive antagonists of GABA-A receptors.[3] Additionally, changes in the membrane potential of the cells can affect transporter activity. It is important to be aware of the pharmacological profile of your test compounds and to use appropriate controls.

Experimental Protocols

Radiolabeled [³H]GABA Uptake Inhibition Assay in Cultured Cells

This protocol provides a general framework for measuring the inhibition of GABA uptake in a cell line stably expressing a specific GABA transporter (GAT) subtype.

Materials:

  • HEK-293 cells stably expressing the GAT of interest

  • Poly-D-lysine-coated 96-well plates

  • [³H]GABA

  • Test inhibitor and reference inhibitor (e.g., tiagabine (B1662831) for GAT-1)

  • Uptake Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose)[6]

  • Ice-cold Wash Buffer (same as uptake buffer)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Plate the cells in a 96-well, poly-D-lysine-coated plate at a density of approximately 50,000 cells per well and allow them to adhere for 24 hours.[6]

  • Prepare Solutions:

    • Prepare serial dilutions of the test inhibitor and reference inhibitor in uptake buffer.

    • Prepare a solution of [³H]GABA in uptake buffer at the desired final concentration.

  • Pre-incubation with Inhibitor:

    • Wash the cells twice with uptake buffer.[6]

    • Add the various concentrations of the inhibitor or vehicle control to the respective wells.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the [³H]GABA solution to each well to start the uptake reaction.[4]

  • Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.[4]

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.[4]

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells.[4]

Data Analysis:

  • Subtract the non-specific uptake (determined from control wells) from all measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Data Presentation

Table 1: Factors Contributing to Inconsistent Results and Recommended Solutions

Potential Cause Description Recommended Solution Reference
GABA Instability GABA concentrations can change rapidly at room temperature.Prepare fresh GABA solutions for each experiment or use aliquots stored at -80°C.[1]
Inconsistent Cell Culture Variations in cell density and passage number can affect transporter expression and function.Maintain consistent cell culture practices, including seeding density and passage number.[1]
Variable Incubation Times Inconsistent timing for inhibitor pre-incubation and substrate uptake will lead to variability.Use a multichannel pipette or automated liquid handler to ensure consistent timing.[1]
Cytotoxicity of Test Compound Cell death caused by the inhibitor can be mistaken for uptake inhibition.Perform a cell viability assay in parallel with the uptake assay.[1]
High Background Signal Non-specific binding of radiolabeled GABA can obscure the true signal.Optimize washing steps with ice-cold buffer and include appropriate negative controls.[4]

Table 2: Reported IC50 Values for a Reference GAT1 Inhibitor (Tiagabine)

Cell Line Assay Type Reported IC50 Reference
HEK293S[³H]-GABA uptake390 ± 30 nM[6]
Purified GAT1 in Sf9 cellsScintillation proximity assay290 ± 60 nM[6]
Xenopus oocytes[³H]-GABA uptake~1 µM[5]

Visualizations

GABA_Uptake_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT1 GABA Transporter (GAT1) GABA_ext->GAT1 Binds Na_ext Na+ Na_ext->GAT1 Co-transport Cl_ext Cl- Cl_ext->GAT1 Co-transport Inhibitor Inhibitor (e.g., Tiagabine) Inhibitor->GAT1 Blocks GABA_int GABA GAT1->GABA_int Transport Na_int Na+ GAT1->Na_int Transport Cl_int Cl- GAT1->Cl_int Transport

Caption: GABA Uptake and Inhibition Pathway.

GABA_Uptake_Assay_Workflow start Start plate_cells Plate cells expressing GAT in 96-well plate start->plate_cells prepare_solutions Prepare serial dilutions of inhibitor and [3H]GABA solution plate_cells->prepare_solutions pre_incubate Wash cells and pre-incubate with inhibitor prepare_solutions->pre_incubate initiate_uptake Add [3H]GABA to initiate uptake pre_incubate->initiate_uptake terminate_uptake Terminate uptake and wash cells with ice-cold buffer initiate_uptake->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells add_scintillant Add scintillation cocktail lyse_cells->add_scintillant count_radioactivity Measure radioactivity add_scintillant->count_radioactivity analyze_data Analyze data and determine IC50 count_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental Workflow for GABA Uptake Assay.

References

Technical Support Center: Optimizing (S)-Boc-Nipecotic Acid Concentration for GAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Boc-nipecotic acid as a GABA transporter (GAT) inhibitor. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical data summaries to facilitate the optimization of inhibitor concentration for maximal GAT inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it relate to GAT inhibition?

A1: this compound is the (S)-enantiomer of nipecotic acid with a tert-butoxycarbonyl (Boc) protecting group attached to the amine. Nipecotic acid itself is a known inhibitor of GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. By inhibiting GATs, the concentration of GABA in the synapse increases, enhancing inhibitory neurotransmission.

Q2: Is this compound directly active as a GAT inhibitor?

A2: No, the Boc protecting group on the amine is crucial for certain organic synthesis steps but must be removed for the compound to be pharmacologically active. The free amine of nipecotic acid is essential for its interaction with the GABA binding site on the GATs. Therefore, you must perform a deprotection step to yield (S)-nipecotic acid before use in any GAT inhibition assay.

Q3: What is the mechanism of action of nipecotic acid on GATs?

A3: Nipecotic acid acts as a competitive inhibitor of GABA uptake by binding to the same site on the transporter as GABA. By competing with GABA, it reduces the rate of GABA reuptake into presynaptic neurons and glial cells.

Q4: Which GAT subtypes are inhibited by nipecotic acid?

A4: Nipecotic acid is a non-selective GAT inhibitor, meaning it can inhibit multiple GAT subtypes. Its potency varies across the different subtypes.

Q5: What is a good starting concentration range for (S)-nipecotic acid in a GAT inhibition assay?

A5: Based on published IC50 values for racemic nipecotic acid, a broad concentration range is recommended for initial experiments. A starting range of 10 nM to 1 mM, with logarithmic dilutions, should allow you to determine the dose-response curve for your specific experimental conditions.

Data Presentation: Inhibitory Potency of Nipecotic Acid

The following table summarizes the half-maximal inhibitory concentration (IC50) values for racemic (±)-nipecotic acid against various human and mouse GAT subtypes. These values can serve as a reference for designing your concentration-response experiments with the deprotected (S)-nipecotic acid.

GAT SubtypeSpeciesIC50 (µM)Reference
GAT-1Human8
GAT-2Rat38
GAT-3Human106
BGT-1Human2370
GAT-1Mouse2.6[1]
GAT-2Mouse310[1]
GAT-3Mouse29[1]
GAT-4Mouse16[1]

Experimental Protocols

Deprotection of this compound

A critical first step is the removal of the Boc protecting group to yield the active (S)-nipecotic acid. A common method involves treatment with a strong acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected (S)-nipecotic acid.

  • Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

[³H]-GABA Uptake Inhibition Assay in HEK293 Cells

This protocol describes a common method for assessing the inhibitory activity of (S)-nipecotic acid on GATs expressed in a cellular context.

Materials:

  • HEK293 cells stably expressing the GAT subtype of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Deprotected (S)-nipecotic acid

  • Scintillation fluid

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target GAT into a 96-well plate at a density that allows for a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of deprotected (S)-nipecotic acid in an appropriate solvent (e.g., water or KRH buffer). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Initiation:

    • Wash the cells twice with pre-warmed KRH buffer.

    • Add KRH buffer containing the various concentrations of (S)-nipecotic acid to the wells. Include a vehicle control (buffer only) and a positive control (a known GAT inhibitor).

    • Pre-incubate the cells with the inhibitor for 10-20 minutes at room temperature.

  • GABA Uptake:

    • Add a mixture of [³H]-GABA and unlabeled GABA to each well to initiate the uptake reaction. The final GABA concentration should be close to the Km value for the specific GAT subtype.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (S)-nipecotic acid compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Inhibition 1. Incomplete deprotection of this compound.2. Inhibitor concentration is too low.3. Inactive compound due to improper storage or degradation.4. Low expression or activity of the GAT in the cells.1. Verify complete deprotection using analytical methods.2. Test a wider and higher range of inhibitor concentrations.3. Use a fresh batch of the compound and store it properly.4. Confirm GAT expression and functionality using a positive control inhibitor.
High Background Signal 1. Insufficient washing to remove extracellular [³H]-GABA.2. Non-specific binding of [³H]-GABA to the cells or plate.3. High endogenous GAT activity in the cell line.1. Increase the number and volume of washes with ice-cold buffer.2. Pre-coat plates with a blocking agent (e.g., poly-D-lysine). Include a control with a high concentration of a known inhibitor to determine non-specific uptake.3. Use a cell line with low endogenous GAT expression or perform mock-transfected cell controls.
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Pipetting errors.3. Temperature fluctuations during the assay.4. Cells are not in a healthy, logarithmic growth phase.1. Ensure a uniform single-cell suspension before seeding and check for even cell distribution.2. Use calibrated pipettes and be consistent with pipetting techniques.3. Maintain a constant temperature throughout the assay.4. Use cells with a consistent passage number and ensure they are healthy at the time of the assay.
IC50 Value Differs from Literature 1. Differences in experimental conditions (cell line, GAT subtype, temperature, incubation time, substrate concentration).2. Different enantiomeric purity of the nipecotic acid used.3. Variations in data analysis and curve-fitting methods.1. Carefully document and standardize all experimental parameters. Compare your protocol with the cited literature.2. Ensure the use of the correct and pure (S)-enantiomer.3. Use a consistent data analysis software and curve-fitting model.

Mandatory Visualizations

GAT_Signaling_Pathway GABAergic Synapse and GAT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle packaging (vGAT) GABA_synapse GABA Vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding GAT3_glia GAT3 GABA_synapse->GAT3_glia Reuptake Postsynaptic_Effect Inhibitory Signal GABA_R->Postsynaptic_Effect Inhibitor (S)-Nipecotic Acid Inhibitor->GAT1_pre Inhibition Inhibitor->GAT3_glia Inhibition

Caption: GABAergic synapse showing GAT-mediated reuptake and its inhibition.

Experimental_Workflow [³H]-GABA Uptake Inhibition Assay Workflow A 1. Seed HEK293-GAT cells in 96-well plate C 3. Wash cells with KRH buffer A->C B 2. Prepare serial dilutions of (S)-nipecotic acid D 4. Pre-incubate cells with inhibitor B->D C->D E 5. Add [³H]-GABA to initiate uptake D->E F 6. Incubate for a defined period E->F G 7. Terminate uptake by washing with ice-cold buffer F->G H 8. Lyse cells G->H I 9. Measure radioactivity (Scintillation Counting) H->I J 10. Analyze data and determine IC50 I->J

Caption: Workflow for the [³H]-GABA uptake inhibition assay.

References

Technical Support Center: Challenges in Scaling Up (S)-Boc-Nipecotic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of (S)-Boc-nipecotic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of this compound synthesis and purification.

Issue 1: Incomplete Boc Protection of (S)-Nipecotic Acid

  • Question: My Boc protection reaction is sluggish and incomplete upon scale-up. What are the potential causes and solutions?

  • Answer: Incomplete Boc protection at a larger scale is a common issue. Several factors can contribute to this problem:

    • Poor Solubility: (S)-Nipecotic acid is a zwitterionic amino acid, which can lead to poor solubility in common organic solvents as the scale of the reaction increases.

    • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Temperature Control: The reaction of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is exothermic. Poor heat dissipation in a large reactor can lead to side reactions and degradation of the Boc anhydride (B1165640).

    • Base Stoichiometry: The amount of base used is critical. An insufficient amount may not effectively deprotonate the amine, while an excess can lead to side reactions.

    Troubleshooting Steps:

    • Solvent System Optimization: Consider using a co-solvent system to improve the solubility of (S)-nipecotic acid. For example, a mixture of water and a miscible organic solvent like THF or dioxane can be effective.

    • Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the batch size to maintain a homogeneous reaction mixture.

    • Controlled Reagent Addition: Add the Boc anhydride and base solution portion-wise or via a syringe pump to manage the exotherm and maintain a consistent temperature.

    • pH Monitoring and Control: If using an aqueous system, monitor and maintain the pH of the reaction mixture within the optimal range for the Boc protection (typically pH 9-10).

Issue 2: Low Yield and Purity After Crystallization

  • Question: I am experiencing a significant drop in yield and purity of this compound after crystallization at a larger scale. What can I do?

  • Answer: Crystallization is highly sensitive to scale. The following are common challenges and their solutions:

    • Supersaturation Control: Rapid cooling of large volumes can lead to uncontrolled, rapid crystallization, trapping impurities within the crystal lattice.

    • Inefficient Mixing During Cooling: Poor mixing can result in non-uniform cooling and crystal formation, leading to a wide particle size distribution and lower purity.

    • Solvent Selection: A solvent system that works well for small-scale crystallization may not be optimal for larger batches.

    Troubleshooting Steps:

    • Controlled Cooling Profile: Implement a programmed, gradual cooling ramp to control the rate of crystallization.

    • Seeding: Introduce seed crystals of high-purity this compound at the appropriate temperature to induce crystallization and promote the formation of uniform crystals.

    • Anti-Solvent Addition: Consider using an anti-solvent addition strategy, where a solvent in which the product is insoluble is slowly added to a solution of the product to induce crystallization.

    • Solvent Screening: Perform a solvent screen to identify the optimal solvent or solvent mixture for large-scale crystallization that provides a good balance between yield and purity.

Issue 3: Poor Chiral Purity in the Final Product

  • Question: The enantiomeric excess (ee) of my this compound is decreasing upon scale-up. How can I address this?

  • Answer: Maintaining chiral purity is a critical challenge during scale-up. Potential causes for a decrease in ee include:

    • Racemization During Boc Protection: Harsh reaction conditions (e.g., high temperatures, strong bases) can potentially lead to racemization at the chiral center.

    • Incomplete Resolution: If a resolution step is used to obtain (S)-nipecotic acid, the efficiency of this step may decrease at a larger scale.

    • Co-crystallization of Enantiomers: During crystallization, the undesired (R)-enantiomer may co-crystallize with the (S)-enantiomer, reducing the overall ee.

    Troubleshooting Steps:

    • Milder Reaction Conditions: For the Boc protection step, use milder bases and maintain a lower reaction temperature to minimize the risk of racemization.

    • Optimize Resolution Step: If applicable, re-optimize the chiral resolution step for the larger scale. This may involve adjusting the amount of resolving agent, solvent, and crystallization conditions.

    • Purification by Chiral Chromatography: If crystallization does not provide the desired chiral purity, consider implementing a preparative chiral HPLC step for purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter to control during the scale-up of the Boc protection of (S)-nipecotic acid?

    • A1: Temperature control is one of the most critical parameters. The reaction is exothermic, and poor heat dissipation in large reactors can lead to the decomposition of Boc anhydride and the formation of byproducts, ultimately impacting yield and purity.

  • Q2: How can I effectively remove the unreacted Boc anhydride and byproducts during workup at a large scale?

    • A2: A common method is to perform an aqueous wash with a mild base, such as sodium bicarbonate solution, to quench and remove unreacted Boc anhydride. Subsequent extractions with an appropriate organic solvent can then isolate the this compound. The choice of extraction solvent and the number of extractions may need to be optimized for the larger scale.

  • Q3: Are there any specific safety precautions I should take when scaling up this process?

    • A3: Yes, safety is paramount. When working with large quantities of flammable organic solvents, ensure proper grounding and bonding to prevent static discharge. The use of Boc anhydride can cause skin and respiratory irritation, so adequate personal protective equipment (PPE) is essential. A thorough process safety review should be conducted before any large-scale operation.

Data Presentation

The following table provides an illustrative comparison of key process parameters for the synthesis of this compound at laboratory and pilot scales. Note: This data is representative and will vary depending on the specific process and equipment used.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reactants
(S)-Nipecotic Acid10 g1 kgEnsure consistent quality and purity of starting material.
Di-tert-butyl dicarbonate1.1 eq1.1 - 1.2 eqMay need a slight excess to drive the reaction to completion at a larger scale.
Base (e.g., Triethylamine)1.2 eq1.2 - 1.3 eqStoichiometry may need adjustment to compensate for potential losses.
Solvent (e.g., THF/Water)100 mL10 LSolvent ratios may need to be optimized for solubility and reaction kinetics.
Reaction Conditions
Temperature20-25°C20-25°C (with cooling)Efficient heat removal is critical to prevent exotherms.
Reaction Time2-4 hours4-8 hoursLonger reaction times may be required for complete conversion.
Workup & Purification
Aqueous Wash2 x 50 mL2 x 5 LEnsure efficient phase separation in larger vessels.
Crystallization SolventIsopropanolIsopropanol/HeptaneSolvent composition may be adjusted to optimize yield and crystal form.
Cooling Time1 hour4-6 hours (programmed)A controlled cooling profile is crucial for crystal size and purity.
Results
Yield~90%80-85%A slight decrease in yield is common upon scale-up.
Purity (HPLC)>99%>98%Impurity profile may change with scale.
Enantiomeric Excess (ee)>99.5%>99%Maintaining chiral purity requires careful control of conditions.

Experimental Protocols

1. Synthesis of Racemic N-Boc-Nipecotic Acid

This protocol is a foundational step before chemoenzymatic resolution to obtain the desired (S)-enantiomer.

  • Step 1: Dissolution: To a solution of racemic nipecotic acid in a suitable solvent system (e.g., a mixture of water and THF), add a base such as sodium hydroxide (B78521) to achieve a pH of 9-10.

  • Step 2: Boc Protection: Cool the solution to 0-5°C and slowly add di-tert-butyl dicarbonate (Boc anhydride) while maintaining the pH with the addition of the base.

  • Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or HPLC.

  • Step 4: Workup: Once the reaction is complete, perform an acidic workup to protonate the carboxylic acid. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Step 5: Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic N-Boc-nipecotic acid.

2. Chemoenzymatic Resolution of N-Boc-Nipecotic Acid

This method utilizes an enzyme to selectively react with one enantiomer, allowing for the separation of the (S)- and (R)-forms.

  • Step 1: Enzyme Suspension: Suspend a lipase (B570770), such as Candida antarctica lipase B (CALB), in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Step 2: Substrate Addition: Add the racemic N-Boc-nipecotic acid to the enzyme suspension.

  • Step 3: Reaction: Incubate the mixture at a controlled temperature (e.g., 45°C) with agitation. The enzyme will selectively hydrolyze the ester of one enantiomer.

  • Step 4: Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Step 5: Separation: Stop the reaction and separate the unreacted (S)-N-Boc-nipecotic acid from the hydrolyzed (R)-acid. This can be achieved through extraction or crystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Racemic N-Boc-Nipecotic Acid cluster_resolution Chemoenzymatic Resolution start_synthesis Racemic Nipecotic Acid dissolution Dissolution in THF/Water with NaOH start_synthesis->dissolution Step 1 boc_protection Addition of Boc Anhydride at 0-5°C dissolution->boc_protection Step 2 workup_synthesis Acidic Workup and Extraction boc_protection->workup_synthesis Step 3 & 4 product_racemic Racemic N-Boc-Nipecotic Acid workup_synthesis->product_racemic Step 5 start_resolution Racemic N-Boc-Nipecotic Acid product_racemic->start_resolution Input for Resolution enzyme_reaction Incubation with Lipase (e.g., CALB) in MTBE start_resolution->enzyme_reaction Step 1 & 2 monitoring Chiral HPLC Monitoring (target ~50% conversion) enzyme_reaction->monitoring Step 3 & 4 separation Separation of Enantiomers monitoring->separation Step 5 product_s This compound separation->product_s product_r (R)-Nipecotic Acid separation->product_r

Caption: Experimental workflow for the synthesis and resolution of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Stage cluster_purification_issues Purification Stage cluster_synthesis_solutions Potential Solutions (Synthesis) cluster_purification_solutions Potential Solutions (Purification) start Low Yield/Purity in Scale-Up Production incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products poor_crystallization Poor Crystallization start->poor_crystallization low_ee Low Enantiomeric Excess start->low_ee optimize_solvents Optimize Solvent System incomplete_reaction->optimize_solvents improve_mixing Improve Agitation incomplete_reaction->improve_mixing control_temp Control Temperature side_products->control_temp adjust_base Adjust Base Stoichiometry side_products->adjust_base controlled_cooling Controlled Cooling/Seeding poor_crystallization->controlled_cooling optimize_resolution Optimize Resolution Step low_ee->optimize_resolution chiral_hplc Preparative Chiral HPLC low_ee->chiral_hplc

Caption: Troubleshooting logic for scaling up this compound production.

Degradation pathways of (S)-Boc-nipecotic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of (S)-Boc-nipecotic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily anticipated to occur via two main pathways: acidic hydrolysis of the tert-butoxycarbonyl (Boc) protecting group and potential oxidation or other transformations of the nipecotic acid ring structure under harsh conditions.

  • Acid-Catalyzed Deprotection: The Boc group is well-known for its lability under acidic conditions.[1] The degradation proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide, yielding (S)-nipecotic acid.[1] Strong acids like trifluoroacetic acid (TFA) are commonly used for this removal.[1]

  • Thermal Degradation: High temperatures can also lead to the cleavage of the Boc group. This thermolytic deprotection can occur in various solvents or even under solvent-free conditions.[2][3]

  • Oxidative Degradation: While the nipecotic acid core is generally stable, strong oxidizing agents could potentially lead to ring-opening or other oxidative transformations.[4] Forced degradation studies often employ agents like hydrogen peroxide to investigate this possibility.[5][6]

Q2: Under what specific conditions is the Boc group unstable?

A2: The Boc protecting group is characteristically sensitive to acidic conditions.[1] It is generally stable in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This selective lability is a key feature of its use in organic synthesis.[7]

Q3: What are the expected degradation products?

A3: The primary and most expected degradation product from the cleavage of the Boc group is (S)-nipecotic acid. Depending on the conditions, secondary degradation products could form from the further degradation of the nipecotic acid core, although this is less common under typical experimental conditions.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to avoid strongly acidic conditions and high temperatures unless deprotection is intended. Maintaining a neutral or slightly basic pH and conducting reactions at or below room temperature will help preserve the integrity of the Boc-protected compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Boc protecting group during reaction or workup. The reaction or workup conditions are too acidic.- Buffer the reaction mixture to maintain a neutral or slightly basic pH.- Use milder acids if an acidic environment is necessary.- Avoid prolonged exposure to acidic conditions during workup; neutralize promptly.
Unexpected side products are observed. The reaction temperature is too high, leading to thermal degradation.- Conduct the reaction at a lower temperature.- If elevated temperatures are required, minimize the reaction time.
Degradation is observed during storage. Improper storage conditions.- Store the compound in a cool, dry place, protected from light.- For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Assess the stability of the compound in the assay buffer at the experimental temperature and pH.- Prepare fresh solutions of the compound for each experiment.

Quantitative Data Summary

The following tables provide hypothetical data representing typical outcomes of forced degradation studies on a Boc-protected compound like this compound. These studies are essential for developing stability-indicating analytical methods.[5] A degradation level of 10-20% is often targeted in such studies.[8]

Table 1: Degradation of this compound under Various Stress Conditions

Stress Condition Duration Temperature (°C) % Degradation (Hypothetical) Primary Degradant
0.1 M HCl24 hours6018.5(S)-Nipecotic Acid
0.1 M NaOH24 hours60< 1.0N/A
3% H₂O₂24 hours255.2Oxidative Adducts
Thermal (Dry Heat)48 hours803.1(S)-Nipecotic Acid
Photostability (ICH Q1B)1.2 million lux hours25< 2.0N/A

Table 2: Effect of pH on Hydrolytic Degradation at 50°C (Hypothetical)

pH Time (hours) % this compound Remaining
2.00100.0
692.3
1285.1
2472.5
7.40100.0
699.8
1299.5
2499.1
9.00100.0
699.7
1299.4
2499.0

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final drug concentration of 0.1 mg/mL.[5]

  • Incubation: Incubate the sample in a water bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) to stop the degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have good absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method should be able to separate the parent drug from all significant degradation products.[9]

Visualizations

cluster_main Degradation Pathways of this compound A This compound B (S)-Nipecotic Acid A->B Acid Hydrolysis / Thermal Stress C Oxidative Degradants A->C Oxidative Stress (e.g., H2O2) D Isobutene + CO2 A->D Acid-Catalyzed Cleavage

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Withdraw Samples at Time Points stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by Stability-Indicating HPLC Method quench->analyze identify Identify & Characterize Degradation Products analyze->identify

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of (S)-Nipecotic Acid and Tiagabine as GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (S)-nipecotic acid and its derivative, Tiagabine, focusing on their roles as inhibitors of gamma-aminobutyric acid (GABA) transporters. While (S)-Boc-nipecotic acid is a crucial synthetic intermediate, this comparison will focus on the pharmacologically active, deprotected (S)-nipecotic acid and the clinically approved drug, Tiagabine.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

(S)-Nipecotic acid is a foundational molecule in the study of GABA reuptake inhibition. Its derivative, Tiagabine, was developed to improve upon its pharmacological properties, leading to a potent and selective GAT-1 inhibitor used clinically as an anticonvulsant. This guide will objectively compare these two compounds based on their chemical properties, mechanism of action, potency and selectivity, pharmacokinetics, and clinical efficacy, supported by experimental data.

Chemical and Pharmacological Profiles

(S)-Nipecotic acid is a cyclic amino acid that acts as a competitive inhibitor of GABA transporters. However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. Tiagabine, a lipophilic derivative of (R)-nipecotic acid, was designed to overcome this limitation. The addition of a lipophilic side chain facilitates its entry into the central nervous system. It is important to note that the active enantiomer in the case of Tiagabine is the (R)-enantiomer.

Property(S)-Nipecotic AcidTiagabine
IUPAC Name (3S)-Piperidine-3-carboxylic acid(3R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid
Molecular Formula C₆H₁₁NO₂C₂₀H₂₅NO₂S₂
Molecular Weight 129.16 g/mol 375.55 g/mol
Primary Target GABA Transporters (GATs)GABA Transporter 1 (GAT-1)
Mechanism of Action Competitive InhibitionMixed-type Inhibition (Competitive and Non-competitive)
Blood-Brain Barrier Penetration PoorGood

Mechanism of Action: Inhibition of GABA Reuptake

Both (S)-nipecotic acid and Tiagabine exert their effects by inhibiting GABA transporters, which are responsible for clearing GABA from the synaptic cleft. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. GAT-1 is the predominant subtype in the brain and is located on presynaptic neurons and surrounding glial cells.

(S)-Nipecotic acid acts as a substrate for GATs, competitively inhibiting the transport of GABA. In contrast, Tiagabine is a highly selective inhibitor of GAT-1 and is not transported by the carrier[1]. It exhibits a mixed-type inhibition, suggesting both competitive and non-competitive components to its action[2][3].

GABA_Signaling_Pathway GABAergic Synapse and Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binding GAT_glia GAT-1/GAT-3 GABA_synapse->GAT_glia Reuptake Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Activation Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Nipecotic_Acid (S)-Nipecotic Acid Nipecotic_Acid->GAT1_pre Inhibits Nipecotic_Acid->GAT_glia Inhibits Tiagabine Tiagabine Tiagabine->GAT1_pre Selectively Inhibits Tiagabine->GAT_glia Selectively Inhibits (GAT-1)

Figure 1. Simplified diagram of a GABAergic synapse illustrating the mechanism of action of (S)-Nipecotic Acid and Tiagabine.

Potency and Selectivity

The inhibitory potency of (S)-nipecotic acid and Tiagabine is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. While data for the specific (S)-enantiomer of nipecotic acid is limited, data for the racemate ((±)-nipecotic acid) provides a useful comparison. Tiagabine is a significantly more potent and selective inhibitor of GAT-1.

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)
(±)-Nipecotic Acid 8[4]38[4]106[4]2370[4]
Tiagabine 0.067 - 0.64[2][5][6]>100>100>100

Note: Data for Tiagabine on GAT-2, GAT-3, and BGT-1 is often reported as having an IC₅₀ of >100 µM, indicating high selectivity for GAT-1.

Experimental Protocols

[³H]GABA Uptake Inhibition Assay

This in vitro assay is a standard method to determine the inhibitory potency of compounds on GABA transporters.

Objective: To measure the IC₅₀ of a test compound for the inhibition of [³H]GABA uptake into cells expressing a specific GABA transporter subtype.

Materials:

  • HEK-293 cells stably or transiently expressing the human GAT subtype of interest (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds ((S)-nipecotic acid, Tiagabine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the target GAT subtype in appropriate multi-well plates until they reach a suitable confluency.

  • Preparation of Solutions: Prepare stock solutions of the test compounds and a range of serial dilutions in the assay buffer.

  • Assay Initiation:

    • Wash the cells with pre-warmed assay buffer to remove the culture medium.

    • Pre-incubate the cells with the assay buffer containing various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • [³H]GABA Uptake:

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.

    • Incubate for a short period (e.g., 3-10 minutes) to ensure measurement of the initial rate of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells (e.g., with a lysis buffer or distilled water).

    • Add a scintillation cocktail to the cell lysate.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor like Tiagabine or in sodium-free buffer).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK-293 cells expressing GATs Pre_incubation Pre-incubate cells with test compounds Cell_Culture->Pre_incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Pre_incubation Uptake Add [3H]GABA and incubate Pre_incubation->Uptake Termination Wash with ice-cold buffer Uptake->Termination Lysis Lyse cells and add scintillation cocktail Termination->Lysis Counting Measure radioactivity Lysis->Counting Data_Analysis Calculate IC50 values Counting->Data_Analysis logical_relationship S_Boc_Nipecotic_Acid This compound (Synthetic Intermediate) Deprotection Deprotection S_Boc_Nipecotic_Acid->Deprotection S_Nipecotic_Acid (S)-Nipecotic Acid (Active Scaffold) Deprotection->S_Nipecotic_Acid Chemical_Modification Chemical_Modification S_Nipecotic_Acid->Chemical_Modification Poor_PK Poor Pharmacokinetics (e.g., BBB penetration) S_Nipecotic_Acid->Poor_PK Tiagabine Tiagabine (Clinically Used Drug) Chemical_Modification->Tiagabine Improved_PK Improved Pharmacokinetics & Selectivity Tiagabine->Improved_PK

References

(S)-Boc-Nipecotic Acid: A Comparative Analysis of its Inhibitory Potency on GABA Transporter Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of (S)-Boc-nipecotic acid on the four major GABA transporter (GAT) subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). The following sections present quantitative data, detailed experimental protocols for assessing GAT inhibition, and visualizations of the experimental workflow and inhibitor selectivity to offer a thorough understanding of its potential as a research tool or therapeutic agent.

Comparative Inhibitory Potency

The inhibitory activities of (S)-nipecotic acid and other key GAT inhibitors are summarized in the table below. These values, presented as IC50 (the concentration of an inhibitor required to reduce the rate of a process by half), provide a benchmark for evaluating the potential potency and selectivity of this compound.

CompoundGAT-1 (IC50 in µM)GAT-2 (IC50 in µM)GAT-3 (IC50 in µM)BGT-1 (IC50 in µM)
(RS)-Nipecotic acid8381062370
(S)-Nipecotic acidData not availableData not availableData not availableData not available
Tiagabine (B1662831)0.07>100>100>100
SNAP-5114>200215140

(RS)-Nipecotic acid data is for the racemic mixture and serves as a general reference.[1] Tiagabine is a potent and selective GAT-1 inhibitor.[2][3] SNAP-5114 is a selective GAT-3 inhibitor.[4]

Experimental Protocols

The determination of the inhibitory potency of compounds on GAT subtypes is typically performed using a cell-based [³H]GABA uptake assay. This method provides a functional measure of the transporter's activity in the presence of an inhibitor.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GAT subtype.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are stably transfected with the cDNA encoding for one of the human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1) using a suitable transfection reagent.[5][6]

  • Stable cell lines are selected and maintained under antibiotic selection to ensure consistent transporter expression.

2. Assay Procedure:

  • Transfected HEK293 cells are seeded into 96-well plates and grown to confluence.[7]

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).

  • Cells are then pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.

  • To initiate the uptake, [³H]GABA is added to each well at a final concentration typically near its Km value for the specific transporter.

  • The uptake is allowed to proceed for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • The assay is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The amount of [³H]GABA uptake is determined for each concentration of the test compound.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT-1).

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).

  • The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Experimental Workflow and Comparative Selectivity

To further clarify the experimental process and the logic of comparing inhibitor selectivity, the following diagrams are provided.

Experimental_Workflow cluster_preparation Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Stable Transfection (GAT-1, GAT-2, GAT-3, BGT-1) HEK293->Transfection Seeding Seeding in 96-well plates Transfection->Seeding Wash Wash Cells Seeding->Wash Preincubation Pre-incubation with This compound Wash->Preincubation Uptake Add [³H]GABA (Initiate Uptake) Preincubation->Uptake Termination Terminate Uptake & Wash Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Inhibition Calculate % Inhibition Scintillation->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Experimental workflow for determining the IC50 of this compound on GAT subtypes.

Inhibitor_Selectivity Compound This compound GAT1 GAT-1 Compound->GAT1 IC50? GAT2 GAT-2 Compound->GAT2 IC50? GAT3 GAT-3 Compound->GAT3 IC50? BGT1 BGT-1 Compound->BGT1 IC50? Tiagabine Tiagabine (GAT-1 Selective) GAT1->Tiagabine SNAP5114 SNAP-5114 (GAT-3 Selective) GAT3->SNAP5114

Caption: Logical relationship for comparing the selectivity of this compound.

References

Navigating Purity: A Comparative Guide to HPLC Methods for (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like (S)-Boc-nipecotic acid is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. This guide provides a detailed comparison of two primary HPLC methodologies for confirming the purity of this compound: Normal-Phase Chiral HPLC and Reversed-Phase Chiral HPLC.

This compound, a protected derivative of the GABA uptake inhibitor nipecotic acid, contains a crucial stereocenter. Its enantiomeric purity is of utmost importance as different enantiomers can exhibit varied pharmacological and toxicological profiles. The selection of an appropriate analytical method is therefore paramount for accurate quality control.

Comparative Analysis of HPLC Methods

The choice between Normal-Phase and Reversed-Phase HPLC for chiral separation depends on several factors, including the specific chiral stationary phase (CSP) available, sample solubility, and desired resolution. Below is a summary of typical starting conditions for each method, derived from established protocols for similar Boc-protected amino acids and piperidine (B6355638) derivatives.

ParameterMethod 1: Normal-Phase Chiral HPLCMethod 2: Reversed-Phase Chiral HPLC
Principle Separation based on differential adsorption and polar interactions with a chiral stationary phase.Separation based on hydrophobic interactions with a chiral stationary phase.
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® IA - amylose (B160209) derivative)Macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T - Teicoplanin)
Mobile Phase n-Hexane / Ethanol (e.g., 70:30 v/v) with optional acidic modifier (e.g., 0.1% TFA)Acetonitrile / Water with 0.1% Ammonium Acetate
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection UV at 210-225 nmUV at 210 nm
Primary Interaction Hydrogen bonding, dipole-dipole interactionsHydrophobic and ionic interactions
Advantages Good for separating stereoisomers, can offer high selectivity.Compatible with aqueous samples and volatile buffers suitable for LC-MS.
Considerations Requires non-polar organic solvents; moisture sensitivity.The Boc protecting group enhances hydrophobicity, making it well-suited for this mode.

Experimental Protocols

The following sections provide detailed experimental procedures for the two comparative HPLC methods. These protocols serve as a robust starting point for method development and validation.

Method 1: Normal-Phase Chiral HPLC Protocol

This method is adapted from established procedures for the chiral separation of piperidine-3-carboxylic acid and related structures.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: n-Hexane:Ethanol (70:30, v/v). Note: The ratio may be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • For enantiomeric purity assessment, prepare a racemic standard of Boc-nipecotic acid under the same conditions.

Method 2: Reversed-Phase Chiral HPLC Protocol

This method leverages the increased hydrophobicity of the Boc-protected amine and is based on general protocols for Boc-amino acid analysis.[1]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based chiral column.[2]

  • Mobile Phase A: Water with 0.1% Ammonium Acetate.

  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Acetate.

  • Gradient: A gradient may be required for optimal separation of impurities. A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve this compound in a mixture of Mobile Phase A and B (e.g., 90:10 v/v) to a final concentration of 1 mg/mL.

  • Prepare a racemic standard of Boc-nipecotic acid for system suitability and enantiomeric resolution determination.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical flow for sample analysis using both HPLC methods.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh this compound sample prep_dissolve Dissolve in appropriate solvent (Mobile Phase or surrogate) prep_start->prep_dissolve prep_filter Filter through 0.45 µm syringe filter prep_dissolve->prep_filter prep_vial Transfer to HPLC vial prep_filter->prep_vial hplc_inject Inject sample onto HPLC system prep_vial->hplc_inject hplc_separate Chromatographic Separation (Normal or Reversed-Phase) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peaks (Main peak and impurities) data_acquire->data_integrate data_calculate Calculate Purity (% Area, Enantiomeric Excess) data_integrate->data_calculate data_report Generate Report data_calculate->data_report cluster_enantio Enantiomeric Purity cluster_chem Chemical Purity start Select Analytical Goal enantio_method Choose Chiral HPLC Method (Normal or Reversed-Phase) start->enantio_method Assess Stereoisomers chem_method Choose Achiral or Chiral HPLC Method start->chem_method Assess Related Substances enantio_racemic Analyze Racemic Standard (Confirm resolution of enantiomers) enantio_method->enantio_racemic enantio_sample Analyze this compound sample enantio_racemic->enantio_sample enantio_calc Calculate Enantiomeric Excess (ee%) enantio_sample->enantio_calc chem_standard Analyze Reference Standard chem_method->chem_standard chem_sample Analyze this compound sample chem_standard->chem_sample chem_calc Calculate Purity by Area Percent chem_sample->chem_calc

References

A Comparative Analysis of (S)- and (R)-Boc-Nipecotic Acid Efficacy in GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed comparison of the efficacy of the (S)- and (R)-enantiomers of Boc-nipecotic acid as inhibitors of the GABA transporter 1 (GAT-1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs), which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Inhibition of GATs, particularly GAT-1, can prolong the action of GABA, making it a key therapeutic target for conditions such as epilepsy and anxiety.

Nipecotic acid is a well-established inhibitor of GABA uptake.[1] Its activity is known to be stereoselective, with the (R)-enantiomer generally exhibiting higher potency as a GAT-1 inhibitor.[2][3] This guide specifically examines the Boc-protected forms of nipecotic acid, which are common intermediates in the synthesis of more complex GAT inhibitors. While direct comparative inhibitory data for the individual Boc-protected enantiomers is not extensively available in the public domain, this guide compiles relevant data for the parent compounds and closely related derivatives to provide a comprehensive overview of their expected activities.

Data Presentation: Inhibitory Activity at GABA Transporters

The following table summarizes the available quantitative data for nipecotic acid and its derivatives as inhibitors of various GABA transporters. It is widely accepted that the (R)-enantiomer of nipecotic acid derivatives is the more active form.

CompoundTransporterIC50 (µM)SpeciesComments
(±)-Nipecotic acidhGAT-18HumanRacemic mixture.
(±)-Nipecotic acidrGAT-238RatRacemic mixture.
(±)-Nipecotic acidhGAT-3106HumanRacemic mixture.
(±)-Nipecotic acidhBGT-12370HumanRacemic mixture.
(R)-Nipecotic acid derivative (21p)mGAT-10.166MouseA potent derivative of (R)-nipecotic acid, demonstrating the high affinity of the (R)-conformation.[4]

Experimental Protocols

The determination of the inhibitory efficacy of compounds like Boc-nipecotic acid on GABA transporters is typically performed using a [³H]GABA uptake assay in a cell line stably expressing the target transporter (e.g., HEK-293 cells expressing human GAT-1).

[³H]GABA Uptake Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the uptake of [³H]GABA mediated by a specific GABA transporter subtype.

Materials:

  • HEK-293 cell line stably expressing the human GAT-1 transporter

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds: (S)-Boc-nipecotic acid and (R)-Boc-nipecotic acid

  • Unlabeled GABA (for determining non-specific uptake)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the GAT-1 expressing HEK-293 cells in appropriate flasks until they reach confluency.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a series of dilutions of the (S)- and (R)-Boc-nipecotic acid in the assay buffer.

  • Assay Initiation:

    • Wash the cells with the assay buffer.

    • Add the different concentrations of the test compounds to the wells.

    • Include control wells with assay buffer only (for total uptake) and wells with a high concentration of unlabeled GABA (for non-specific uptake).

    • Pre-incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a fixed concentration of [³H]GABA to all wells to start the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 1-10 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells within each well.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compounds compared to the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

Mandatory Visualizations

Signaling Pathway of GAT-1 Inhibition

GAT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor Binds to receptor GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal Boc_Nipecotic_Acid (R)-Boc-Nipecotic Acid Boc_Nipecotic_Acid->GAT1 Inhibits

Caption: Inhibition of GABA reuptake by (R)-Boc-nipecotic acid at the presynaptic GAT-1 transporter.

Experimental Workflow for IC50 Determination

experimental_workflow start Start: GAT-1 Expressing Cells prepare_cells Plate Cells in 96-well Plate start->prepare_cells add_compounds Add (S)- & (R)-Boc-Nipecotic Acid (Varying Concentrations) prepare_cells->add_compounds add_radioligand Add [3H]GABA add_compounds->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate Uptake & Wash incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end Determine IC50 Values analyze->end

Caption: Workflow for determining the IC50 values of (S)- and (R)-Boc-nipecotic acid.

References

Comparative Analysis of (S)-Boc-Nipecotic Acid Cross-Reactivity with Neurotransmitter Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (S)-Boc-nipecotic acid with key neurotransmitter transporters. The primary focus is to evaluate its selectivity profile against monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), in contrast to its known activity at GABA transporters (GATs).

(S)-Nipecotic acid and its derivatives are well-established as potent inhibitors of the GABA transporters, particularly GAT1. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the piperidine (B6355638) nitrogen, as in this compound, is a common strategy in medicinal chemistry to create prodrugs with improved bioavailability or to serve as an intermediate in the synthesis of more complex molecules. While the Boc group is often cleaved in vivo to release the active pharmacophore, the cross-reactivity of the Boc-protected compound itself is a critical aspect of its preclinical safety and selectivity assessment.

Lack of Direct Evidence for Cross-Reactivity

A comprehensive review of published literature reveals a significant lack of direct experimental data on the binding affinity or inhibitory activity of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). The vast majority of research on nipecotic acid derivatives focuses on their potency and selectivity among the four GABA transporter subtypes (GAT1, GAT2, GAT3, and GAT4).

This absence of evidence suggests that significant interaction with monoamine transporters is not anticipated or has not been observed in preliminary screenings. Generally, the structure-activity relationships for GAT inhibitors and monoamine transporter inhibitors are distinct. The latter often feature aromatic rings and specific pharmacophoric elements not typically present in simple nipecotic acid derivatives.

Inferred Selectivity Profile

Based on the known pharmacology of nipecotic acid and the nature of the Boc group, a high degree of selectivity for GATs over monoamine transporters can be inferred. Nipecotic acid itself demonstrates selectivity for GATs. For instance, (±)-Nipecotic acid has reported IC50 values of 2.6 µM for mouse GAT1, while showing no significant binding to GABA-A or GABA-B receptors at concentrations up to 100 µM.[1]

The addition of the lipophilic Boc group would substantially alter the physicochemical properties of the molecule. While this could theoretically lead to unforeseen interactions, the core nipecotic acid scaffold is structurally dissimilar to classic monoamine reuptake inhibitors like cocaine, fluoxetine, or desipramine.

Comparative Data for Nipecotic Acid

To provide a context for the expected selectivity, the following table summarizes the known inhibitory concentrations (IC50) of the parent compound, (±)-nipecotic acid, against the four murine GABA transporter subtypes.

Transporter(±)-Nipecotic Acid IC50 (µM)
mGAT12.6
mGAT2310
mGAT329
mGAT416

Data sourced from Cayman Chemical product information sheet, citing Kragler, A., et al. (2005).[1]

Note: No reliable data for this compound against DAT, SERT, or NET is currently available in the public domain. The table above is for the parent compound and is intended to illustrate its primary target family.

Experimental Protocols

To definitively assess the cross-reactivity of this compound, standardized in vitro binding or uptake inhibition assays are required. Below is a detailed methodology for a typical radioligand binding assay, which is a common method to determine the affinity of a compound for a specific transporter.

Radioligand Binding Assay Protocol for DAT, SERT, and NET

This protocol is a generalized representation and may require optimization for specific laboratory conditions and reagents.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or a similar high-affinity radioligand.

    • For hSERT: [³H]Citalopram or [³H]Paroxetine.

    • For hNET: [³H]Nisoxetine or [³H]Tomoxetine.

  • This compound: Test compound dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET) for positive controls.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Vials .

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

  • Filtration Apparatus .

  • Scintillation Counter .

2. Experimental Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound and reference compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all samples and typically below 1%.

  • Binding Reaction:

    • In test tubes or a 96-well plate, add in the following order:

      • Assay buffer.

      • A specific concentration of the radioligand (typically at or near its Kd for the transporter).

      • The test compound (this compound) or a reference compound at various concentrations, or buffer for total binding, or a high concentration of a known inhibitor for non-specific binding.

      • Cell membranes (the amount of protein per tube should be optimized).

    • Incubate the mixture for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Termination of Binding:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail and allow the filters to soak.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

  • The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Relationship of GAT Inhibition

GAT_Inhibition cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GAT GABA Transporter (GAT) GABA_intracellular Intracellular GABA GAT->GABA_intracellular GABA_extracellular Extracellular GABA GABA_extracellular->GAT Reuptake GABA_Receptor GABA Receptor GABA_extracellular->GABA_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Activates Nipecotic_Acid This compound (as Nipecotic Acid) Nipecotic_Acid->GAT Inhibits

Caption: Signaling pathway of GABA and the inhibitory action of nipecotic acid on GAT.

Experimental Workflow for Transporter Cross-Reactivity Screening

Cross_Reactivity_Workflow start Start: Test Compound (this compound) prepare_assays Prepare Binding Assays (DAT, SERT, NET) start->prepare_assays add_reagents Add Radioligand, Test Compound, & Membranes prepare_assays->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End: Cross-Reactivity Profile analyze->end

References

A Comparative Guide to the Structure-Activity Relationship of Nipecotic Acid Analogues as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nipecotic acid analogues based on their structure-activity relationship (SAR) as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs). The data presented herein is compiled from various scientific studies to facilitate the understanding and development of novel GAT inhibitors.

Introduction to Nipecotic Acid and GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its synaptic concentration is regulated by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). Inhibition of these transporters can prolong the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for neurological disorders such as epilepsy.

Nipecotic acid, a cyclic amino acid, is a well-established competitive inhibitor of GABA uptake.[1] However, its clinical utility is limited by its poor ability to cross the blood-brain barrier. This has driven extensive research into the development of lipophilic analogues of nipecotic acid with improved pharmacokinetic and pharmacodynamic properties. This guide focuses on the structure-activity relationships of these analogues, providing a comparative analysis of their potency and selectivity for the different GAT subtypes.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of nipecotic acid and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of key analogues against different GAT subtypes.

Compound/AnalogueN-SubstituentGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 (GAT4/mGAT2) IC50 (µM)Reference(s)
(±)-Nipecotic acid-H2.6 - 831029 - 10616 - 2370[1]
Tiagabine(R)-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]~0.05>100>100>100[2]
SK&F 89976-AN-(4,4-Diphenyl-3-butenyl)-~0.1---[3]

Key Observations from SAR Studies:

  • N-Substitution: The introduction of a lipophilic substituent at the nitrogen atom of the nipecotic acid ring is crucial for enhancing potency and brain penetration.[2] Large, bulky aromatic groups, such as those found in Tiagabine and SK&F 89976-A, generally lead to high affinity for GAT1.

  • Stereochemistry: The stereochemistry of the 3-carboxy group on the piperidine (B6355638) ring influences selectivity. The (R)-enantiomer of nipecotic acid derivatives, like Tiagabine, generally exhibits higher affinity and selectivity for GAT1.

  • Linker Region: The nature and length of the linker connecting the nipecotic acid core to the lipophilic moiety significantly impact activity. Unsaturated linkers, such as the butenyl chain in Tiagabine, are often associated with high potency.

  • Aromatic Substituents: The substitution pattern on the aromatic rings of the N-substituent can fine-tune the inhibitory activity and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of nipecotic acid analogues.

[³H]GABA Uptake Assay in HEK293 Cells

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Materials:

  • HEK293 cells stably expressing the desired human or rodent GAT subtype (e.g., hGAT1, rGAT2, etc.).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test compounds (nipecotic acid analogues) and reference inhibitors (e.g., unlabeled nipecotic acid, tiagabine).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the specific GAT subtype in appropriate flasks or multi-well plates until they reach 80-90% confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer.

  • Pre-incubation: Add Assay Buffer containing various concentrations of the test compound or reference inhibitor to the cells. Incubate for 10-20 minutes at room temperature or 37°C.

  • Initiation of Uptake: Add a solution of [³H]GABA (final concentration typically in the range of 10-50 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the cells for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of [³H]GABA uptake for each concentration of the test compound. Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM nipecotic acid). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a GABA transporter by measuring its ability to displace a radiolabeled ligand that binds to the transporter.

Materials:

  • Source of GABA transporters (e.g., rat brain membranes or membranes from cells expressing a specific GAT subtype).

  • Radioligand (e.g., [³H]Nipecotic acid or another high-affinity GAT ligand).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • Test compounds and a non-labeled ligand for determining non-specific binding (e.g., unlabeled GABA).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final pellet in Binding Buffer and determine the protein concentration.

  • Assay Setup: In a multi-well plate, combine the membrane preparation (typically 50-200 µg of protein per well), the radioligand (at a concentration near its Kd), and various concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Total binding is measured in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is the difference between total and non-specific binding. The IC50 value of the test compound is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a competition binding curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition Nipecotic_Analogue Nipecotic Acid Analogue Nipecotic_Analogue->GAT1 Inhibition GABA_Uptake_Workflow start Start: Culture GAT-expressing HEK293 cells wash1 Wash cells with Assay Buffer start->wash1 preincubation Pre-incubate with Nipecotic Acid Analogue wash1->preincubation add_radioligand Add [³H]GABA preincubation->add_radioligand incubation Incubate for Uptake add_radioligand->incubation terminate Terminate uptake and wash with cold buffer incubation->terminate lysis Lyse cells terminate->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end End analysis->end

References

Comparative Selectivity Profile of Nipecotic Acid Derivatives for GABA Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Nipecotic Acid-Based Inhibitors for GAT-1, GAT-2, GAT-3, and BGT-1.

Introduction to GABA Transporters and Nipecotic Acid

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by four distinct GABA transporters (GATs): GAT-1, GAT-2, GAT-3, and BGT-1.[1] These transporters are crucial for maintaining the balance of synaptic inhibition and are significant targets for therapeutic intervention in neurological and psychiatric disorders.

Nipecotic acid is a well-established inhibitor of GABA transporters.[2] As a GABA analogue, it competitively inhibits GABA uptake, thereby increasing the extracellular concentration of GABA and enhancing inhibitory neurotransmission. The different enantiomers and derivatives of nipecotic acid exhibit varying potencies and selectivities for the four GAT subtypes.

(S)-Boc-Nipecotic Acid: A Note on Its Role

This compound, or (S)-1-Boc-piperidine-3-carboxylic acid, is the N-tert-butyloxycarbonyl (Boc) protected form of (S)-nipecotic acid. The Boc group is a common protecting group for the amine functionality in organic synthesis. Its presence significantly increases the lipophilicity and steric bulk of the molecule. In the context of GABA transporter inhibition, the free amine of nipecotic acid is crucial for its interaction with the transporter. Therefore, N-Boc-protected derivatives are generally considered to be inactive or significantly less potent as GAT inhibitors and are primarily used as intermediates in the synthesis of more complex, N-substituted nipecotic acid derivatives.

Comparative Inhibitory Potency of Nipecotic Acid and Derivatives

The following table summarizes the reported IC50 values for (±)-nipecotic acid and a selection of other GAT inhibitors for comparative purposes. This data highlights the varying degrees of potency and selectivity across the GAT subtypes.

CompoundGAT-1 (hGAT-1) IC50 (µM)GAT-2 (rGAT-2) IC50 (µM)GAT-3 (hGAT-3) IC50 (µM)BGT-1 (hBGT-1) IC50 (µM)
(±)-Nipecotic acid8381062370

Data sourced from publicly available databases and scientific literature. h denotes human transporter, r denotes rat transporter.

Experimental Protocols: [3H]GABA Uptake Assay

The inhibitory activity of compounds against GABA transporters is typically determined using a radiolabeled substrate uptake assay. The following is a generalized protocol for this experiment.

Objective: To determine the IC50 values of a test compound for GAT-1, GAT-2, GAT-3, and BGT-1.

Materials:

  • HEK-293 cells stably expressing one of the four human GABA transporters (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [3H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compound stock solution (e.g., in DMSO).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the HEK-293 cells expressing the target GAT into 96-well plates and grow to confluence.

  • Preparation of Assay Solutions:

    • Prepare a solution of [3H]GABA and unlabeled GABA in assay buffer at a final concentration that is close to the Km of the transporter for GABA.

    • Prepare serial dilutions of the test compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compound dilutions or vehicle control to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake reaction by adding the [3H]GABA/GABA solution to all wells.

    • Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer or detergent.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

GABAergic Synapse and Transporter Function

The following diagram illustrates the role of GABA transporters in a GABAergic synapse.

GABA_Synapse cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD converts to GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle packaged by GABA_synapse Vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds to GAT3_astro GAT-3 GABA_synapse->GAT3_astro Uptake

Caption: Role of GABA transporters in the synaptic cleft.

Experimental Workflow for GAT Inhibitor Screening

The logical flow for screening and characterizing a potential GAT inhibitor is depicted below.

GAT_Inhibitor_Workflow A Synthesize or Procure Test Compound B Primary Screening: [3H]GABA Uptake Assay (Single High Concentration) A->B C Dose-Response Analysis: Determine IC50 values for GAT-1, GAT-2, GAT-3, BGT-1 B->C Active Hit G Inactive B->G Inactive D Selectivity Profiling: Compare IC50 values across GAT subtypes C->D E Lead Compound Identification D->E Selective Compound F Further Characterization: - In vivo efficacy - Pharmacokinetics - Toxicology E->F

Caption: Workflow for GAT inhibitor screening and development.

Conclusion

While this compound itself is not expected to be an active GAT inhibitor, the nipecotic acid scaffold remains a cornerstone in the development of potent and selective inhibitors of GABA transporters. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to design and evaluate new chemical entities targeting the GABAergic system. Understanding the structure-activity relationships of various nipecotic acid derivatives is essential for the rational design of novel therapeutics for a range of neurological disorders.

References

Unveiling the Action of Novel Nipecotic Acid Derivatives: A Comparative Guide to GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting neurological disorders has led to a significant focus on the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. A key strategy in enhancing GABAergic tone is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Nipecotic acid, a potent GAT inhibitor, has served as a foundational scaffold for the development of novel derivatives with improved pharmacokinetic properties and selectivity for GAT subtypes (GAT1, GAT2, GAT3, and BGT-1).[1][2] This guide provides a comparative analysis of the mechanism of action of these novel derivatives, supported by experimental data and detailed protocols to aid in their characterization.

Comparative Performance of Novel Nipecotic Acid Derivatives

The inhibitory potency of novel nipecotic acid derivatives varies significantly across the four GAT subtypes. This selectivity is a critical factor in determining their potential therapeutic applications and side-effect profiles. The following table summarizes the reported inhibitory activities (pIC50 and IC50 values) of several key compounds compared to the parent compound, nipecotic acid, and the clinically used GAT-1 inhibitor, Tiagabine.

CompoundTargetpIC50IC50 (µM)Selectivity ProfileReference(s)
Nipecotic Acid mGAT1-2.6Non-selective[3]
mGAT2-310[3]
mGAT3-29[3]
mGAT4-16[3]
Tiagabine mGAT17.43 ± 0.11~0.037GAT-1 selective[1]
DDPM-2571 mGAT18.29 ± 0.02~0.005Highly potent GAT-1 inhibitor[1][4]
(S)-SNAP-5114 hGAT-1-388GAT-3/GAT-2 selective
rGAT-2-21[5]
hGAT-3-5[5][6]
BGT-1->100[5]
DDPM-3960 ((S)-8d) mGAT46.59 ± 0.01~0.257Potent mGAT4/hGAT-3 inhibitor[7][8]
hGAT-36.49 ± 0.10~0.324[7][8]
Compound 21p mGAT16.78 ± 0.08~0.166Selective mGAT1 inhibitor[9]

Mechanism of Action: Enhancing GABAergic Neurotransmission

Novel nipecotic acid derivatives act as competitive inhibitors of GABA transporters. By binding to GATs, these compounds block the reuptake of GABA from the synaptic cleft and extrasynaptic spaces into presynaptic neurons and surrounding glial cells.[10] This leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the activation of both synaptic (phasic) and extrasynaptic (tonic) GABA receptors (GABA-A and GABA-B).[11] The potentiation of GABAergic signaling results in increased neuronal inhibition, which is the basis for their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[10]

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1_pre GAT-1 GABA->GAT1_pre Reuptake GABA_A_R GABA-A Receptor GABA->GABA_A_R Phasic Inhibition GABA_B_R GABA-B Receptor GABA->GABA_B_R Modulation GAT3_glia GAT-3 GABA->GAT3_glia Reuptake Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT1_pre Inhibition Nipecotic_Derivative->GAT3_glia Inhibition Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A_R->Neuronal_Inhibition Cl- influx GABA_B_R->Neuronal_Inhibition K+ efflux, Ca2+ influx↓

Mechanism of GAT Inhibition by Nipecotic Acid Derivatives.

Key Experimental Protocols

Objective characterization of novel nipecotic acid derivatives relies on standardized in vitro and ex vivo assays. The following sections provide detailed methodologies for essential experiments.

[³H]GABA Uptake Assay

This assay measures the functional inhibition of GATs by quantifying the uptake of radiolabeled GABA into cells expressing the transporter subtype of interest.

Materials:

  • HEK-293 or COS-7 cells stably expressing the desired human or rodent GAT subtype.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Test compounds (novel nipecotic acid derivatives) at various concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the GAT-expressing cells in 24- or 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Pre-incubation: Add the test compound at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine). Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Uptake_Assay_Workflow start Start plate_cells Plate GAT-expressing cells start->plate_cells wash_cells Wash cells plate_cells->wash_cells add_compound Add test compound wash_cells->add_compound add_radioligand Add [3H]GABA add_compound->add_radioligand incubate Incubate add_radioligand->incubate terminate_wash Terminate uptake & wash incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells scintillation_count Scintillation counting lyse_cells->scintillation_count analyze_data Analyze data (IC50) scintillation_count->analyze_data end End analyze_data->end

Workflow for [³H]GABA Uptake Assay.
Electrophysiological Recordings in Brain Slices

Whole-cell patch-clamp recordings from neurons in acute brain slices allow for the direct assessment of the physiological effects of GAT inhibitors on synaptic transmission and neuronal excitability.

Materials:

  • Vibratome for slicing brain tissue.

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

  • Intracellular solution for the patch pipette (e.g., containing CsCl or K-gluconate).

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with DIC optics.

  • Test compounds.

Procedure:

  • Brain Slice Preparation: Anesthetize an animal (e.g., rodent) and perfuse with ice-cold, oxygenated aCSF.[12][13][14] Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold aCSF.[12][13][14]

  • Slice Recovery: Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[11]

  • Recording: Place a slice in the recording chamber under a microscope and perfuse with oxygenated aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline synaptic activity, such as spontaneous inhibitory postsynaptic currents (sIPSCs) or tonic inhibitory currents, in voltage-clamp mode.[15][16]

  • Compound Application: Bath-apply the novel nipecotic acid derivative at a known concentration.

  • Effect Measurement: Record the changes in the frequency, amplitude, and decay kinetics of sIPSCs, as well as any changes in the holding current (indicative of a change in tonic inhibition).

  • Data Analysis: Compare the electrophysiological parameters before and after compound application to determine its effect on GABAergic neurotransmission.

Electrophysiology_Workflow start Start slice_prep Prepare acute brain slices start->slice_prep slice_recovery Slice recovery slice_prep->slice_recovery setup_recording Set up patch-clamp recording slice_recovery->setup_recording baseline Record baseline activity setup_recording->baseline apply_compound Bath-apply test compound baseline->apply_compound record_effect Record changes in synaptic currents apply_compound->record_effect analyze Analyze data record_effect->analyze end End analyze->end

Workflow for Electrophysiological Recordings.

Downstream Signaling Consequences of GAT Inhibition

The inhibition of GATs and the subsequent increase in extracellular GABA levels have profound effects on neuronal signaling. The primary consequence is the enhanced activation of GABA-A and GABA-B receptors, leading to a more robust inhibitory tone in the neuronal network.

  • Enhanced Phasic Inhibition: Increased GABA concentration in the synaptic cleft leads to a greater activation of postsynaptic GABA-A receptors following presynaptic GABA release. This results in larger and longer-lasting inhibitory postsynaptic potentials (IPSPs), making it more difficult for the postsynaptic neuron to reach the action potential threshold.[11]

  • Augmented Tonic Inhibition: GAT inhibition also elevates ambient GABA levels in the extrasynaptic space. This leads to the persistent activation of high-affinity extrasynaptic GABA-A receptors, generating a tonic inhibitory current.[15][16] This tonic inhibition acts as a constant brake on neuronal excitability, influencing the overall firing rate and network activity.[17]

  • GABA-B Receptor Modulation: The increased availability of GABA can also lead to greater activation of presynaptic and postsynaptic GABA-B receptors. Presynaptic GABA-B autoreceptor activation can, in a feedback loop, reduce further GABA release. Postsynaptic GABA-B receptor activation contributes to slow and prolonged inhibition through the activation of inwardly rectifying potassium channels.[10]

Downstream_Signaling cluster_phasic Phasic Inhibition cluster_tonic Tonic Inhibition cluster_gabab GABA-B Modulation GAT_Inhibition GAT Inhibition Increased_GABA Increased Extracellular GABA GAT_Inhibition->Increased_GABA Enhanced_GABA_A_synaptic Enhanced Synaptic GABA-A Receptor Activation Increased_GABA->Enhanced_GABA_A_synaptic Enhanced_GABA_A_extrasynaptic Enhanced Extrasynaptic GABA-A Receptor Activation Increased_GABA->Enhanced_GABA_A_extrasynaptic Enhanced_GABA_B Enhanced GABA-B Receptor Activation Increased_GABA->Enhanced_GABA_B Increased_IPSCs Increased IPSP Amplitude & Duration Enhanced_GABA_A_synaptic->Increased_IPSCs Reduced_Excitability Reduced Neuronal Excitability & Network Activity Increased_IPSCs->Reduced_Excitability Increased_Tonic_Current Increased Tonic Inhibitory Current Enhanced_GABA_A_extrasynaptic->Increased_Tonic_Current Increased_Tonic_Current->Reduced_Excitability Modulated_Release Modulated Neurotransmitter Release (Presynaptic) Enhanced_GABA_B->Modulated_Release Slow_Inhibition Slow, Prolonged Inhibition (Postsynaptic) Enhanced_GABA_B->Slow_Inhibition Slow_Inhibition->Reduced_Excitability

Downstream Signaling Effects of GAT Inhibition.

This comparative guide provides a framework for understanding and evaluating the mechanism of action of novel nipecotic acid derivatives. By utilizing the provided data and experimental protocols, researchers can effectively characterize new compounds and contribute to the development of next-generation therapeutics for a range of neurological disorders.

References

A Comparative Guide to the Biological Evaluation of N-Substituted Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-substituted nipecotic acid derivatives based on their biological performance, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant pathways and workflows to aid in the understanding and advancement of research in this area.

Introduction

N-substituted nipecotic acid derivatives are a significant class of compounds primarily investigated for their ability to inhibit the reuptake of the neurotransmitter γ-aminobutyric acid (GABA). By blocking the GABA transporters (GATs), these derivatives increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism of action makes them promising candidates for the treatment of various neurological disorders, including epilepsy, anxiety, and neuropathic pain. This guide focuses on the comparative biological evaluation of these derivatives, with a primary emphasis on their potency and selectivity as GABA uptake inhibitors.

Comparative Biological Activity of N-Substituted Nipecotic Acid Derivatives

The biological efficacy of N-substituted nipecotic acid derivatives is predominantly determined by their inhibitory activity against the four murine GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. The following tables summarize the in vitro inhibitory potencies (pIC50) of various derivatives, showcasing the structure-activity relationships (SAR) influenced by different N-substituents.

Table 1: Inhibitory Potency (pIC50) of N-Substituted Nipecotic Acid Derivatives with Allenic Spacers at mGAT1-4

CompoundN-SubstituentpIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4)Reference
(S)-8d (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]5.89 ± 0.045.39 ± 0.055.99 ± 0.036.59 ± 0.01[1]
rac-8a rac-1-[4,4-diphenylbuta-2,3-dien-1-yl]5.13 ± 0.11< 4.0< 4.04.88 ± 0.07[1]
rac-(3R,Ra)-8f / rac-(3R,Sa)-8f rac-1-[4-(naphthalen-1-yl)-4-phenylbuta-2,3-dien-1-yl]~5.0~5.0~5.05.35 ± 0.12[1]
rac-(3R,Ra)-11f / rac-(3R,Sa)-11f rac-1-[5-(naphthalen-1-yl)-5-phenylpenta-3,4-dien-1-yl]~5.0~5.0~5.04.90 ± 0.08[1]

Table 2: Inhibitory Potency (pIC50) of a Nipecotic Acid Derivative with a cis-Alkene Spacer at mGAT1 and mGAT4

CompoundN-SubstituentpIC50 (mGAT1)pIC50 (mGAT4)Reference
rac-7j N-Substituent with a four-carbon atom spacer and a cis double bond6.00 ± 0.044.82[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of N-substituted nipecotic acid derivatives are provided below.

[³H]GABA Uptake Assay in HEK293 Cells

This in vitro assay is fundamental for determining the inhibitory potency of compounds on specific GABA transporter subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are transiently or stably transfected with plasmids encoding the desired murine GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4) using a suitable transfection reagent.

2. Assay Procedure:

  • Transfected cells are seeded into 24-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Cells are pre-incubated with varying concentrations of the N-substituted nipecotic acid derivative (test compound) or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA and the corresponding concentration of the test compound.

  • The incubation is carried out for a short period (e.g., 1-10 minutes) to ensure initial uptake rates are measured.

  • The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold KRH buffer.

  • The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.

  • The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine).

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 values (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) are determined by non-linear regression analysis of the concentration-response curves. pIC50 values are the negative logarithm of the IC50 values.

In Vivo Anticonvulsant Activity Evaluation

1. Maximal Electroshock (MES) Seizure Test in Mice:

  • Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[2][3][4]

  • Procedure:

    • Male albino mice are administered the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
    • At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[2]
    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis: The percentage of protected animals in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED50) can be calculated.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice:

  • Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling myoclonic and absence seizures.[5][6][7][8][9]

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle.
    • After a specific pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[6]
    • The animals are observed for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle spasms).[6]
    • Protection is defined as the absence of clonic seizures.

  • Data Analysis: The percentage of protected animals is determined, and the ED50 can be calculated.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the GABAergic synapse and the experimental workflows for evaluating N-substituted nipecotic acid derivatives.

GABA_Synapse Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse Vesicle->GABA_synapse Release vGAT->Vesicle Packaging GABA_R GABA Receptor GABA_synapse->GABA_R Binding GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Cl_channel Cl- Influx (Hyperpolarization) GABA_R->Cl_channel GABA_glia GABA GAT->GABA_glia GABA_Uptake_Assay_Workflow start Start cell_culture Culture & Transfect HEK293 cells with mGAT subtype start->cell_culture pre_incubation Pre-incubate cells with N-substituted nipecotic acid derivative cell_culture->pre_incubation add_gaba Add [3H]GABA to initiate uptake pre_incubation->add_gaba incubation Incubate for a defined period add_gaba->incubation terminate_wash Terminate reaction & wash cells incubation->terminate_wash lysis Cell lysis terminate_wash->lysis quantification Quantify [3H]GABA uptake (Scintillation counting) lysis->quantification analysis Data analysis (IC50 determination) quantification->analysis end End analysis->end In_Vivo_Anticonvulsant_Testing_Workflow start Start animal_prep Acclimatize mice start->animal_prep drug_admin Administer test compound or vehicle animal_prep->drug_admin seizure_induction Induce seizures drug_admin->seizure_induction mes Maximal Electroshock (MES) seizure_induction->mes Electrical ptz Pentylenetetrazole (PTZ) seizure_induction->ptz Chemical observation_mes Observe for tonic hindlimb extension mes->observation_mes observation_ptz Observe for clonic seizures ptz->observation_ptz data_analysis Data analysis (% protection, ED50) observation_mes->data_analysis observation_ptz->data_analysis end End data_analysis->end

References

A Comparative Analysis of Boc-Protected vs. Unprotected Nipecotic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the functional impact of chemical modifications on a bioactive molecule is paramount. This guide provides an objective comparison of Boc-protected and unprotected nipecotic acid, focusing on their performance in biological assays, supported by experimental data and detailed protocols.

Nipecotic acid is a well-established inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in regulating GABAergic neurotransmission. The primary mechanism of action for nipecotic acid is the inhibition of GABA reuptake from the synaptic cleft, which potentiates the inhibitory effects of GABA.[1][2] Its activity is attributed to its structural similarity to GABA, allowing it to bind to GATs.[3]

Conversely, Boc-protected nipecotic acid, where the piperidine (B6355638) nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is primarily utilized as an intermediate in the chemical synthesis of more complex nipecotic acid derivatives.[2] The Boc group serves to prevent the secondary amine from participating in undesired side reactions during synthesis. This fundamental chemical modification has profound implications for the biological activity of the molecule.

Data Presentation: A Tale of Two Molecules

The biological activity of unprotected nipecotic acid as a GAT inhibitor has been quantified in numerous studies. In stark contrast, direct quantitative biological data for Boc-protected nipecotic acid is largely absent from scientific literature, as it is presumed to be inactive due to the chemical modification of the pharmacologically critical secondary amine. The interaction with GABA transporters is highly dependent on the presence of this unmodified amine group.

Below is a summary of the inhibitory activity of unprotected nipecotic acid on various murine and human GABA transporter subtypes.

CompoundTarget TransporterAssay TypeReported IC₅₀ (µM)
(±)-Nipecotic acidmouse GAT-1[³H]GABA Uptake2.6[4]
(±)-Nipecotic acidmouse GAT-2[³H]GABA Uptake310[4]
(±)-Nipecotic acidmouse GAT-3[³H]GABA Uptake29[4]
(±)-Nipecotic acidmouse GAT-4[³H]GABA Uptake16[4]
(±)-Nipecotic acidhuman GAT-1[³H]GABA Uptake14.4[5]
Boc-Protected Nipecotic AcidAll GAT Subtypes[³H]GABA UptakeExpected to be inactive

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the GABA uptake.

Logical Framework for Activity Comparison

The following diagram illustrates the logical relationship between the structural modification and the expected biological activity.

Unprotected Unprotected Nipecotic Acid (Free Secondary Amine) GAT_Binding Binding to GABA Transporter (GAT) Unprotected->GAT_Binding Enables Boc_Protected Boc-Protected Nipecotic Acid (Blocked Secondary Amine) Boc_Protected->GAT_Binding Prevents GABA_Uptake_Inhibition Inhibition of GABA Uptake GAT_Binding->GABA_Uptake_Inhibition Biological_Activity Biological Activity GABA_Uptake_Inhibition->Biological_Activity

Caption: Structure-Activity Relationship of Nipecotic Acid.

Signaling Pathway: The Role of GABA Transporters

Nipecotic acid exerts its effect by interfering with the GABAergic signaling pathway. By inhibiting GATs, it increases the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Nipecotic_Acid Unprotected Nipecotic Acid Nipecotic_Acid->GAT1 Inhibits Boc_Nipecotic_Acid Boc-Protected Nipecotic Acid Boc_Nipecotic_Acid->GAT1 No Interaction A 1. Cell Culture: HEK-293 cells expressing GAT subtype are cultured to confluency. B 2. Cell Plating: Cells are seeded into 24- or 96-well plates. A->B C 3. Pre-incubation: Cells are washed and pre-incubated with KRH buffer containing the test compound (e.g., nipecotic acid) or vehicle. B->C D 4. Initiation of Uptake: [³H]GABA is added to initiate the uptake process. Non-specific uptake is determined in the presence of a high concentration of unlabeled GABA. C->D E 5. Termination of Uptake: Uptake is stopped by rapid washing with ice-cold KRH buffer. D->E F 6. Cell Lysis: Cells are lysed to release the incorporated [³H]GABA. E->F G 7. Scintillation Counting: Radioactivity in the cell lysate is measured using a scintillation counter. F->G H 8. Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of the test compound. G->H

References

Validating Target Engagement of (S)-Boc-Nipecotic Acid in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of (S)-Boc-nipecotic acid, a derivative of the known GABA transporter (GAT) inhibitor, nipecotic acid. The primary molecular target of nipecotic acid and its analogs is the GABA Transporter 1 (GAT1), a key regulator of GABAergic neurotransmission. This document outlines experimental approaches to confirm this interaction, compares its potential efficacy with other GAT1 inhibitors, and provides detailed protocols for key cellular assays.

Introduction to this compound and its Putative Target

This compound is a chiral derivative of nipecotic acid where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. Nipecotic acid itself is a well-characterized inhibitor of GABA transporters, with a notable affinity for GAT1. GAT1 is a sodium- and chloride-dependent transmembrane transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting GAT1, extracellular GABA concentrations are elevated, leading to enhanced GABAergic signaling. This mechanism is a therapeutic strategy for conditions such as epilepsy. The introduction of the lipophilic Boc group to the nipecotic acid scaffold is a common strategy in medicinal chemistry to modulate the compound's properties, including cell permeability and target affinity.

Comparative Analysis of GAT1 Inhibitors

CompoundTargetIC50 ValueCellular Model
(±)-Nipecotic acidhuman GAT18 µMNot specified
Tiagabinehuman GAT10.39 µMHEK293 Cells
NNC-711 (NO-711)human GAT11.07 µMHEK293S (GnTI-) cells
SKF 89976Ahuman GAT17.3 µMHEK293S (GnTI-) cells

Experimental Methodologies for Target Validation

Two primary experimental approaches are recommended to validate the engagement of this compound with GAT1 in cellular models: a radiolabeled substrate uptake assay and electrophysiological recordings.

[³H]GABA Uptake Assay

This is the most direct and common method to quantify the inhibitory activity of compounds on GAT1. The assay measures the uptake of radiolabeled GABA into cells expressing the transporter. A reduction in [³H]GABA accumulation in the presence of the test compound indicates inhibition of GAT1.

Experimental Protocol:

Cell Culture and Transfection:

  • HEK293 or MDCK-II cells are suitable for this assay.

  • Cells are transiently or stably transfected with a plasmid encoding human GAT1.

  • Cells are typically seeded in 24- or 96-well plates and grown to 80-90% confluency.

Assay Procedure:

  • Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., Tiagabine) for 10-30 minutes at 37°C.

  • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the test compound.

  • Allow the uptake to proceed for a short period (e.g., 5-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Non-specific uptake is determined in the presence of a saturating concentration of a known GAT1 inhibitor (e.g., 100 µM Tiagabine).

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a functional readout of GAT1 activity by measuring the GABA-induced currents. GAT1 is an electrogenic transporter, meaning it translocates a net charge across the membrane with each transport cycle. Inhibition of GAT1 will result in a reduction of this current.

Experimental Protocol:

Cell Preparation:

  • Use HEK293 cells stably or transiently expressing GAT1.

  • Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a GAT1-expressing cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Perfuse the cell with an external solution containing a known concentration of GABA to elicit an inward current.

  • After a stable baseline current is established, co-apply this compound with GABA.

  • Record the change in the GABA-induced current. A decrease in the current amplitude indicates inhibition of GAT1.

  • Wash out the compound to observe the recovery of the current.

  • Perform recordings at various concentrations of this compound to generate a dose-response curve and calculate the IC50.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key biological pathway and experimental workflows.

GAT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA_ext GABA GAT1 GAT1 GABA_ext->GAT1 Binds GABA_int GABA (intracellular) GAT1->GABA_int Transport S_Boc_Nip This compound S_Boc_Nip->GAT1 Inhibits

Caption: Signaling pathway of GAT1 and its inhibition.

GABA_Uptake_Assay_Workflow A Seed GAT1-expressing cells in a multi-well plate B Pre-incubate cells with This compound A->B C Add [3H]GABA to initiate uptake B->C D Incubate for a defined period C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells E->F G Measure radioactivity using a scintillation counter F->G H Calculate IC50 G->H

Caption: Workflow for the [³H]GABA uptake assay.

Electrophysiology_Workflow A Establish whole-cell patch-clamp on a GAT1-expressing cell B Apply GABA to elicit a baseline current A->B C Co-apply this compound with GABA B->C D Record the change in current amplitude C->D E Washout the compound D->E F Repeat for multiple concentrations E->F G Generate dose-response curve and calculate IC50 F->G

Caption: Workflow for the electrophysiology experiment.

Conclusion

Validating the target engagement of this compound in cellular models is a critical step in its development as a potential therapeutic agent. The experimental protocols detailed in this guide, coupled with a comparative analysis against known GAT1 inhibitors, provide a robust framework for researchers. The primary methodologies, [³H]GABA uptake assays and electrophysiology, offer quantitative and functional readouts of GAT1 inhibition. While the precise inhibitory potency of this compound requires experimental determination, its structural relationship to nipecotic acid strongly suggests GAT1 as its primary target. The provided workflows and diagrams serve as a clear guide for executing and interpreting these crucial validation studies.

Safety Operating Guide

Personal protective equipment for handling (S)-Boc-nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Boc-nipecotic acid. The following procedures and recommendations are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or eyeglasses with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2]
Skin and Body Protective clothing to prevent skin contact.[1] A lab coat is generally sufficient.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.[1]

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][2]

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust.[1][2][3]

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][5]

Disposal Plan

This compound and its containers must be disposed of in accordance with all applicable local, state, and federal regulations.

Disposal of Unused Material:

  • Dispose of the chemical at an approved waste disposal plant.[1]

  • Do not allow the product to enter drains.[1]

Disposal of Contaminated Packaging:

  • Empty containers should be treated as hazardous waste and disposed of accordingly.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receiving Receive Chemical storage Store in Cool, Dry, Well-Ventilated Area receiving->storage Inspect & Log ppe Don Appropriate PPE storage->ppe Prepare for Use handling Weigh and Prepare in Fume Hood ppe->handling experiment Conduct Experiment handling->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection Post-Experiment Cleanup disposal Dispose via Approved Waste Facility waste_collection->disposal

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.